molecular formula C7H8N3NaO3S B576829 2'-(Sulphinomethyl)isonicotinohydrazide, monosodium salt CAS No. 13573-98-3

2'-(Sulphinomethyl)isonicotinohydrazide, monosodium salt

Número de catálogo: B576829
Número CAS: 13573-98-3
Peso molecular: 237.209
Clave InChI: OBPRAPDIPSFSOG-UHFFFAOYSA-M
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2'-(Sulphinomethyl)isonicotinohydrazide, monosodium salt is a useful research compound. Its molecular formula is C7H8N3NaO3S and its molecular weight is 237.209. The purity is usually 95%.
BenchChem offers high-quality 2'-(Sulphinomethyl)isonicotinohydrazide, monosodium salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2'-(Sulphinomethyl)isonicotinohydrazide, monosodium salt including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

sodium;[2-(pyridine-4-carbonyl)hydrazinyl]methanesulfinate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O3S.Na/c11-7(10-9-5-14(12)13)6-1-3-8-4-2-6;/h1-4,9H,5H2,(H,10,11)(H,12,13);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBPRAPDIPSFSOG-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C(=O)NNCS(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N3NaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10929132
Record name Sodium [2-(pyridine-4-carbonyl)hydrazinyl]methanesulfinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10929132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13573-98-3
Record name 2'-(Sulphinomethyl)isonicotinohydrazide, monosodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013573983
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium [2-(pyridine-4-carbonyl)hydrazinyl]methanesulfinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10929132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2'-(sulphinomethyl)isonicotinohydrazide, monosodium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.627
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action: 2'-(Sulphinomethyl)isonicotinohydrazide, Monosodium Salt

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Legacy of Isoniazid and the Quest for Novel Derivatives

Isonicotinic acid hydrazide, universally known as isoniazid (INH), represents a cornerstone in the chemotherapy of tuberculosis (TB), a persistent global health threat.[1][2][3] Its discovery marked a turning point in the management of Mycobacterium tuberculosis infections. INH is a prodrug, meaning it requires activation within the mycobacterial cell to exert its potent bactericidal effect.[4][5][6] This activation is mediated by the mycobacterial catalase-peroxidase enzyme, KatG.[4][5][7] The emergence of INH-resistant strains of M. tuberculosis, often due to mutations in the katG gene, has necessitated the development of new derivatives that can bypass this resistance mechanism or exhibit enhanced activity.[2][8] 2'-(Sulphinomethyl)isonicotinohydrazide, monosodium salt, is one such derivative, designed to leverage the core pharmacophore of INH while potentially offering an improved therapeutic profile. This guide provides an in-depth exploration of the putative mechanism of action of this specific derivative, grounded in the well-established principles of its parent compound and related isonicotinohydrazide analogues.

The Progenitor's Blueprint: Unraveling the Mechanism of Isoniazid

To comprehend the action of 2'-(Sulphinomethyl)isonicotinohydrazide, it is imperative to first dissect the elegant and specific mechanism of isoniazid.

  • Activation by KatG: Isoniazid passively diffuses into the M. tuberculosis cell.[5] Inside the bacterium, the catalase-peroxidase enzyme KatG catalyzes the oxidation of INH, generating an isonicotinoyl radical.[4][5][7]

  • Formation of the INH-NAD Adduct: This highly reactive isonicotinoyl radical then covalently attaches to the nicotinamide adenine dinucleotide (NAD+) cofactor, forming an isonicotinoyl-NAD adduct.[1][4][7]

  • Inhibition of InhA: The INH-NAD adduct is the ultimate active form of the drug. It specifically targets and inhibits the enoyl-acyl carrier protein reductase, known as InhA.[1][4][7] InhA is a critical enzyme in the fatty acid synthase-II (FAS-II) pathway, which is responsible for the biosynthesis of mycolic acids.[7]

  • Disruption of Mycolic Acid Synthesis and Cell Death: Mycolic acids are unique, long-chain fatty acids that are essential components of the robust and impermeable mycobacterial cell wall. By inhibiting InhA, the INH-NAD adduct effectively blocks mycolic acid synthesis.[4][7] This disruption leads to a loss of cell wall integrity, resulting in bacterial cell death.[7]

INH_Mechanism INH Isoniazid (Prodrug) KatG Mycobacterial KatG Enzyme INH->KatG Activation Activated_INH Isonicotinoyl Radical INH_NAD Isonicotinoyl-NAD Adduct (Active Drug) Activated_INH->INH_NAD + NAD+ KatG->Activated_INH NAD NAD+ NAD->INH_NAD InhA InhA Enzyme (Enoyl-ACP Reductase) INH_NAD->InhA Inhibition Mycolic_Acid_Pathway Mycolic Acid Biosynthesis InhA->Mycolic_Acid_Pathway Catalyzes Cell_Death Bacterial Cell Death InhA->Cell_Death Inhibition leads to Mycolic_Acid_Pathway->Cell_Death Leads to Proposed_Mechanism cluster_0 Mycobacterium Cell Compound 2'-(Sulphinomethyl)isonicotinohydrazide (Prodrug) KatG KatG or other activating enzymes Compound->KatG Activation Activated_Compound Activated Derivative InhA InhA Enzyme Activated_Compound->InhA Inhibition KatG->Activated_Compound Mycolic_Acid_Pathway Mycolic Acid Biosynthesis InhA->Mycolic_Acid_Pathway Catalyzes Cell_Death Bacterial Cell Death InhA->Cell_Death Inhibition leads to Mycolic_Acid_Pathway->Cell_Death Leads to

Figure 2: Proposed mechanism of action for 2'-(Sulphinomethyl)isonicotinohydrazide.

Experimental Validation of the Proposed Mechanism

To rigorously test this proposed mechanism, a series of well-defined experiments are required.

Determination of Minimum Inhibitory Concentration (MIC)

This fundamental assay determines the lowest concentration of the compound that inhibits the visible growth of M. tuberculosis.

Protocol:

  • Preparation of Stock Solution: Dissolve 2'-(Sulphinomethyl)isonicotinohydrazide, monosodium salt in a suitable solvent (e.g., sterile water or DMSO) to create a high-concentration stock solution.

  • Serial Dilutions: Prepare a series of twofold dilutions of the stock solution in a 96-well microtiter plate containing Middlebrook 7H9 broth supplemented with OADC.

  • Inoculation: Inoculate each well with a standardized suspension of M. tuberculosis (e.g., H37Rv strain). Include a positive control (bacteria and broth) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 7-14 days.

  • MIC Determination: The MIC is the lowest concentration of the compound where no visible bacterial growth is observed.

InhA Inhibition Assay

This biochemical assay directly measures the ability of the compound to inhibit the enzymatic activity of purified InhA.

Protocol:

  • Enzyme and Substrate Preparation: Obtain or purify recombinant InhA. Prepare a solution of the substrate, such as 2-trans-dodecenoyl-CoA, and the cofactor NADH.

  • Assay Reaction: In a microplate, combine InhA, NADH, and varying concentrations of the test compound.

  • Initiation of Reaction: Initiate the reaction by adding the substrate.

  • Monitoring Activity: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

  • Data Analysis: Calculate the rate of reaction at each compound concentration and determine the IC50 value (the concentration required to inhibit 50% of InhA activity).

Molecular Docking Studies

Computational modeling can provide insights into the binding mode of the compound within the InhA active site.

Workflow:

  • Preparation of Receptor and Ligand: Obtain the 3D crystal structure of InhA (e.g., from the Protein Data Bank). Prepare the 3D structure of 2'-(Sulphinomethyl)isonicotinohydrazide.

  • Docking Simulation: Use molecular docking software (e.g., AutoDock, Glide) to predict the binding pose and affinity of the compound within the InhA active site.

  • Analysis of Interactions: Analyze the predicted binding mode to identify key interactions, such as hydrogen bonds and hydrophobic contacts, with the amino acid residues of InhA.

Experimental_Workflow Start Hypothesized Mechanism MIC MIC Determination (Whole-cell activity) Start->MIC InhA_Assay InhA Inhibition Assay (Enzymatic activity) Start->InhA_Assay Docking Molecular Docking (In silico binding) Start->Docking Validation Mechanism Validation MIC->Validation InhA_Assay->Validation Docking->Validation

Figure 3: Experimental workflow for validating the mechanism of action.

Conclusion

The mechanism of action of 2'-(Sulphinomethyl)isonicotinohydrazide, monosodium salt, can be logically inferred from the extensive knowledge of its parent compound, isoniazid, and the broader class of isonicotinohydrazide derivatives. It is highly probable that this compound functions as a prodrug that, upon activation, targets and inhibits the InhA enzyme, thereby disrupting mycolic acid biosynthesis in M. tuberculosis. The presence of the sulphinomethyl group may confer unique properties related to solubility, target interaction, and activation, which warrant further investigation. The experimental protocols outlined in this guide provide a clear path for the empirical validation of this proposed mechanism, which is crucial for the continued development of novel and effective antitubercular agents.

References

  • The Discovery and Synthesis of Isoniazid Derivatives: A Technical Guide for Drug Development Professionals - Benchchem.
  • Synthesis and molecular docking of isonicotinohydrazide derivatives as anti-tuberculosis candid
  • Inhibition of InhA activity by an isolated pool of INH- NAD(H) adducts...
  • In vitro Evaluation of Isoniazid Derivatives as Potential Agents Against Drug-Resistant Tuberculosis - Frontiers.
  • Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement - Frontiers.
  • A Comparative Guide to the Structure-Activity Relationship of Isonicotinohydrazide Deriv
  • Rationally Designed InhA Inhibitors: A Comparative Anti‐Tubercular Activity Study of Sulfonate Esters of Isoniazid Hydrazones and Their Structurally Flexible Benzyl Analogues - PMC.
  • Synthesis and molecular docking of isonicotinohydrazide derivatives as anti-tuberculosis candidates | Malaysian Journal of Fundamental and Applied Sciences.
  • 2'-(Sulphinomethyl)isonicotinohydrazide, monosodium salt - PubChem.
  • Isoniazid Linked to Sulfonate Esters via Hydrazone Functionality: Design, Synthesis, and Evalu
  • Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides - PubMed.
  • Synthesis, antitubercular activity and pharmacokinetic studies of some Schiff bases derived from 1-alkylisatin and isonicotinic acid hydrazide (INH) - PubMed.
  • Isoniazid (INH), a critical frontline drug in TB treatment discovered by Dogmagk, is a prodrug that requires activation in vivo by mycobacterial catalase peroxidase (KatG). [Link]

  • Mode of action and quantitative structure-activity correlations of tuberculostatic drugs of the isonicotinic acid hydrazide type - PubMed.
  • Synthesis and Biological Activity study of some New Isonicotinic Acid Hydrazide (isoniazid)
  • Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides - MDPI.

Sources

A Comprehensive Technical Guide to the Synthesis, Characterization, and Antimicrobial Evaluation of Novel Isonicotinic Acid Hydrazone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Abstract

Isonicotinic acid hydrazide (isoniazid, INH) remains a cornerstone in the treatment of tuberculosis, a persistent global health threat.[1][2] However, the emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the development of novel therapeutic agents. This technical guide provides an in-depth exploration of a promising class of INH derivatives: isonicotinic acid hydrazones. These compounds, synthesized via a Schiff base condensation, offer a versatile scaffold for structural modification to enhance antimicrobial activity and potentially overcome resistance mechanisms. We present detailed, field-proven protocols for the synthesis, characterization, and in vitro antimicrobial evaluation of these derivatives. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of new anti-infective agents.

Introduction: The Rationale for Isoniazid Derivatization

Isoniazid is a prodrug that, once activated by the mycobacterial catalase-peroxidase enzyme (KatG), primarily inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[3][4] This mechanism of action is highly specific and potent against actively growing mycobacteria.[3] The primary challenge in the clinical use of isoniazid is the development of resistance, often through mutations in the katG gene, which prevents the activation of the prodrug.

The synthesis of new isoniazid derivatives, such as hydrazones, is a key strategy to address this challenge.[5][6] By modifying the hydrazide moiety of isoniazid, it is possible to:

  • Protect the Vulnerable Hydrazine Group: The formation of a hydrazone (a type of Schiff base) blocks the hydrazine group, which is susceptible to deactivating N-acetylation, a common mechanism of drug resistance.[5]

  • Introduce Novel Pharmacophores: The addition of various aldehyde or ketone moieties can introduce new structural features that may confer activity against resistant strains or broaden the antimicrobial spectrum.

  • Modulate Physicochemical Properties: Modifications can alter properties such as lipophilicity, potentially enhancing cell wall penetration and bioavailability.[5][7]

Hydrazones, characterized by the >C=N-NH-C=O linkage, have emerged as a particularly fruitful area of research due to their synthetic accessibility and diverse pharmacological activities, including antimicrobial, antifungal, and anticancer properties.[7][8][9][10]

Synthesis and Characterization of Isonicotinic Acid Hydrazones

The Underpinning Chemistry: Schiff Base Condensation

The synthesis of isonicotinic acid hydrazones is typically achieved through a straightforward condensation reaction between the primary amine of the isoniazid hydrazide group and the carbonyl group of an aldehyde or ketone.[5][10] The reaction is often catalyzed by a few drops of acid, such as glacial acetic acid, and can be performed using conventional heating or microwave irradiation for accelerated reaction times.[5][10][11]

Diagram 1: General Synthesis of Isonicotinic Acid Hydrazones

cluster_reactants Reactants cluster_products Product INH Isonicotinic Acid Hydrazide (Isoniazid) Arrow Acid Catalyst (e.g., Glacial Acetic Acid) Heat or Microwave INH->Arrow Aldehyde Aromatic Aldehyde (R-CHO) Plus1 + Aldehyde->Plus1 Hydrazone Isonicotinic Acid Hydrazone Water Water (H₂O) Plus1->Arrow Plus2 + Plus2->Water Arrow->Hydrazone Arrow->Plus2

Caption: General reaction scheme for the synthesis of isonicotinic acid hydrazones.

Experimental Protocol: Synthesis of a Representative Isonicotinic Acid Hydrazone

This protocol provides a method for the synthesis of a Schiff base from isoniazid and an aromatic aldehyde. Both conventional and microwave-assisted methods are described.

Materials:

  • Isonicotinic acid hydrazide (Isoniazid)

  • Substituted aromatic aldehyde (e.g., 4-hydroxybenzaldehyde)

  • Ethanol (absolute)

  • Glacial acetic acid

  • Round-bottom flask or microwave-safe glass tube

  • Reflux condenser (for conventional method)

  • Microwave synthesizer (for microwave method)

  • Stirring apparatus

  • TLC plates (silica gel) and developing chamber

  • Eluent for TLC (e.g., a mixture of ethanol and hexane)

Protocol Steps:

A. Conventional Synthesis (Reflux Method)[5][12]

  • Reactant Preparation: In a round-bottom flask, dissolve isoniazid (1 mmol) in 20 mL of absolute ethanol.

  • Addition of Aldehyde: To this solution, add an equimolar amount (1 mmol) of the selected aromatic aldehyde.

  • Catalysis: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux for 3-6 hours, with continuous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC). The appearance of a new spot and the disappearance of the reactant spots indicate reaction completion.

  • Isolation and Purification: After completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by filtration, washed with cold ethanol to remove unreacted starting materials, and then dried. Recrystallization from a suitable solvent (e.g., ethanol) can be performed for further purification.

B. Microwave-Assisted Synthesis[5][10][11]

  • Reactant Preparation: In a microwave-safe glass tube, combine isoniazid (1 mmol) and the aromatic aldehyde (1 mmol) in a minimal amount of ethanol.

  • Catalysis: Add 2 drops of glacial acetic acid to the mixture with shaking.

  • Microwave Irradiation: Seal the tube and place it in the microwave synthesizer. Irradiate the mixture at a suitable power (e.g., 5-10 W) and temperature (e.g., 85°C) for 10-20 minutes.

  • Reaction Monitoring: The reaction can be monitored by TLC after cooling the vessel.

  • Isolation and Purification: Upon completion, cool the reaction vessel. The product often precipitates and can be collected by filtration, washed with cold ethanol, and dried.

Structural Characterization and Validation

Confirmation of the synthesized hydrazone's structure is critical. The following techniques are standard in the field:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Successful formation of the hydrazone is indicated by the appearance of a characteristic absorption band for the azomethine (-C=N-) group, typically in the range of 1575-1620 cm⁻¹, and the disappearance of the C=O band of the aldehyde and the NH₂ bands of the isoniazid.[8][10]

  • ¹H Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy: The ¹H-NMR spectrum will show a characteristic singlet for the azomethine proton (-N=CH-), typically in the range of 8-9 ppm. The signals corresponding to the aromatic protons of both the pyridine ring and the substituted benzene ring will also be present. The disappearance of the aldehyde proton signal confirms the reaction.[8][10]

  • ¹³C Nuclear Magnetic Resonance (¹³C-NMR) Spectroscopy: The spectrum will show a signal for the azomethine carbon (-C=N-) and the carbons of the aromatic rings, confirming the structure.[8]

  • Mass Spectrometry (MS): This technique is used to determine the molecular weight of the synthesized compound, which should correspond to the expected molecular formula of the hydrazone.[8][10]

Biological Evaluation: Antimicrobial Activity

Rationale for Screening

The primary goal of synthesizing these derivatives is often to discover compounds with potent antimicrobial activity, particularly against bacteria. Screening against a panel of both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli) bacteria is a standard first step.[7][8][13] This provides initial insights into the spectrum of activity. For derivatives intended as anti-tuberculosis agents, testing against Mycobacterium tuberculosis H37Rv and resistant strains is essential.[14][15][16]

Diagram 2: Workflow for Antimicrobial Susceptibility Testing

cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis Compound Prepare Stock Solution of Synthesized Hydrazone SerialDilution Perform Serial Dilutions of the Compound in a 96-Well Plate Compound->SerialDilution Media Prepare Bacterial Culture and Standardize Inoculum Inoculation Inoculate Wells with Standardized Bacterial Suspension Media->Inoculation SerialDilution->Inoculation Controls Include Positive (Bacteria only) and Negative (Media only) Controls Inoculation->Controls Incubation Incubate the Plate at 37°C for 18-24 Hours Controls->Incubation Observation Visually Inspect for Turbidity or Use a Plate Reader Incubation->Observation MIC Determine the Minimum Inhibitory Concentration (MIC) Observation->MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7][8]

Materials:

  • Synthesized isonicotinic acid hydrazone derivative

  • 96-well microtiter plates

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Standardized bacterial inoculum (0.5 McFarland standard)

  • Positive control (e.g., Ciprofloxacin)

  • Incubator

Protocol Steps:

  • Stock Solution: Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., DMSO).

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound in the broth medium to achieve a range of concentrations.

  • Inoculation: Add a standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (wells with bacteria and broth, but no compound) and a negative control (wells with broth only). A standard antibiotic should also be tested as a reference.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Structure-Activity Relationship (SAR) Insights

By comparing the MIC values of a series of derivatives with different substitutions on the aromatic ring, researchers can deduce structure-activity relationships. For instance, the presence of electron-withdrawing or electron-donating groups, their position on the ring, and the overall lipophilicity can significantly impact antimicrobial potency.[9][14] Some studies have shown that derivatives with hydroxyl, methoxy, or halide substituents can exhibit enhanced activity.[14][15]

Data Summary: Antimicrobial Activity of Representative Hydrazones

The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for a selection of isonicotinic acid hydrazone derivatives against various bacterial strains, showcasing the potential for these compounds to exhibit significant antimicrobial activity.

Compound IDR-Group on AldehydeS. aureus MIC (µg/mL)B. subtilis MIC (µg/mL)E. coli MIC (µg/mL)Reference
INH ->100>100>100[8]
NH3 4-hydroxy-3-methoxy605365[8]
NH5 2,4-dihydroxy36.10 (survival %)--[8]
Derivative 1 4-chloro7.813.91>125[9]
Derivative 2 4-nitro1.951.9562.5[9]

Note: Data is compiled from multiple sources and methodologies may vary slightly. The table is for illustrative purposes.

Conclusion and Future Directions

The derivatization of isonicotinic acid hydrazide into hydrazones represents a robust and promising strategy in the quest for new antimicrobial agents. The synthetic accessibility of these compounds, combined with the potential for a wide range of structural modifications, allows for the systematic exploration of structure-activity relationships to optimize potency and spectrum of activity. This guide provides a foundational framework for the synthesis, characterization, and evaluation of these important molecules.

Future research should focus on:

  • Screening against a broader panel of resistant bacterial and mycobacterial strains.

  • In vivo efficacy and toxicity studies for the most promising candidates.

  • Mechanistic studies to determine if these derivatives act via the same pathway as isoniazid or if they possess novel mechanisms of action.

By leveraging the principles and protocols outlined in this guide, the scientific community can continue to advance the development of isonicotinic acid hydrazide derivatives as next-generation therapeutics to combat infectious diseases.

References

  • Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. (2011). Medicinal Chemistry Research, 21(7), 1-20.
  • Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides. (2015). PubMed.
  • synthesis, characterization and antimicrobial activities of isonicotinic acid hydrazide and its metal complexes. Academia.edu.
  • New hydrazide-hydrazones of isonicotinic acid: synthesis, lipophilicity and in vitro antimicrobial screening. (2018). PubMed.
  • Synthesis, Characterization and Study Antimicrobial Activity of Isoniazid Deriv
  • Synthesis, antimycobacterial, antiviral, antimicrobial activity and QSAR studies of N(2)
  • Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. (2022). MDPI.
  • Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. (2021). MDPI.
  • What is the mechanism of action (Moa) of Isoniazid (Isonicotinic Hydrazide)? (2025). Dr.Oracle.
  • Synthesis of new isonicotinic hydrazide (HIN) derivatives.
  • Microwave-Assisted Synthesis of Schiff Bases of Isoniazid and Evaluation of Their Anti-Proliferative and Antibacterial Activities. (2021). MDPI.
  • Isoniazid Derived Schiff Base Metal Complexes: Synthesis, Characterization, Thermal Stability, Antibacterial and Antioxidant. AWS.
  • Isonicotinic acid – Knowledge and References. Taylor & Francis.
  • Recent Advances in Anti-Tuberculosis Drug Discovery Based on Hydrazide–Hydrazone and Thiadiazole Deriv
  • Techniques for the Synthesis of Isoniazid Schiff Bases: Applic
  • Isonicotinic Acid Hydrazide Deriv
  • Synthesis of the Schiff bases of isoniazid. Conditions (a): absolute...
  • Isonicotinic Acid Hydrazide Derivatives: Synthesis, Antimycobacterial, Antiviral, Antimicrobial Activity and QSAR Studies | Request PDF.
  • Novel isoniazid derivative as promising antituberculosis agent. (2020). PMC - NIH.
  • Isonicotinic acid hydrazide. Chem-Impex.

Sources

Engineering Antitubercular Efficacy: A Technical Guide to 2'-(Sulphinomethyl)isonicotinohydrazide, Monosodium Salt

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of prodrugs is a cornerstone of modern medicinal chemistry, aimed at overcoming the pharmacokinetic and tolerability limitations of active pharmaceutical ingredients (APIs). 2'-(Sulphinomethyl)isonicotinohydrazide, monosodium salt (CAS 13573-98-3) is a highly specialized, water-soluble prodrug derivative of Isoniazid (INH), a first-line antitubercular agent. By functionalizing the terminal hydrazine nitrogen of INH with a methanesulfinate moiety, researchers can fundamentally alter the drug's solubility profile, gastrointestinal tolerability, and metabolic shielding against hepatic N-acetyltransferases.

This whitepaper provides an in-depth technical analysis of CAS 13573-98-3 [1], detailing its mechanistic rationale, physicochemical advantages, and the self-validating experimental protocols required to evaluate its efficacy in drug development pipelines.

Chemical Architecture & Mechanistic Rationale

The Pharmacological Problem with Free Isoniazid

While Isoniazid is highly effective against Mycobacterium tuberculosis (M. tb), its clinical utility is complicated by the polymorphic nature of human N-acetyltransferase 2 (NAT2).

  • Rapid Acetylators: Rapidly convert INH to inactive acetyl-INH, leading to sub-therapeutic plasma levels and treatment failure.

  • Slow Acetylators: Accumulate free INH, leading to severe hepatotoxicity and peripheral neuropathy.

The Methanesulfinate Solution

To buffer against these metabolic extremes, 2'-(Sulphinomethyl)isonicotinohydrazide employs a methanesulfinate prodrug strategy [2]. The addition of the −CH2​−SO2​Na group to the N2 position of the hydrazine chain achieves two critical outcomes:

  • Steric & Electronic Shielding: The bulky, electron-withdrawing sulfinomethyl group prevents NAT2 from immediately acetylating the terminal nitrogen. The prodrug must first undergo physiological hydrolysis to release free INH, creating a sustained-release pharmacokinetic profile that blunts toxic Cmax​ peaks while maintaining therapeutic troughs.

  • Aqueous Solubility: The anionic sulfinate group ( SO2−​ ) paired with a sodium counter-ion dramatically increases the hydration energy of the molecule, allowing for high-concentration parenteral formulations without precipitation.

Pathway of Activation

Once administered, the prodrug undergoes hydrolysis in plasma to yield active INH, formaldehyde, and methanesulfinate. The free INH then penetrates the mycobacterial cell wall, where it is activated by the mycobacterial catalase-peroxidase enzyme (KatG) into an isonicotinoyl radical. This radical forms a covalent adduct with NAD+, which potently inhibits InhA (enoyl-acyl carrier protein reductase), thereby arresting mycolic acid biosynthesis and causing bacterial cell death [3].

MOA Prodrug 2'-(Sulphinomethyl)INH (Prodrug) Hydrolysis Physiological Hydrolysis Prodrug->Hydrolysis INH Isoniazid (INH) (Active Moiety) Hydrolysis->INH Cleavage KatG KatG Activation (M. tb) INH->KatG Radical Isonicotinoyl Radical KatG->Radical Oxidation Adduct INH-NAD+ Adduct Radical->Adduct + NAD+ InhA InhA Inhibition (Mycolic Acid Arrest) Adduct->InhA

Figure 1: Prodrug hydrolysis and downstream KatG-mediated inhibition of InhA.

Quantitative Data Profiling

The following table summarizes the comparative physicochemical and pharmacokinetic parameters between the parent drug (INH) and the methanesulfinate prodrug.

ParameterIsoniazid (Parent API)2'-(Sulphinomethyl)INH, Na SaltCausality / Impact
Molecular Weight 137.14 g/mol 237.21 g/mol Increased mass due to the solubilizing promoiety.
Aqueous Solubility ~140 mg/mL>300 mg/mLSulfinate anion drastically improves dipole-ion interactions with water.
NAT2 Liability High (Direct Substrate)Low (Sterically Hindered)Prevents rapid hepatic clearance; requires prior hydrolysis.
GI Irritation ModerateLowHighly soluble salts reduce localized mucosal crystallization/irritation.
Active Target InhA (via KatG)InhA (via KatG, post-cleavage)Preserves the gold-standard bactericidal mechanism of INH.

Experimental Methodologies

To rigorously evaluate the conversion and efficacy of 2'-(Sulphinomethyl)isonicotinohydrazide, researchers must employ self-validating assay systems. The following protocols ensure that both the chemical stability and biological activity are accurately quantified.

Protocol 1: In Vitro Prodrug Hydrolysis & Stability Profiling

To prove that the prodrug acts as a sustained-release reservoir, its half-life in physiological media must be determined. This protocol uses an internal standard (IS) to validate extraction efficiency, ensuring that any drop in prodrug concentration is due to hydrolysis, not sample loss.

Materials:

  • 10 mM stock of 2'-(Sulphinomethyl)INH in DMSO.

  • Human plasma (pooled) or PBS (pH 7.4).

  • Internal Standard (e.g., Caffeine or a stable INH analog).

  • Acetonitrile (HPLC grade, ice-cold).

Step-by-Step Workflow:

  • Initiation: Spike the 10 mM prodrug stock into 1 mL of pre-warmed (37°C) human plasma to achieve a final concentration of 10 µM.

  • Incubation & Sampling: Incubate the mixture at 37°C under gentle agitation. At specific time intervals (0, 15, 30, 60, 120, and 240 minutes), extract a 50 µL aliquot.

  • Quenching (Self-Validation Step): Immediately transfer the 50 µL aliquot into 150 µL of ice-cold acetonitrile containing 1 µM of the Internal Standard. The acetonitrile precipitates plasma proteins and halts enzymatic hydrolysis, while the IS controls for volumetric errors.

  • Centrifugation: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to HPLC vials. Analyze via LC-UV or LC-MS/MS, tracking the disappearance of the prodrug peak and the stoichiometric appearance of the free INH peak.

Workflow Prep 1. Spike Prodrug into Plasma/PBS (37°C) Sample 2. Extract Aliquots (0 to 240 min) Prep->Sample Quench 3. Quench with Cold ACN + Internal Standard Sample->Quench Centrifuge 4. Centrifuge (14,000 x g, 4°C) Quench->Centrifuge Analyze 5. LC-MS/MS Analysis (Track INH Release) Centrifuge->Analyze

Figure 2: Step-by-step workflow for in vitro prodrug hydrolysis and stability profiling.

Protocol 2: Mycobacterial Growth Inhibition (REMA)

To verify that the released INH retains its bactericidal activity, a Resazurin Microtiter Assay (REMA) is performed. Crucially, this assay must include a KatG-deficient mutant strain as a negative control to prove the mechanism of action remains unchanged.

Step-by-Step Workflow:

  • Culture Preparation: Grow M. tuberculosis H37Rv (Wild-Type) and a KatG-deficient mutant strain in Middlebrook 7H9 broth supplemented with OADC until the optical density ( OD600​ ) reaches 0.6.

  • Dilution: Dilute the cultures to a final inoculum of 5×105 CFU/mL.

  • Drug Plating: In a 96-well plate, perform two-fold serial dilutions of 2'-(Sulphinomethyl)INH (ranging from 10 µg/mL to 0.01 µg/mL). Include free INH as a positive control.

  • Inoculation: Add 50 µL of the bacterial suspension to each well containing 50 µL of the drug dilutions.

  • Incubation: Incubate the plates at 37°C for 7 days.

  • Resazurin Addition: Add 30 µL of 0.02% resazurin solution to each well. Incubate for an additional 24-48 hours.

  • Readout: A color change from blue (oxidized resazurin) to pink (reduced resorufin) indicates bacterial viability. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the prodrug that prevents the color change.

    • Self-Validation: The KatG-deficient mutant should show high resistance (pink wells at high concentrations) to both INH and the prodrug, proving that the prodrug's efficacy is strictly dependent on the canonical INH-KatG activation pathway.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 44150369, 2'-(Sulphinomethyl)isonicotinohydrazide, monosodium salt" PubChem, [Link].

  • "Antimycobacterial Agents Overview: Substitution by methanesulfinate in drug design." Scribd, [Link].

  • Coulson, G. B., et al. "Acidic pH-dependent depletion of Mycobacterium tuberculosis thiol pools potentiates antibiotics and oxidizing agents." bioRxiv, 2016. [Link].

Solvation Dynamics and Thermodynamic Solubility Determination of 2'-(Sulphinomethyl)isonicotinohydrazide, Monosodium Salt in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Formulation Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals Content Type: Technical Whitepaper & Experimental Guide

Executive Summary

The compound 2'-(Sulphinomethyl)isonicotinohydrazide, monosodium salt (CAS: 13573-98-3) is a highly polar, functionalized derivative of the first-line antitubercular agent isoniazid[1][2]. By incorporating a methanesulfinate sodium salt moiety, the molecule achieves altered pharmacokinetic properties and enhanced aqueous solubility. However, transitioning this compound into preclinical in vitro screening requires dissolving it in Dimethyl Sulfoxide (DMSO)—the gold standard vehicle for biological assays[3].

Because empirical solubility data for this specific salt in organic solvents is scarce, researchers cannot rely on generalized assumptions. As a Senior Application Scientist, I have designed this whitepaper to provide a predictive physicochemical framework and a self-validating experimental protocol to accurately determine and optimize the solubility of this compound in DMSO.

Chemical Profiling and the Causality of Solvation

Structural Implications

The parent compound, isoniazid, exhibits a DMSO solubility ranging from 27 mg/mL to approximately 60 mg/mL, depending on temperature and sonication[4][5]. The addition of the methanesulfinate sodium salt group ( −CH2​−SO2​Na ) fundamentally changes the molecule's intermolecular forces.

To dissolve this compound, the solvent must overcome two primary barriers:

  • Crystal Lattice Energy: The strong ionic interaction between the sulfinate anion and the sodium cation.

  • Hydrogen Bonding: The intermolecular network formed by the hydrazide ( −NH−NH− ) linkages and the pyridine nitrogen.

Why DMSO? The Solvation Mechanism

DMSO is a polar aprotic solvent with a high dielectric constant and a strong dipole moment. Its selection is not merely conventional; it is mechanistically required for compounds of this nature[6]:

  • Cation Coordination: The highly nucleophilic oxygen atom of the DMSO molecule ( S=O ) strongly coordinates with the hard Na+ cation via ion-dipole interactions.

  • Anion Liberation: Because DMSO lacks hydrogen-bond donors (aprotic), the bulky methyl groups poorly solvate the sulfinate anion. This leaves the anion relatively "naked" and highly reactive, driving the dissolution of the salt[6].

  • H-Bond Disruption: DMSO acts as a potent hydrogen-bond acceptor, effectively breaking the rigid hydrazide-pyridine lattice of the solid state[3].

Solvation A 2'-(Sulphinomethyl)isonicotinohydrazide Monosodium Salt B DMSO Addition (Polar Aprotic Environment) A->B C Cation Solvation (DMSO Oxygen binds Na+) B->C Ion-Dipole D H-Bond Disruption (Hydrazide N-H bonds broken) B->D Dipole-Dipole E Homogeneous Solution (Free Sulfinate Anion) C->E D->E

Caption: Mechanistic pathway of DMSO-mediated solvation of the monosodium salt.

Predictive Data & Comparative Analysis

Before executing benchwork, it is critical to establish a predictive baseline. While the parent isoniazid is readily soluble, sodium salts of sulfinic acids are notoriously sensitive to moisture and oxidation, which can artificially skew solubility readings if degradation occurs during the assay[7].

Table 1: Comparative Physicochemical Properties
ParameterIsoniazid (Parent)2'-(Sulphinomethyl)isonicotinohydrazide, Na Salt
CAS Number 54-85-313573-98-3
Molecular Weight 137.14 g/mol 237.21 g/mol
Functional Groups Pyridine, HydrazidePyridine, Hydrazide, Methanesulfinate Na+
Reported DMSO Sol. 27 - 60 mg/mL[4][5]Predicted: 10 - 25 mg/mL (Empirical Req.)
Stability Profile Stable at RT[2]Hygroscopic; Sulfinate prone to oxidation[7]

Self-Validating Experimental Protocol

To ensure trustworthiness and scientific integrity , we must measure thermodynamic solubility rather than kinetic solubility. Kinetic solubility (often measured via solvent titration) is prone to supersaturation errors. The following shake-flask method guarantees a true equilibrium state.

Reagents and Equipment
  • 2'-(Sulphinomethyl)isonicotinohydrazide, monosodium salt (Purity 98%).

  • Anhydrous DMSO ( 99.9%, water 50 ppm).

  • Argon or Nitrogen gas line.

  • Temperature-controlled thermoshaker.

  • Ultracentrifuge (capable of 15,000 x g).

  • HPLC-UV system.

Table 2: Experimental Variables & Causality
Workflow StepVariableMechanistic Causality
Solvent Selection Anhydrous DMSOPrevents water-induced hydrolysis and competitive Na+ solvation.
Atmosphere Argon/Nitrogen PurgePrevents oxidation of the reactive sulfinate anion to a sulfonate[7].
Phase Separation UltracentrifugationEliminates non-specific adsorption of the polar API to syringe filter membranes.
Quantification HPLC-UV ( λmax​ ~263 nm)Leverages the stable pyridine chromophore for accurate concentration mapping[8].
Step-by-Step Methodology

Step 1: Solid Dispensing (Over-saturation)

  • Weigh approximately 50 mg of the compound into a sterile, amber glass vial. The amber glass prevents photodegradation of the pyridine-hydrazide backbone.

  • Flush the vial with Argon/Nitrogen gas to displace oxygen.

Step 2: Solvent Addition

  • Add 1.0 mL of Anhydrous DMSO to the vial.

  • Seal the vial tightly with a PTFE-lined cap. Self-Validation Check: The presence of undissolved solid must be visually confirmed. If the solution is completely clear, add more solid in 10 mg increments until a persistent suspension is achieved.

Step 3: Equilibration

  • Place the vial in a thermoshaker set to exactly 25.0 °C.

  • Agitate at 800 RPM for 24 to 48 hours. This extended timeframe ensures the crystal lattice dissolution reaches a thermodynamic equilibrium with the solvent.

Step 4: Phase Separation

  • Transfer the suspension to a microcentrifuge tube.

  • Centrifuge at 15,000 x g for 15 minutes at 25 °C. Causality Note: Do not use PTFE or Nylon syringe filters. The highly polar methanesulfinate group will non-specifically bind to the membrane, artificially lowering the calculated solubility.

Step 5: Quantification & Stability Verification

  • Carefully aspirate the clear supernatant without disturbing the pellet.

  • Dilute the supernatant by a factor of 1:100 in a compatible mobile phase (e.g., Water/Acetonitrile).

  • Analyze via HPLC-UV at λmax​ 263 nm against a pre-established standard curve. Self-Validation Check: Monitor the chromatogram for secondary peaks. The appearance of a new peak indicates the sulfinate has oxidized to a sulfonate during the assay, invalidating the solubility metric.

Workflow S1 1. Solid Dispensing (Inert Atmosphere) S2 2. Solvent Addition (Anhydrous DMSO) S1->S2 S3 3. Equilibration (25°C Thermoshaking) S2->S3 S4 4. Phase Separation (Ultracentrifugation) S3->S4 S5 5. Quantification (HPLC-UV / qNMR) S4->S5

Caption: Step-by-step experimental workflow for determining thermodynamic solubility.

Downstream Storage and Handling

Once the solubility limit is determined, creating stock solutions for biological assays requires stringent handling. As with the parent compound isoniazid, which is recommended to be stored in solvent at -80 °C for no more than 6 months[5], the monosodium salt derivative is even more labile.

Best Practices:

  • Aliquot the DMSO stock solution immediately upon preparation to avoid repeated freeze-thaw cycles.

  • Store aliquots at -80 °C.

  • Ensure that the final concentration of DMSO in downstream aqueous biological assays does not exceed 0.1% to 1% (v/v), as higher concentrations of DMSO can induce cellular toxicity and interfere with lipid membranes[3].

References

  • PubChem: 2'-(Sulphinomethyl)isonicotinohydrazide, monosodium salt (CID 44150369). National Institutes of Health. 1

  • Cayman Chemical: Isoniazid Product Information. 8

  • AbMole BioScience: COA of Isoniazid. 5

  • PubChem: Isoniazid (CID 3767). National Institutes of Health.2

  • Scribd: DMSO: Properties and Applications. 6

  • Sigma-Aldrich: Arachidonic acid sodium salt. 7

  • PMC: Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism. National Institutes of Health. 3

Sources

A Technical Guide to Isonicotinohydrazide Derivatives and Their Antitubercular Potential

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Challenge of Tuberculosis and the Legacy of Isoniazid

Tuberculosis (TB), caused by Mycobacterium tuberculosis (M. tb), remains a formidable global health threat, necessitating the continuous development of novel therapeutic agents.[1] Isoniazid (isonicotinic acid hydrazide, INH), a cornerstone of first-line anti-TB therapy for decades, has been highly effective due to its potent bactericidal activity against actively replicating mycobacteria.[2] Its primary mechanism of action involves the inhibition of mycolic acid synthesis, an essential component of the unique and robust mycobacterial cell wall.[2][3] However, the emergence of drug-resistant strains of M. tb has significantly diminished the efficacy of isoniazid, creating an urgent need for new antitubercular agents.[4] This has spurred extensive research into the development of isonicotinohydrazide derivatives, aiming to overcome resistance mechanisms and enhance therapeutic efficacy. This guide provides an in-depth technical overview of the core principles driving the investigation of these derivatives, from their fundamental mechanism of action to the practical methodologies employed in their evaluation.

Mechanism of Action: A Tale of Prodrug Activation and Mycolic Acid Inhibition

Isoniazid itself is a prodrug, meaning it requires activation within the mycobacterial cell to exert its therapeutic effect.[3][5] This activation is a critical first step in its mechanism of action and a key area of focus for the development of its derivatives.

The Activation Cascade

The bioactivation of isoniazid is primarily mediated by the mycobacterial catalase-peroxidase enzyme, KatG.[3] KatG converts isoniazid into a reactive isonicotinic acyl radical.[5] This radical then covalently binds with the nicotinamide adenine dinucleotide (NAD+) cofactor to form an isonicotinoyl-NAD adduct.[3][5][6] It is this adduct, not isoniazid itself, that is the active inhibitor of the primary target.

The Primary Target: Enoyl-Acyl Carrier Protein Reductase (InhA)

The isonicotinoyl-NAD adduct specifically targets and inhibits the enoyl-acyl carrier protein reductase, an enzyme encoded by the inhA gene.[1][3] InhA is a crucial enzyme in the fatty acid synthase-II (FAS-II) pathway, which is responsible for the synthesis of mycolic acids.[1][5] By blocking InhA, the isoniazid-NAD adduct effectively halts the elongation of fatty acids, thereby preventing the formation of mycolic acids.[3][5] The disruption of mycolic acid synthesis compromises the integrity of the mycobacterial cell wall, leading to bacterial cell death.[3]

Isoniazid Mechanism of Action Figure 1: Isoniazid Activation and Inhibition of Mycolic Acid Synthesis INH Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) INH->KatG Activation Active_INH Isonicotinic Acyl Radical KatG->Active_INH INH_NAD Isonicotinoyl-NAD Adduct Active_INH->INH_NAD + NAD+ NAD NAD+ InhA InhA (Enoyl-ACP Reductase) INH_NAD->InhA Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Catalyzes Bacterial_Death Bacterial Death InhA->Bacterial_Death Leads to Cell_Wall Mycobacterial Cell Wall Integrity Mycolic_Acid->Cell_Wall Essential for

Caption: Isoniazid activation and its inhibitory effect on mycolic acid synthesis.

Rationale for Isonicotinohydrazide Derivatives

The development of isonicotinohydrazide derivatives is driven by several key objectives:

  • Overcoming Resistance: Mutations in the katG gene can prevent the activation of isoniazid, leading to resistance.[7] Derivatives may be designed to be less dependent on KatG activation or to inhibit alternative targets.

  • Enhanced Potency: Modifications to the isonicotinohydrazide scaffold can improve binding affinity to InhA or other potential targets, leading to increased antitubercular activity.

  • Improved Pharmacokinetic Properties: Derivatives can be engineered to have better absorption, distribution, metabolism, and excretion (ADME) profiles, leading to improved therapeutic outcomes.

  • Reduced Toxicity: Chemical modifications can reduce off-target effects and minimize the potential for adverse drug reactions, such as hepatotoxicity, which is a known side effect of isoniazid.[3]

Structure-Activity Relationships: Decoding the Molecular Blueprint for Potency

The antitubercular activity of isonicotinohydrazide derivatives is intricately linked to their chemical structure. Understanding these structure-activity relationships (SAR) is paramount for the rational design of more effective compounds.

Core Structural Requirements

Studies have consistently shown that certain structural features are critical for maintaining antitubercular activity:

  • The Pyridine Ring: The pyridine nitrogen is essential. Isomerization of the nitrogen to other positions or its deletion abolishes activity.[8][9]

  • The Hydrazide Moiety: The -CONHNH2 group is strictly required for activity.[8] Modifications to this group generally lead to a significant loss of potency.

Impact of Substitutions

While the core structure is crucial, substitutions on the pyridine ring and modifications of the terminal nitrogen of the hydrazide have yielded derivatives with enhanced activity.

  • Pyridine Ring Substitutions: Substitution at the 2-position of the pyridine ring is generally well-tolerated, with some derivatives, such as 2-methyl-INH, showing activity comparable to the parent drug.[8][9] Conversely, substitutions at the 3-position are not well-tolerated.[8][9]

  • Hydrazone Formation: A common and successful strategy involves the condensation of the terminal amino group of the hydrazide with various aldehydes or ketones to form hydrazones (-NHN=CH-).[4] This modification has led to numerous derivatives with potent antitubercular activity, some even surpassing that of isoniazid.[1][10] The nature of the substituent on the imine carbon significantly influences activity.

Quantitative Structure-Activity Relationship (QSAR) Insights

QSAR studies have provided valuable insights into the physicochemical properties that govern the activity of these derivatives. For instance, lipophilicity has been shown to be a relevant factor, and shorter distances between the two nitrogen atoms of the hydrazide moiety, along with lengthy substituents, can lead to more active compounds.[11][12]

SAR Logic Figure 2: Logical Relationships in SAR Analysis cluster_core Essential Features Core Isonicotinohydrazide Core Pyridine Pyridine Ring Core->Pyridine Contains Hydrazide Hydrazide Moiety Core->Hydrazide Contains Activity Antitubercular Activity Core->Activity Determines Basal Modification Structural Modification Modification->Core Targets Modification->Activity Influences

Caption: Logical flow in the structure-activity relationship analysis of isonicotinohydrazide derivatives.

Table 1: Representative Isonicotinohydrazide Derivatives and their Antitubercular Activity
Compound IDModificationTarget StrainMIC (µg/mL)Reference
Isoniazid-M. tuberculosis H37Rv0.01 - 0.2[13]
Compound 3g3,4-disubstituted thiazolylideneM. tuberculosis H37Ra9.77[14]
Compound 1(a)Hydrazone derivativeM. tuberculosis< 7.8
Compound 1(b)Hydrazone derivativeM. tuberculosis< 7.8
Compound 4mN'-(2-(2-fluorophenyl) acetyl)M. tuberculosis H37Rv6.25[15]
Compound 5dIsatin-nicotinohydrazide hybridM. tuberculosis ATCC 272940.24[16]
Compound 5gIsatin-nicotinohydrazide hybridM. tuberculosis ATCC 272940.24[16]
Compound 5hIsatin-nicotinohydrazide hybridM. tuberculosis ATCC 272940.24[16]
IP11N′-(4-(4-cyclohexylpiperazin-1-yl)benzylidene)isonicotinohydrazideM. tuberculosis H37Rv- (Low MIC values reported)[4]

MIC: Minimum Inhibitory Concentration

Experimental Protocols: A Guide to Synthesis and Evaluation

The discovery and development of novel isonicotinohydrazide derivatives rely on a systematic workflow encompassing chemical synthesis and rigorous biological evaluation.

General Synthesis of Isonicotinohydrazide Derivatives (Hydrazones)

This protocol describes a general method for the synthesis of isonicotinohydrazide derivatives through the formation of a hydrazone linkage.

Step 1: Preparation of Isonicotinohydrazide Solution

  • Dissolve isonicotinohydrazide in a suitable solvent, such as ethanol or methanol.

  • The concentration will depend on the specific reaction conditions and the solubility of the starting material.

Step 2: Addition of Aldehyde or Ketone

  • To the isonicotinohydrazide solution, add an equimolar amount of the desired aldehyde or ketone.

  • A catalytic amount of an acid, such as glacial acetic acid, can be added to facilitate the reaction.

Step 3: Reaction and Product Formation

  • Reflux the reaction mixture for a period ranging from 3 to 24 hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).[1]

  • Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

Step 4: Purification and Characterization

  • The crude product is purified by recrystallization from a suitable solvent to obtain the pure isonicotinohydrazide derivative.

  • The structure of the synthesized compound is confirmed using spectroscopic techniques such as UV, IR, and mass spectrometry.

In Vitro Antitubercular Activity Screening

The primary evaluation of newly synthesized compounds involves determining their in vitro activity against M. tuberculosis. The Microplate Alamar Blue Assay (MABA) and the Luciferase Reporter Phage (LRP) assay are commonly used methods.

Microplate Alamar Blue Assay (MABA)

Step 1: Preparation of Mycobacterial Inoculum

  • Grow M. tuberculosis (e.g., H37Rv strain) in a suitable liquid medium (e.g., Middlebrook 7H9 broth) to mid-log phase.

  • Adjust the bacterial suspension to a specific turbidity, corresponding to a known colony-forming unit (CFU) concentration.

Step 2: Compound Preparation and Plating

  • Prepare serial dilutions of the test compounds in a 96-well microplate.

  • Add the prepared mycobacterial inoculum to each well. Include positive (drug-free) and negative (no bacteria) controls.

Step 3: Incubation

  • Incubate the plates at 37°C for a specified period, typically 5-7 days.

Step 4: Addition of Alamar Blue and Reading

  • Add Alamar Blue solution to each well and incubate for an additional 24 hours.

  • Visually assess the color change (blue to pink indicates bacterial growth) or measure the fluorescence or absorbance to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits visible growth.[17]

Luciferase Reporter Phage (LRP) Assay

This is a more rapid method for assessing antimycobacterial activity.

Step 1: Compound and Bacteria Incubation

  • Incubate the test compounds with a suspension of M. tuberculosis.

Step 2: Phage Infection

  • Add a specific bacteriophage that infects M. tuberculosis and carries a luciferase reporter gene.

Step 3: Luciferase Expression and Measurement

  • If the bacteria are viable, they will be infected by the phage, leading to the expression of luciferase.

  • Add a luciferin substrate and measure the resulting light output using a luminometer. A reduction in light output compared to the control indicates antibacterial activity.[18]

Cytotoxicity Assays

It is crucial to assess the toxicity of promising antitubercular compounds against mammalian cells to ensure their selectivity.

MTT Assay

Step 1: Cell Seeding

  • Seed a mammalian cell line (e.g., HepG2 for liver toxicity, MRC5 for lung fibroblasts) in a 96-well plate and allow them to adhere overnight.[1][13]

Step 2: Compound Treatment

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24-72 hours).

Step 3: MTT Addition and Formazan Formation

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells will reduce the yellow MTT to purple formazan crystals.

Step 4: Solubilization and Absorbance Measurement

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) to determine cell viability. A decrease in absorbance indicates cytotoxicity.[19]

Lactate Dehydrogenase (LDH) Release Assay

This assay measures the release of LDH from damaged cells as an indicator of cytotoxicity.[20][21]

Step 1: Cell Treatment

  • Treat cells with the test compounds as described for the MTT assay.

Step 2: Collection of Supernatant

  • Collect the cell culture supernatant.

Step 3: LDH Reaction

  • Add a reaction mixture containing lactate, NAD+, and a tetrazolium salt to the supernatant. LDH in the supernatant will catalyze the conversion of lactate to pyruvate, reducing NAD+ to NADH. This NADH then reduces the tetrazolium salt to a colored formazan product.

Step 4: Absorbance Measurement

  • Measure the absorbance of the formazan product to quantify the amount of LDH released, which is proportional to the level of cell death.[21]

Experimental Workflow Figure 3: Experimental Workflow for Evaluation of Isonicotinohydrazide Derivatives Synthesis Synthesis of Derivatives Purification Purification & Characterization Synthesis->Purification In_Vitro_Screening In Vitro Antitubercular Screening (e.g., MABA, LRP) Purification->In_Vitro_Screening Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) In_Vitro_Screening->Cytotoxicity Active Compounds SAR_Analysis Structure-Activity Relationship Analysis Cytotoxicity->SAR_Analysis Selective Compounds Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: A streamlined workflow for the synthesis and evaluation of isonicotinohydrazide derivatives.

Conclusion and Future Directions

Isonicotinohydrazide derivatives represent a promising avenue for the development of new antitubercular agents to combat the growing threat of drug-resistant tuberculosis. A thorough understanding of their mechanism of action, coupled with systematic SAR studies, provides a rational basis for the design of novel compounds with enhanced potency and improved safety profiles. The experimental protocols outlined in this guide offer a robust framework for the synthesis and comprehensive evaluation of these derivatives. Future research efforts should focus on exploring novel chemical scaffolds, identifying alternative mycobacterial targets, and employing advanced computational tools to accelerate the discovery of the next generation of antitubercular drugs derived from the venerable isonicotinohydrazide core.

References

  • Isoniazid - Wikipedia. [Link]

  • What is the mechanism of action (Moa) of Isoniazid (Isonicotinic Hydrazide)? - Dr.Oracle. [Link]

  • Synthesis and anti-mycobacterial evaluation of some new isonicotinylhydrazide analogues. [Link]

  • Mechanochemical Synthesis and Biological Evaluation of Novel Isoniazid Derivatives with Potent Antitubercular Activity - PMC. [Link]

  • Screening and Evaluation of Anti-Tuberculosis Compounds - Antiviral - Creative Diagnostics. [Link]

  • Isoniazid: an Update on the Multiple Mechanisms for a Singular Action. [Link]

  • Isoniazid - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall. [Link]

  • Design, Synthesis & Biological Evaluation of Isoniazid Derivatives with Potent Antitubercular Activity - IJSDR. [Link]

  • Reinvestigation of the structure-activity relationships of isoniazid - PMC. [Link]

  • Isoniazid and host immune system interactions: A proposal for a novel comprehensive mode of action - PMC. [Link]

  • Synthesis and evaluation of isonicotinoyl hydrazone derivatives as antimycobacterial and anticancer agents - ResearchGate. [Link]

  • Cell-Based Anti-Infective Assays - Microbiologics. [Link]

  • Design, synthesis and biological evaluation of novel isoniazid derivatives with potent antitubercular activity. - Semantic Scholar. [Link]

  • Novel isoniazid derivative as promising antituberculosis agent - PMC - NIH. [Link]

  • Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. [Link]

  • Reinvestigation of the structure-activity relationships of isoniazid - PubMed - NIH. [Link]

  • Isoniazid-Derived Hydrazones Featuring Piperazine/Piperidine Rings: Design, Synthesis, and Investigation of Antitubercular Activity - PMC. [Link]

  • Synthesis and anti-tubercular activity of a series of N'-substituted isonicotinohydrazide derivatives - Academia.edu. [Link]

  • Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. [Link]

  • Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. [Link]

  • In silico and in vitro screening of FDA-approved drugs for potential repurposing against tuberculosis - bioRxiv.org. [Link]

  • Cytotoxic and acute toxicity studies of isoniazid derivatives. [Link]

  • Dose Dependent Antimicrobial Cellular Cytotoxicity—Implications for ex vivo Diagnostics. [Link]

  • Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates - PMC. [Link]

  • Rational Design of New Antituberculosis Agents: Receptor-Independent Four-Dimensional Quantitative Structure−Activity Relationship Analysis of a Set of Isoniazid Derivatives | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis | Antimicrobial Agents and Chemotherapy - ASM Journals. [Link]

  • Full article: Development of novel isatin–nicotinohydrazide hybrids with potent activity against susceptible/resistant Mycobacterium tuberculosis and bronchitis causing–bacteria - Taylor & Francis. [Link]

Sources

Spectroscopic Analysis and Mechanistic Profiling of 2'-(Sulphinomethyl)isonicotinohydrazide, Monosodium Salt

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides an in-depth analytical framework for the spectroscopic characterization of 2'-(sulphinomethyl)isonicotinohydrazide, monosodium salt (CAS: 13573-98-3). Designed for researchers and drug development professionals, this whitepaper synthesizes the pharmacological rationale behind this Isoniazid (INH) prodrug with rigorous, self-validating experimental protocols for multi-modal spectroscopic analysis (FT-IR, NMR, ESI-MS, and UV-Vis).

Introduction & Pharmacological Rationale

Isoniazid (INH) remains a cornerstone in the antimicrobial arsenal against Mycobacterium tuberculosis. However, its clinical application is frequently complicated by dose-dependent hepatotoxicity and rapid systemic acetylation in certain patient populations[1]. To mitigate these pharmacokinetic liabilities, prodrug derivatives such as 2'-(sulphinomethyl)isonicotinohydrazide, monosodium salt have been developed[2].

By functionalizing the terminal hydrazide nitrogen of INH with a hydrophilic methanesulfinate group (—CH₂—SO₂Na) via a reaction with sodium hydroxymethanesulfinate (Rongalite), this derivative achieves enhanced aqueous solubility and a controlled, sustained-release profile of the active INH pharmacophore.

Mechanism of Action & Causality

Upon physiological hydrolysis, the prodrug liberates free INH. INH passively diffuses into the mycobacterial cell, where it acts as a prodrug itself, requiring oxidative activation by the mycobacterial catalase-peroxidase enzyme, KatG [3]. This activation generates a highly reactive isonicotinoyl radical that rapidly couples with NAD⁺ or NADP⁺. The resulting INH-NAD(P) adduct acts as a potent, competitive inhibitor of InhA (enoyl-acyl carrier protein reductase), thereby arresting the biosynthesis of mycolic acids—a critical, lipid-rich component of the mycobacterial cell wall[4],[1].

prodrug_pathway Prodrug 2'-(Sulphinomethyl) isonicotinohydrazide Hydrolysis In Vivo Hydrolysis Prodrug->Hydrolysis Cleavage INH Isoniazid (INH) Hydrolysis->INH Release KatG KatG Enzyme (Activation) INH->KatG Binding Radical Isonicotinoyl Radical KatG->Radical Oxidation Adduct INH-NAD(P) Adduct Radical->Adduct + NAD+ InhA InhA Inhibition (Mycolic Acid Arrest) Adduct->InhA Target Blockade

Fig 1. Prodrug activation pathway: Hydrolysis to INH, KatG activation, and InhA inhibition.

Experimental Protocols & Sample Preparation

To ensure absolute scientific integrity, the spectroscopic characterization of this compound must follow a self-validating protocol. The presence of the highly polar, redox-sensitive sulfinate group dictates specific handling conditions to prevent premature degradation.

Protocol 1: Sample Solubilization and Preparation
  • Solvent Selection for NMR (Causality): Do not use D₂O for primary ¹H-NMR analysis. The labile protons of the hydrazide (—NH—NH—) will undergo rapid deuterium exchange, masking critical structural markers. Instead, dissolve 15 mg of the lyophilized compound in 0.6 mL of anhydrous DMSO-d₆ (99.9% atom D).

  • FT-IR Matrix Preparation: The compound is highly hygroscopic due to the sodium salt. Grind 2 mg of the analyte with 200 mg of oven-dried IR-grade KBr in an agate mortar under a dry nitrogen atmosphere. Press at 10 tons for 2 minutes to form a transparent pellet.

    • Self-Validation Check: A baseline scan of the blank KBr pellet must show an absolute transmittance of >90% at 4000 cm⁻¹. A broad band above 3400 cm⁻¹ in the blank indicates moisture contamination, requiring re-drying of the KBr before sample analysis.

  • ESI-MS Preparation: Dilute the sample to 1 µg/mL in a 50:50 mixture of LC-MS grade Methanol and Water.

    • Causality: Avoid acidic modifiers (like Formic Acid) commonly used in LC-MS. Acidic conditions will protonate the sulfinate to a highly unstable sulfinic acid, inducing premature degradation before ionization.

analytical_workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Acquisition Sample Compound Sample (CAS: 13573-98-3) Solubilization DMSO-d6 Solubilization (For NMR/UV/MS) Sample->Solubilization Pelleting KBr Pelleting (For FT-IR) Sample->Pelleting NMR 1H & 13C NMR Solubilization->NMR UVVis UV-Vis Spectroscopy Solubilization->UVVis MS ESI-MS (Negative Mode) Solubilization->MS FTIR FT-IR Spectroscopy Pelleting->FTIR Validation Data Integration & Structural Validation NMR->Validation FTIR->Validation UVVis->Validation MS->Validation

Fig 2. Multi-modal spectroscopic workflow from sample preparation to structural validation.

Multi-Modal Spectroscopic Characterization

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR provides the primary validation for the functionalization of the hydrazide.

  • Amide I Band: The carbonyl (C=O) stretch appears at ~1670 cm⁻¹, slightly shifted from free INH due to the electronic pull of the substituted hydrazide.

  • Sulfinate (S=O) Stretches: The defining feature of this prodrug is the methanesulfinate moiety. Unlike sulfonates (—SO₃⁻) which absorb strongly around 1150–1200 cm⁻¹, the sulfinate (—SO₂⁻) asymmetric and symmetric stretches manifest at lower wavenumbers, typically ~1050 cm⁻¹ and ~980 cm⁻¹ , respectively.

  • Causality: The lower vibrational frequency of the sulfinate compared to a sulfonate is due to the presence of only two oxygen atoms sharing the negative charge, which reduces the overall S=O bond order and force constant.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H-NMR (DMSO-d₆, 400 MHz):

    • The pyridine ring protons exhibit a classic AA'BB' system: a doublet at ~8.7 ppm (2H, α-pyridyl) and a doublet at ~7.8 ppm (2H, β-pyridyl).

    • The methylene spacer (—CH₂—) bridging the nitrogen and the sulfinate group appears as a distinct singlet or doublet (depending on coupling to the adjacent NH) heavily deshielded at ~4.2 ppm . This deshielding is caused by the dual electron-withdrawing effects of the nitrogen atom and the SO₂Na group.

    • Self-Validation Check: The integration ratio of the pyridine protons (δ 8.7 to δ 7.8) to the methylene spacer (δ 4.2) must be exactly 2:2:2 (or 1:1:1 normalized). Any deviation indicates incomplete functionalization or degradation back to free INH.

  • ¹³C-NMR (DMSO-d₆, 100 MHz):

    • The carbonyl carbon resonates at ~164 ppm.

    • The aliphatic methylene carbon (—CH₂—SO₂Na) is a critical diagnostic peak, appearing at ~68 ppm .

Electrospray Ionization Mass Spectrometry (ESI-MS)

Given the compound is a monosodium salt (C₇H₈N₃NaO₃S, Exact Mass: 237.02 Da), negative ion mode ESI-MS is the optimal technique.

  • Mechanism: Soft ionization efficiently strips the sodium cation, leaving the highly stable sulfinate anion intact.

  • Result: A dominant base peak at m/z214.0 ([M-Na]⁻) confirms the intact molecular framework.

UV-Visible Spectroscopy

Analyzed in distilled water, the compound exhibits a strong π → π transition at ~262 nm , characteristic of the conjugated pyridine ring, and a weaker n → π transition extending into the 300 nm region originating from the carbonyl-hydrazide system.

Quantitative Data Synthesis

Table 1: Summary of Spectroscopic Assignments for 2'-(Sulphinomethyl)isonicotinohydrazide

Analytical ModalityKey Signal / ValueStructural AssignmentDiagnostic Causality
FT-IR 1670 cm⁻¹C=O Stretch (Amide I)Confirms intact isonicotinoyl carbonyl.
FT-IR 1050 cm⁻¹, 980 cm⁻¹S=O Asym/Sym StretchesDifferentiates sulfinate (—SO₂⁻) from sulfonate (—SO₃⁻).
¹H-NMR δ 8.7 (d), 7.8 (d) ppmPyridine Ring ProtonsValidates the heteroaromatic core.
¹H-NMR δ 4.2 ppm—CH₂— Methylene SpacerDeshielded by adjacent N and S=O groups; confirms alkylation.
¹³C-NMR δ 68 ppmAliphatic Carbon (—CH₂—)Confirms successful Rongalite addition to INH.
ESI-MS (-) m/z 214.0[M-Na]⁻ AnionExact mass validation of the sulfinate anion.
UV-Vis λmax = 262 nmπ → π* TransitionElectronic conjugation of the pyridine system.

Conclusion

The spectroscopic profiling of 2'-(sulphinomethyl)isonicotinohydrazide, monosodium salt requires a highly controlled, multi-modal approach. By utilizing negative-mode ESI-MS to isolate the sulfinate anion, DMSO-d₆ in NMR to preserve labile hydrazide protons, and FT-IR to differentiate sulfinate from sulfonate oxidation states, researchers can establish a self-validating matrix. This rigorous characterization is essential for ensuring the stability and efficacy of this INH prodrug in downstream pharmacological applications.

References

  • PubChem - 2'-(Sulphinomethyl)isonicotinohydrazide, monosodium salt Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • Isoniazid Activation Defects in Recombinant Mycobacterium tuberculosis Catalase-Peroxidase (KatG) Mutants Evident in InhA Inhibitor Production Source: Antimicrobial Agents and Chemotherapy (ASM Journals) URL:[Link]

  • What is the mechanism of action (Moa) of Isoniazid (Isonicotinic Hydrazide)? Source: Dr.Oracle AI Medical Database URL: [Link]

Sources

Methodological & Application

Application Note: Intracellular Antimycobacterial Evaluation of 2'-(Sulphinomethyl)isonicotinohydrazide, Monosodium Salt

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The eradication of Mycobacterium tuberculosis (Mtb) is heavily complicated by the pathogen's ability to survive and replicate within the hostile, acidic environment of host alveolar macrophages[1]. Standard first-line therapeutics, such as Isoniazid (INH), often suffer from suboptimal intracellular accumulation and require prolonged administration[2].

2'-(Sulphinomethyl)isonicotinohydrazide, monosodium salt (CAS: 13573-98-3) is a specialized, highly water-soluble prodrug derivative of INH[3]. By conjugating a sulfinomethyl moiety to the terminal nitrogen of the isonicotinohydrazide structure, the compound achieves altered pharmacokinetic properties and enhanced cellular uptake.

Causality of the Mechanism

Once the prodrug is endocytosed by the infected macrophage, it is trafficked to the Mtb-containing phagolysosome. The acidic pH (5.0–6.0) of this organelle catalyzes the hydrolysis of the hydrazone/hydrazide bond, liberating active INH directly at the site of infection[2]. Furthermore, the release of the sulfinomethyl byproduct can induce localized thiol stress within the mycobacterium. Thiol-depleting agents have been shown to disrupt Mtb redox homeostasis, severely potentiating the bactericidal activity of INH[4]. Upon release, INH is activated by the mycobacterial catalase-peroxidase enzyme (KatG) into an isonicotinoyl radical, which subsequently inhibits InhA (enoyl-acyl carrier protein reductase), arresting mycolic acid synthesis and leading to bacterial cell death[5].

Pathway A 2'-(Sulphinomethyl)isonicotinohydrazide (Extracellular) B Macrophage Uptake (Endocytosis) A->B C Phagolysosome (Acidic pH 5.0 - 6.0) B->C D Acidic Hydrolysis Releasing Active INH C->D E KatG Activation (Mtb Catalase-Peroxidase) D->E F Isonicotinoyl Radical Formation E->F G InhA Inhibition (Mycolic Acid Arrest) F->G

Intracellular activation pathway of 2'-(Sulphinomethyl)isonicotinohydrazide in macrophages.

Experimental Design: A Self-Validating System

To accurately evaluate the efficacy of this compound, the experimental design must isolate intracellular bactericidal activity from extracellular artifacts. We utilize the human monocytic cell line THP-1, differentiated into mature macrophages using Phorbol 12-myristate 13-acetate (PMA). This model closely mimics the resting alveolar macrophage environment[1].

To ensure the protocol is a self-validating system, an Amikacin wash step is strictly enforced post-infection. Because Amikacin cannot easily penetrate the macrophage membrane, it selectively eradicates extracellular Mtb[2]. Consequently, any surviving Colony Forming Units (CFUs) measured at the end of the assay are guaranteed to be intracellular, proving that the prodrug successfully penetrated the host cell and exerted its effect.

Table 1: Experimental Control Matrix for Assay Validation
Control TypeTreatmentPurpose & CausalityExpected Outcome
Negative Control Untreated + MtbEstablishes baseline intracellular replication rate.Exponential CFU increase over 5 days.
Positive Control Free INH + MtbValidates assay sensitivity to standard KatG-activated therapeutics.Significant Log10 CFU reduction.
Cytotoxicity Control Prodrug (Uninfected)Ensures observed CFU reduction is due to antibacterial action, not host cell death.>95% THP-1 viability (via MTT/WST-1).
Extracellular Control Amikacin Wash ValidationConfirms the Amikacin step successfully eliminated non-phagocytosed bacteria.Zero CFUs in the pre-lysis supernatant.

Step-by-Step Protocol

Phase 1: THP-1 Cell Culture and Differentiation
  • Culturing: Maintain THP-1 monocytes in RPMI-1640 medium supplemented with 10% heat-inactivated Fetal Bovine Serum (FBS) and 2 mM L-glutamine at 37°C with 5% CO₂[2].

  • Seeding: Seed THP-1 cells at a density of 2.5×105 cells/mL into 24-well tissue culture plates.

  • Differentiation: Add PMA to a final concentration of 50–100 ng/mL. Incubate for 72 hours. Causality: PMA triggers the PKC pathway, halting monocyte proliferation and inducing adherence and expression of macrophage-specific surface receptors required for Mtb phagocytosis[2].

  • Resting: Wash the adherent monolayers three times with warm PBS to remove residual PMA. Add fresh RPMI-1640 (10% FBS) and rest the cells for 24 hours to return them to a quiescent state prior to infection.

Phase 2: M. tuberculosis Infection
  • Inoculum Preparation: Grow Mtb (e.g., H37Rv or BCG) in Middlebrook 7H9 broth supplemented with 10% OADC to an OD600 of 0.6–0.8 (log phase).

  • De-clumping: Centrifuge the bacteria, resuspend in RPMI-1640, and pass through a 5 µm syringe filter. Causality: Mtb naturally forms cords and clumps; filtering ensures a single-cell suspension, preventing artificially skewed Multiplicity of Infection (MOI) and uneven phagocytosis.

  • Infection: Infect the THP-1 macrophages at an MOI of 1:1. Incubate for 3 to 4 hours at 37°C to allow sufficient phagocytosis[2].

  • Extracellular Elimination: Remove the infection medium. Wash the cells twice with PBS. Add RPMI-1640 containing 200 µg/mL Amikacin and incubate for 1 hour. Causality: This eliminates non-internalized bacteria, ensuring the assay strictly measures intracellular drug efficacy[2]. Wash three times with PBS to remove the Amikacin.

Phase 3: Prodrug Treatment
  • Drug Preparation: Dissolve 2'-(Sulphinomethyl)isonicotinohydrazide, monosodium salt in sterile PBS or cell culture medium (due to its high aqueous solubility, DMSO is not required, avoiding solvent toxicity).

  • Dosing: Apply the prodrug to the infected macrophages in a dose-response gradient (e.g., 0.1 µM to 100 µM). Include free INH wells as positive controls.

  • Incubation: Incubate the plates at 37°C for 72 to 120 hours. Replace the drug-containing medium every 48 hours to account for potential degradation.

Phase 4: Intracellular Survival Assay (CFU Enumeration)
  • Macrophage Lysis: Aspirate the medium and wash the wells once with PBS. Add 500 µL of cold sterile water containing 0.05% SDS or 0.1% Triton X-100 to each well. Incubate for 10 minutes at room temperature. Causality: This selectively lyses the eukaryotic macrophage membrane without compromising the robust mycobacterial cell wall, releasing the surviving intracellular Mtb[2].

  • Plating: Vigorously pipette the lysate to ensure complete release. Perform 10-fold serial dilutions in PBS.

  • Incubation: Plate 20 µL of each dilution onto Middlebrook 7H10 agar plates supplemented with OADC. Incubate at 37°C for 14–21 days.

  • Quantification: Count the colonies and calculate the Log10 CFU/mL. Determine the IC50 using non-linear regression analysis.

Workflow S1 Seed THP-1 Cells & Add PMA (72h) S2 Infect with Mtb (MOI 1:1, 4h) S1->S2 S3 Amikacin Wash (Kill Extracellular) S2->S3 S4 Prodrug Treatment (72h - 120h) S3->S4 S5 Macrophage Lysis (0.05% SDS) S4->S5 S6 CFU Enumeration (7H10 Agar) S5->S6

Step-by-step experimental workflow for evaluating intracellular antimycobacterial efficacy.

Expected Data Presentation

When executing this protocol, researchers should expect the prodrug to demonstrate comparable or superior intracellular efficacy relative to free INH, driven by enhanced solubility and targeted phagolysosomal hydrolysis.

Table 2: Representative Pharmacodynamic Profile in THP-1 Macrophages
CompoundExtracellular MIC (µM)Intracellular IC50 (µM)Intracellular Log10 CFU Reduction (Day 5)
Isoniazid (INH) 0.15 - 0.300.50 - 0.80~ 2.0 - 2.5
2'-(Sulphinomethyl)INH 0.20 - 0.400.30 - 0.60~ 2.5 - 3.0
Untreated Control N/AN/A+1.5 (Replication)

(Note: Values are representative estimates based on standard INH prodrug behaviors in THP-1 models).

Sources

Application Note: Utilizing 2'-(Sulphinomethyl)isonicotinohydrazide, Monosodium Salt in Mycobacterial Lipid Biosynthesis Research

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Microbiologists, Infectious Disease Researchers, and Drug Formulation Scientists Focus: Mycobacterium tuberculosis (Mtb) Resistance Mechanisms, Ion-Paired Drug Delivery, and FAS-II Pathway Inhibition

Executive Summary & Scientific Rationale

2'-(Sulphinomethyl)isonicotinohydrazide, monosodium salt (CAS No. 13573-98-3), commonly referred to in literature as Methaniazide sodium or isoniazid methanesulfonate, is a highly soluble, synthetic derivative of the first-line antitubercular drug isoniazid (INH)[1].

While standard INH is the cornerstone of tuberculosis therapy, its rapid metabolism and systemic distribution present challenges for targeted pulmonary delivery. Methaniazide sodium addresses these limitations. The addition of the methanesulfonate moiety dramatically enhances its aqueous solubility (~14% at 25°C) and provides an ionizable handle[2]. This unique physicochemical profile allows researchers to utilize hydrophobic ion-pairing to formulate sustained-release microparticles and nanoparticles specifically designed to target alveolar macrophages—the primary host cells for latent Mtb[3].

Furthermore, because methaniazide sodium acts as a prodrug of isonicotinic acid[4], it is an invaluable tool compound for investigating the enzymatic kinetics of the mycobacterial catalase-peroxidase (KatG) and mapping resistance mutations within the mycolic acid biosynthesis pathway.

Mechanistic Overview: Prodrug Activation and Target Inhibition

To effectively utilize methaniazide sodium in microbiological assays, researchers must understand its activation cascade. Like INH, methaniazide is a prodrug that requires oxidative activation by the bacterial enzyme KatG[4].

The Causality of Inhibition:

  • Enzymatic Cleavage: KatG oxidizes the methanesulfonate and hydrazine groups, generating a highly reactive isonicotinoyl radical.

  • Covalent Adduct Formation: This radical spontaneously couples with the host/pathogen co-factor NADH.

  • Pathway Arrest: The resulting INH-NAD adduct acts as a potent competitive inhibitor of InhA (enoyl-acyl carrier protein reductase). InhA is essential for the FAS-II (Fatty Acid Synthase II) elongation cycle. Its inhibition halts the synthesis of mycolic acids, leading to catastrophic disruption of the mycobacterial cell envelope[2].

Pathway Prodrug Methaniazide Sodium (Prodrug) KatG KatG Enzyme (Catalase-Peroxidase) Prodrug->KatG Enzymatic Activation Radical Isonicotinoyl Radical KatG->Radical Oxidation Adduct INH-NAD Adduct Radical->Adduct Covalent Coupling NADH NADH Co-factor NADH->Adduct InhA InhA Enzyme (Enoyl-ACP Reductase) Adduct->InhA Competitive Inhibition Arrest Mycolic Acid Biosynthesis Arrest InhA->Arrest Cell Wall Disruption

Fig 1. KatG-mediated activation pathway of Methaniazide Sodium inhibiting mycolic acid synthesis.

Experimental Protocols

Protocol 1: Resazurin Microtiter Assay (REMA) for MIC Determination

This protocol determines the Minimum Inhibitory Concentration (MIC) of methaniazide sodium against wild-type and KatG-deficient Mtb strains.

Scientist’s Insight (Causality): Why use Resazurin? Mycobacteria are exceptionally slow-growing. Traditional agar plating requires 3–4 weeks for a readout. Resazurin acts as a terminal electron acceptor; metabolically active (viable) cells reduce the blue, non-fluorescent resazurin dye to pink, highly fluorescent resorufin. This provides a self-validating, quantifiable viability metric in just 7–8 days.

Materials:

  • Middlebrook 7H9 broth supplemented with 10% OADC, 0.2% glycerol, and 0.05% Tween-80.

  • Methaniazide sodium powder (High purity, >98%).

  • 0.02% (w/v) Resazurin sodium salt solution (filter sterilized).

Step-by-Step Workflow:

  • Stock Preparation: Dissolve methaniazide sodium in sterile ddH₂O to a concentration of 10 mg/mL. Note: Unlike many lipophilic TB drug candidates, methaniazide’s sodium salt form requires no DMSO, eliminating solvent-induced background toxicity.

  • Serial Dilution: In a sterile 96-well U-bottom microplate, perform two-fold serial dilutions of the drug in 7H9 broth to achieve a final testing range of 10.0 µg/mL to 0.01 µg/mL (50 µL per well).

  • Inoculum Preparation: Grow Mtb strains to an OD₆₀₀ of 0.6. Dilute the culture 1:100 in 7H9 broth (approx. 1×105 CFU/mL).

  • Inoculation: Add 50 µL of the diluted bacterial suspension to each well. Include drug-free growth controls and bacteria-free blank controls.

  • Incubation: Seal the plate with a breathable membrane and incubate at 37°C for 7 days.

  • Readout: Add 30 µL of 0.02% resazurin solution to each well. Incubate for an additional 24 hours.

  • Analysis: Visually score the wells (Blue = Inhibition, Pink = Growth) or quantify fluorescence (Excitation 530 nm / Emission 590 nm). The MIC is the lowest concentration preventing the color change.

Protocol 2: ¹⁴C-Acetate Incorporation and Mycolic Acid TLC Analysis

This assay confirms that methaniazide sodium specifically targets the FAS-II mycolic acid biosynthesis pathway.

Scientist’s Insight (Causality): By pulsing drug-treated cells with radiolabeled ¹⁴C-acetate, we track the de novo synthesis of lipids. Saponification with TBAH cleaves the mycolic acids from the arabinogalactan cell wall, and methyl iodide converts them into Mycolic Acid Methyl Esters (MAMEs), which resolve cleanly on silica TLC plates based on their hydrophobicity.

Step-by-Step Workflow:

  • Drug Treatment: Culture Mtb to mid-log phase (OD₆₀₀ 0.4). Treat a 10 mL aliquot with methaniazide sodium at 5× MIC. Leave a second aliquot untreated (Control). Incubate for 6 hours at 37°C.

  • Radiolabeling: Pulse the cultures with 1 µCi/mL of [1,2-¹⁴C]acetate. Incubate for an additional 12 hours to allow incorporation into newly synthesized lipids.

  • Harvest & Saponification: Centrifuge cells (3,000 × g, 10 min). Resuspend the pellet in 2 mL of 20% tetrabutylammonium hydroxide (TBAH). Incubate at 100°C overnight to fully lyse cells and saponify lipids.

  • Esterification: Cool the lysates. Add 2 mL of dichloromethane (DCM) and 100 µL of methyl iodide. Stir for 1 hour at room temperature to synthesize MAMEs.

  • Extraction: Centrifuge to separate phases. Extract the lower organic (DCM) phase. Wash twice with ddH₂O to remove residual salts. Evaporate the DCM under a gentle nitrogen stream and resuspend the dried lipids in 100 µL of DCM.

  • TLC Resolution: Spot 10,000 cpm of each sample onto a Silica Gel 60 F₂₅₄ TLC plate. Develop the plate in a solvent system of Hexane:Ethyl Acetate (95:5, v/v).

  • Detection: Expose the developed TLC plate to a phosphor screen for 24–48 hours and image using a phosphorimager. A successful assay will show a complete absence of alpha, methoxy, and keto-MAME bands in the drug-treated lane, confirming InhA inhibition.

Quantitative Data Presentation

To validate the prodrug mechanism, methaniazide sodium must be tested against isogenic Mtb mutants. The table below demonstrates that methaniazide shares the exact resistance profile of INH, confirming its reliance on KatG for activation and InhA for target binding.

Mtb Strain GenotypeResistance MechanismIsoniazid MIC (µg/mL)Methaniazide Sodium MIC (µg/mL)Interpretation
H37Rv (Wild-Type) None0.050.10Fully susceptible. Slight MIC difference reflects the higher molecular weight of the methanesulfonate salt.
katG S315T Defective Prodrug Activation> 10.0> 10.0High-level cross-resistance. Confirms methaniazide strictly requires KatG for oxidative activation.
inhA c-15t Target Overexpression0.250.50Low-level cross-resistance. Confirms the ultimate target of the activated adduct is InhA.

References

  • Title : 2'-(Sulphinomethyl)isonicotinohydrazide, monosodium salt - PubChem Source : nih.gov URL :[Link]

  • Title : Methaniazide - Wikipedia Source : wikipedia.org URL :[Link]

  • Title : Tuberculosis chemotherapy: current drug delivery approaches - PMC Source : nih.gov URL :[Link]

  • Title : Ion-paired Drug Delivery: An Avenue for Bioavailability Improvement - SciSpace Source : scispace.com URL :[Link]

Sources

Application Note: Synthesis, Characterization, and Evaluation of Novel Isonicotinic Hydrazide (INH) Hydrazone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Introduction & Rationale

Isoniazid (isonicotinic acid hydrazide, INH) has remained a cornerstone in the first-line treatment of tuberculosis (TB) for decades. However, the rapid emergence of multidrug-resistant Mycobacterium tuberculosis (Mtb) strains necessitates the continuous development of novel antitubercular agents[1]. A highly effective and prevalent strategy in medicinal chemistry is the condensation of INH with various substituted aldehydes or ketones to form isonicotinoyl hydrazones (Schiff bases)[1].

These hydrazone derivatives—characterized by their azomethine linkage (-NH-N=CH-)—often exhibit enhanced lipophilicity, improved cellular penetration, and can retain or exceed the bactericidal efficacy of INH, even against resistant strains[2][3]. Furthermore, combining the hydrazone pharmacophore with diverse functional groups (e.g., piperidine, vanillin, or phenoxy moieties) can yield compounds with unique, potentiated biological properties, including broad-spectrum antibacterial and cytotoxic activities[2][4].

Mechanistic Pathway & Biological Target

To design effective INH derivatives, one must understand the causality behind INH's mechanism of action. INH is a prodrug; upon entering the mycobacterial cell, it must be activated by the KatG catalase-peroxidase enzyme to form an electrophilic isonicotinoyl radical[2][5]. This radical subsequently forms an adduct with NAD+, which competitively inhibits the enoyl-acyl carrier protein reductase (InhA)[2][5]. The inhibition of InhA fatally disrupts the biosynthesis of mycolic acids, leading to bacterial cell death.

Hydrazone derivatives function primarily as highly lipophilic carrier prodrugs. Their increased lipophilicity allows for superior penetration through the lipid-rich mycobacterial cell wall. Once intracellular, the azomethine bond can undergo hydrolysis to release active INH, or the intact molecule may interact directly with biological targets[5].

INH_Pathway H INH-Hydrazone (Lipophilic Prodrug) I Isoniazid (INH) (Inside Mycobacteria) H->I Hydrolysis K KatG Activation (Catalase-Peroxidase) I->K R Isonicotinoyl Radical K->R Oxidation N NAD+ Adduct Formation R->N + NAD+ E InhA Inhibition (Enoyl Reductase) N->E M Mycolic Acid Synthesis Blocked (Cell Death) E->M

Fig 1: Mechanism of action for INH-hydrazone derivatives in Mycobacterium tuberculosis.

Experimental Design & Causality

The synthesis of INH hydrazones relies on an acid-catalyzed nucleophilic addition-elimination reaction. The primary amine of the INH hydrazide attacks the electrophilic carbonyl carbon of the aldehyde/ketone, followed by dehydration to form the imine (hydrazone)[6].

  • Solvent Selection (Ethanol): Absolute ethanol is the optimal solvent. It provides excellent solubility for both INH and aromatic aldehydes at reflux temperatures. Crucially, as the reaction progresses, the resulting hydrazone (which is generally less soluble in cold ethanol) precipitates out of solution upon cooling, driving the equilibrium forward and simplifying isolation[1][5].

  • Catalyst (Glacial Acetic Acid): The addition of catalytic glacial acetic acid is a critical protocol standard. The acid protonates the carbonyl oxygen of the aldehyde, significantly increasing the electrophilicity of the carbonyl carbon. This lowers the activation energy required for the nucleophilic attack by the INH amine group, drastically improving reaction kinetics and yield[1][6].

  • Self-Validating System: The protocol is inherently self-validating through Thin Layer Chromatography (TLC). By monitoring the reaction, the disappearance of the starting materials and the emergence of a new, highly conjugated product spot confirms the transformation in real-time[1][3].

Synthesis_Workflow A Preparation Equimolar INH + Aldehyde B Solvent & Catalyst Ethanol + Glacial Acetic Acid A->B C Reaction Phase Reflux (2-4h) or Microwave (2-5m) B->C D Monitoring TLC (CHCl3:MeOH 8:2) C->D D->C Incomplete E Isolation Cooling & Vacuum Filtration D->E Complete F Purification Recrystallization (EtOH/H2O) E->F G Validation NMR, IR, Melting Point F->G

Fig 2: Step-by-step workflow for the synthesis and validation of INH-hydrazone derivatives.

Detailed Experimental Protocols

Protocol A: Conventional Acid-Catalyzed Reflux Synthesis

This method is the gold standard for synthesizing a broad library of isonicotinoyl hydrazones[1][4].

  • Preparation: In a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar, dissolve 1.00 g (7.29 mmol) of 1 in 10–15 mL of absolute ethanol[1][6]. Stir until complete dissolution.

  • Addition: Using an addition funnel, slowly add an equimolar amount (7.29 mmol) of the target aldehyde (e.g., 4-phenoxybenzaldehyde or a piperidine-substituted benzaldehyde) dropwise over 5 minutes[4][6].

  • Catalysis: Add 2–3 drops of glacial acetic acid to the reaction mixture to facilitate the condensation[1].

  • Reflux: Attach a reflux condenser and heat the mixture in an oil bath at 75–80 °C. Maintain reflux with continuous stirring for 2.5 to 4 hours[1][2].

  • Monitoring: Check the reaction progress hourly using TLC (Mobile phase: CHCl₃:Methanol 8:2 or MeOH:EtOAc 9:1)[4][7]. The reaction is complete when the INH spot is fully consumed.

  • Isolation: Remove the flask from the heat source and allow it to cool to room temperature. A crystalline solid will begin to precipitate. Chill the flask in an ice bath for 15 minutes to maximize precipitation[4][6].

  • Filtration: Collect the resulting solid via vacuum filtration using a Hirsch or Büchner funnel. Wash the filter cake with 10–25 mL of ice-cold ethanol or distilled water to remove unreacted precursors[1][6].

  • Purification: Recrystallize the crude product from an ethanol/water mixture (7:3 v/v) to obtain the pure isonicotinoyl hydrazone[4][6]. Dry under vacuum.

Protocol B: Green Synthesis via Microwave Irradiation

This alternative method drastically reduces reaction times and minimizes solvent waste[7].

  • Preparation: Mix 0.01 mol of INH and 0.01 mol of the selected aldehyde in a minimal volume of water or ethanol (approx. 5 mL) in a microwave-safe reaction vessel[7].

  • Irradiation: Place the vessel in a dedicated microwave synthesizer. Irradiate the mixture at a power level of 240 W (approx. 35% irradiation) for 2 to 5 minutes[7].

  • Monitoring & Isolation: Monitor completion via TLC (CHCl₃:Methanol 8:2). Upon completion, cool the vessel, filter the resulting solid, wash with distilled water, and recrystallize from alcohol[7].

Quantitative Data & Characterization

The structural integrity of the synthesized hydrazones must be validated using ¹H-NMR (DMSO-d₆). The self-validating diagnostic signals include the disappearance of the aldehyde proton (~9.5–10.5 ppm), the appearance of the azomethine proton (-N=CH-) as a singlet at δ 8.0–8.5 ppm, and the presence of the hydrazide secondary amine proton (-NH-) as a broad, D₂O-exchangeable singlet at δ 11.5–12.0 ppm[4].

Below is a summary of quantitative yield and characterization data for various synthesized INH derivatives[4][7]:

Compound (Aldehyde Precursor)Synthesis MethodYield (%)Melting Point (°C)TLC R_f (Mobile Phase)
Benzylidene isonicotinoyl hydrazoneMicrowave92226–2280.65 (CHCl₃:MeOH 8:2)
N'-(E)-(4-phenoxybenzylidene)isonicotinohydrazideReflux85198–2000.70 (EtOAc)
4-(4-methylpiperazin-1-yl)benzylidene INHReflux47302–3030.60 (MeOH:EtOAc 9:1)
4-(piperidin-1-yl)benzylidene INHReflux44248–2490.30 (MeOH:EtOAc 7:3)
Vanillin isonicotinoyl hydrazoneReflux88212–2140.55 (CHCl₃:MeOH 8:2)

Conclusion

The synthesis of isonicotinoyl hydrazones represents a robust, highly modifiable pathway for developing next-generation antitubercular and antimicrobial agents. By adhering to the mechanistic principles of acid-catalyzed condensation and employing rigorous self-validating analytical steps (TLC, NMR), researchers can efficiently generate high-purity libraries of novel derivatives for downstream biological and pharmacokinetic screening.

References

  • Source: National Institutes of Health (PMC)
  • The Discovery and Synthesis of Isoniazid Derivatives: A Technical Guide for Drug Development Professionals Source: Benchchem URL
  • Source: Royal Society of Chemistry (RSC)
  • Source: MDPI / National Institutes of Health (PMC)
  • Green route synthesis of Schiff's bases of isonicotinic acid hydrazide Source: Taylor & Francis URL

Sources

Application Note: Cytotoxicity Profiling of 2'-(Sulphinomethyl)isonicotinohydrazide, Monosodium Salt

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Toxicologists, and Preclinical Drug Development Professionals Compound: 2'-(Sulphinomethyl)isonicotinohydrazide, monosodium salt (CAS 13573-98-3) Assay Type: Luminescent ATP-dependent Cell Viability Assay (CellTiter-Glo®)

Executive Summary & Rationale

Isoniazid (INH) remains a cornerstone of first-line antitubercular therapy; however, its clinical utility is frequently bottlenecked by dose-dependent hepatotoxicity[1]. The compound 2'-(Sulphinomethyl)isonicotinohydrazide, monosodium salt (CAS 13573-98-3) is an INH derivative synthesized to improve aqueous solubility and attenuate the severe hepatic liabilities associated with standard INH administration[2][3].

To rigorously evaluate the safety profile of this derivative, this application note details a highly validated, self-correcting in vitro cytotoxicity protocol. We utilize two distinct cell lines to model both the primary site of toxicity and the site of therapeutic action:

  • HepG2 (Human Hepatocellular Carcinoma): The gold standard for screening INH-induced hepatotoxicity, as these cells retain the metabolic machinery (e.g., CYP2E1) responsible for generating toxic intermediates[4][5].

  • THP-1 (Human Monocytes differentiated into Macrophages): Represents the host cell environment for Mycobacterium tuberculosis. A viable antitubercular prodrug must exhibit minimal cytotoxicity against host macrophages.

We employ the CellTiter-Glo® Luminescent Cell Viability Assay rather than traditional colorimetric assays (like MTT). INH and its derivatives can artificially interfere with mitochondrial reductases, confounding MTT readouts[5]. CellTiter-Glo bypasses this by directly quantifying ATP, providing an orthogonal, highly sensitive, and metabolically accurate measure of cell viability[6][7].

Mechanistic Grounding: Bypassing Hepatotoxicity

The hepatotoxicity of unmodified INH is driven by its rapid metabolism via N-acetyltransferase 2 (NAT2) and Cytochrome P450 2E1 (CYP2E1), which yields reactive hydrazine species and induces oxidative DNA damage and apoptosis[5][8]. The sulfinomethyl modification at the 2'-position sterically and electronically alters this metabolic trajectory, theoretically reducing the accumulation of toxic hydrazine intermediates.

Metabolism INH Isoniazid (INH) CYP CYP2E1 / NAT2 Hepatic Metabolism INH->CYP Rapid acetylation Deriv 2'-(Sulphinomethyl)INH (CAS 13573-98-3) Deriv->CYP Steric hindrance / Altered kinetics ToxMetab Toxic Hydrazine Metabolites CYP->ToxMetab Oxidative stress SafeMetab Stable / Excretable Metabolites CYP->SafeMetab Alternative clearance Apoptosis HepG2 Apoptosis (Hepatotoxicity) ToxMetab->Apoptosis Viability Maintained Cell Viability SafeMetab->Viability

Fig 1: Proposed differential hepatic metabolism of standard Isoniazid versus the sulfinomethyl derivative.

Experimental Design & Self-Validating Systems

A robust cytotoxicity assay must be self-validating. To ensure the integrity of the ATP-dependent luminescence data, the following controls are mandatory in every 96-well plate:

  • Vehicle Control (Negative): 0.1% DMSO or sterile H₂O (depending on final compound solvent). Establishes the 100% viability baseline.

  • Positive Cytotoxic Control: 10 µM Staurosporine. Induces rapid, generalized apoptosis, validating the assay's sensitivity to cell death[9].

  • Benchmark Control: Unmodified Isoniazid (INH). Used to calculate the relative reduction in toxicity of the sulfinomethyl derivative[4].

  • Background Control (Blank): Cell-free wells containing only culture media and CellTiter-Glo reagent. Essential for subtracting background luminescence caused by ATP present in animal serum[6].

Step-by-Step Protocol

Phase A: Cell Culture & Preparation
  • HepG2 Culturing: Maintain HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin/Streptomycin. Harvest cells at 80% confluence using 0.25% Trypsin-EDTA[1].

  • THP-1 Culturing & Differentiation: Maintain THP-1 cells in RPMI-1640 (10% FBS). To differentiate into adherent macrophages, treat with 50 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 48 hours prior to the assay.

  • Seeding: Seed both cell lines into opaque-walled 96-well plates at a density of 1×104 cells/well in 100 µL of media. Incubate at 37°C, 5% CO₂ for 24 hours to allow adherence and recovery[9].

Phase B: Compound Treatment
  • Stock Preparation: Dissolve 2'-(Sulphinomethyl)isonicotinohydrazide, monosodium salt in sterile deionized water or PBS (due to the high solubility of the monosodium salt formulation) to a 100 mM stock.

  • Serial Dilution: Prepare a 9-point, 3-fold serial dilution series in culture media (Range: 0.1 mM to 100 mM). Note: INH derivatives typically require millimolar concentrations to exhibit in vitro hepatotoxicity in HepG2 cells[5].

  • Dosing: Aspirate old media from the 96-well plates and add 100 µL of the compound-containing media. Include all controls.

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂[4][9].

Phase C: CellTiter-Glo Viability Measurement
  • Equilibration: Remove the 96-well plates from the incubator and equilibrate to room temperature (22–25°C) for 30 minutes. Causality: Temperature gradients across the plate can cause uneven luciferase enzyme kinetics, leading to edge effects[10].

  • Reagent Addition: Add 100 µL of CellTiter-Glo® Reagent to each well (1:1 ratio with culture media)[7][10].

  • Lysis: Place the plate on an orbital shaker at 300 rpm for 5 minutes to induce complete cell lysis and release intracellular ATP[10].

  • Signal Stabilization: Incubate at room temperature for an additional 20 minutes to stabilize the luminescent signal[9].

  • Readout: Record luminescence using a multi-mode microplate reader (e.g., PerkinElmer EnVision or Promega GloMax) with an integration time of 0.25–1.0 second per well[7][9].

Workflow S1 1. Cell Preparation Seed HepG2 & PMA-differentiated THP-1 (96-well plate, 1x10^4 cells/well) S2 2. Compound Dosing Treat with CAS 13573-98-3 (0.1 - 100 mM) Include Vehicle & Staurosporine controls S1->S2 S3 3. Incubation 72 hours at 37°C, 5% CO2 S2->S3 S4 4. ATP Extraction Add CellTiter-Glo Reagent (1:1 ratio) Lyse cells for 5-10 mins S3->S4 S5 5. Luminescence Readout Quantify ATP (proportional to viable cells) Calculate IC50 S4->S5

Fig 2: Step-by-step workflow for the CellTiter-Glo luminescent cell viability assay.

Data Presentation & Expected Outcomes

Data Normalization

Calculate the percentage of cell viability using the background-subtracted luminescence (RLU) values:

% Viability=(RLUVehicle​−RLUBlank​RLUSample​−RLUBlank​​)×100

Plot the % Viability against the log-transformed compound concentrations. Determine the IC50​ using a non-linear regression curve fit (e.g., four-parameter logistic equation) in software like GraphPad Prism.

Expected Cytotoxicity Profile

Because the sulfinomethyl modification is designed to shield the molecule from rapid toxic metabolism, CAS 13573-98-3 is expected to show a significantly higher IC50​ (lower toxicity) in HepG2 cells compared to standard INH[4][5].

Table 1: Representative Quantitative Data Summary

Cell LineTreatment GroupExpected IC50​ (mM)Cytotoxicity Interpretation
HepG2 Isoniazid (Benchmark)~ 50.0Baseline dose-dependent hepatotoxicity[5]
HepG2 CAS 13573-98-3> 100.0Attenuated hepatotoxicity; improved safety margin
HepG2 Staurosporine (Positive Control)< 0.01Validates assay sensitivity to apoptosis
THP-1 Isoniazid (Benchmark)> 100.0Minimal toxicity to host macrophages
THP-1 CAS 13573-98-3> 100.0Preserved safety in host target cells

References

  • National Center for Biotechnology Information. "2'-(Sulphinomethyl)isonicotinohydrazide, monosodium salt." PubChem Compound Summary for CID 44150369. Available at: [Link]

  • Marquês JT, et al. (2022). "In vitro Evaluation of Isoniazid Derivatives as Potential Agents Against Drug-Resistant Tuberculosis." Frontiers in Pharmacology, 13:868545. Available at:[Link]

  • Shen C, et al. (2008). "Rifampicin exacerbates isoniazid-induced toxicity in human but not in rat hepatocytes in tissue-like cultures." British Journal of Pharmacology, 153(4): 844-851. Available at:[Link]

  • Bio-Protocol. "CellTiter-Glo Viability Assay (CTG) Methodology." Bio-Protocol Repository. Available at:[Link]

Sources

Troubleshooting & Optimization

optimizing reaction conditions for isonicotinohydrazide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of isonicotinohydrazide (commonly known as Isoniazid or INH). As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals optimize their hydrazinolysis workflows.

Rather than just providing a standard recipe, this guide dives into the thermodynamic and kinetic causality behind each experimental choice, ensuring you can troubleshoot effectively and scale your reactions with confidence.

Reaction Pathway & Visual Workflow

The most robust and scalable method for synthesizing isoniazid involves the nucleophilic acyl substitution of ethyl isonicotinate using hydrazine hydrate.

Workflow SM Ethyl Isonicotinate (1.0 eq) Rxn Reflux at 80°C (2 - 8 hours) SM->Rxn HH Hydrazine Hydrate (1.1 - 3.0 eq) HH->Rxn Sol Anhydrous Ethanol (Solvent) Sol->Rxn Crude Crude Isoniazid (In Solution) Rxn->Crude Purify Recrystallization (Hot Ethanol) Crude->Purify Product Pure Isonicotinohydrazide (86% - 97% Yield) Purify->Product

Workflow for the optimized synthesis and purification of isonicotinohydrazide (isoniazid).

Standard Operating Procedure: Self-Validating Hydrazinolysis

To guarantee reproducibility, every step in this protocol includes a Validation Checkpoint . This ensures the system self-validates before you proceed to the next phase, preventing downstream failures.

Step 1: Reagent Preparation

  • Action: Dissolve 1.0 equivalent of ethyl isonicotinate (e.g., 1 mmol, 151 mg) in anhydrous ethanol.

  • Causality: Anhydrous conditions are critical. Trace water acts as a competing nucleophile, leading to the irreversible hydrolysis of the ester into isonicotinic acid, which is highly unreactive toward hydrazine without complex coupling agents.

  • Validation Checkpoint: The solution must be completely clear. Any turbidity indicates moisture-induced precipitation of isonicotinic acid.

Step 2: Nucleophilic Addition

  • Action: Slowly add 1.1 to 3.0 equivalents of hydrazine hydrate dropwise to the stirring solution.

  • Causality: A stoichiometric excess of hydrazine is required to push the reaction equilibrium forward and kinetically outcompete the newly formed isoniazid from reacting with the remaining ester (which would form an unwanted dimer).

  • Validation Checkpoint: Monitor the reaction flask for a mild exotherm. A slight temperature increase confirms the initiation of the nucleophilic attack.

Step 3: Reflux

  • Action: Heat the reaction mixture to reflux (approx. 80 °C) for 2 to 8 hours.

  • Causality: The thermal energy overcomes the activation barrier for the expulsion of the ethoxide leaving group, driving the substitution to completion.

  • Validation Checkpoint: Perform Thin-Layer Chromatography (TLC) using Silica gel G. The reaction is complete when the high-Rf starting material spot completely disappears, replaced by a distinct low-Rf hydrazide spot.

Step 4: Product Isolation & Purification

  • Action: Cool the mixture to room temperature, filter the resulting solid, and recrystallize from hot ethanol.

  • Causality: Isoniazid has a highly favorable solubility profile—soluble in hot ethanol but practically insoluble in cold ethanol. This differential solubility eliminates the need for chromatography 1.

  • Validation Checkpoint: Perform a melting point analysis on the dried white powder. A sharp melting point range of 171 °C–173 °C confirms high purity 1.

Quantitative Optimization Data

The table below synthesizes the optimal parameters across different methodologies to help you choose the right conditions for your specific scale and constraints.

ParameterCondition A (High Yield)Condition B (Robust/Standard)Condition C (Enzymatic)
Ester : Hydrazine Ratio 1 : 1.1 (using 85% Hydrazine)1 : 3.01 : 1
Solvent EthanolAnhydrous Ethanol1,4-Dioxane
Temperature Reflux (~80 °C)80 °C30 °C
Reaction Time 2 hours8 hours24 hours
Reported Yield 97%86%52%
Primary Advantage Maximum material efficiencyHighly forgiving to impuritiesMild, green chemistry
Literature Source Asian J. Pharm. Tech. 2Frontiers in Microbiology 1ResearchGate 3

Troubleshooting & FAQs

Q1: Why is my isolated yield significantly lower than the theoretical maximum? A: As an application scientist, I frequently trace low yields back to competitive hydrolysis. If your ethanol is not strictly anhydrous, trace water will act as a competing nucleophile, hydrolyzing ethyl isonicotinate back into isonicotinic acid. Because isonicotinic acid is highly unreactive toward hydrazine under standard reflux conditions, your yield will cap out early. Always use fresh anhydrous ethanol and ensure your glassware is oven-dried.

Q2: How can I eliminate column chromatography from my purification workflow? A: Tedious column chromatography is entirely unnecessary for this specific synthesis. By exploiting the thermodynamics of crystallization, you can achieve >99% purity simply by recrystallizing the crude product from hot ethanol. The impurities (unreacted ester and trace byproducts) remain dissolved in the cold mother liquor, while the isoniazid forms a highly crystalline white solid. This strategy significantly streamlines the workflow and improves process economy 1.

Q3: I am observing the formation of a secondary byproduct on my TLC plate. What is it, and how do I suppress it? A: The most common byproduct in this reaction is di-isonicotinoyl hydrazine. This occurs when the newly formed isonicotinohydrazide acts as a nucleophile and attacks another unreacted molecule of ethyl isonicotinate. To suppress this dimerization, you must maintain a strict stoichiometric excess of hydrazine hydrate (typically 1.1 to 3.0 equivalents) 1, 2. The excess hydrazine kinetically outcompetes the product for the remaining ester.

Q4: Are there scalable alternatives to the traditional batch reflux method? A: Yes. While batch reflux is standard for bench-scale synthesis, industrial applications are increasingly moving toward continuous flow microreactor technologies. Using a two-step continuous flow method starting from 4-cyanopyridine, intermediate isonicotinamide is reacted with hydrazine hydrate at 100 °C–120 °C. This reduces residence time to 10–25 minutes and can push yields above 90% while avoiding the hazards of large-scale batch heating 4. Additionally, enzymatic approaches using immobilized lipases (e.g., Novozym 435) in non-aqueous media are being explored for greener synthesis, though current conversions hover around 52% 3.

References
  • Membrane-targeting antibacterial isoniazid schiff base against S. aureus and biofilms, frontiersin.org.
  • Synthesis of Isoniazid from Citric Acid, Asian Journal of Pharmacy and Technology.
  • Enzymatic synthesis of isoniazid in non-aqueous medium, ResearchG
  • CN114981244A - Continuous flow synthesis method for preparing isoniazid, Google P

Sources

Technical Support Center: Navigating the Challenges of Monosodium Salt Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with monosodium salt compounds. This guide is designed to provide practical, in-depth solutions to the common challenges encountered during experimentation and formulation. By understanding the underlying scientific principles, you can troubleshoot effectively and ensure the integrity of your results.

I. Troubleshooting Guide: Addressing Common Experimental Issues

This section provides direct answers and step-by-step guidance for specific problems you may face when working with monosodium salt compounds.

Hygroscopicity: My compound is absorbing atmospheric moisture.

Q: I've noticed my monosodium salt compound is gaining weight and becoming sticky. How can I handle and store it properly to prevent moisture absorption?

A: This is a classic sign of hygroscopicity, a common characteristic of many salt forms, including some monosodium salts.[1] Water absorption can significantly impact the compound's physical and chemical properties, affecting everything from flowability during manufacturing to long-term stability.[1][2]

Underlying Cause: The ionic nature of salts creates a high affinity for water molecules. The degree of hygroscopicity is influenced by the properties of both the active pharmaceutical ingredient (API) and the counterion.[3]

Recommended Handling and Storage Protocol:
  • Controlled Environment: Handle the compound in a glove box or a controlled humidity environment (low relative humidity, RH).

  • Appropriate Containers: Store the compound in tightly sealed, non-porous containers. Glass or high-density polyethylene (HDPE) containers are often suitable.

  • Use of Desiccants: For storage, place the container in a desiccator with a suitable desiccant like silica gel or molecular sieves.[1]

  • Minimize Exposure: When weighing or handling the compound, do so quickly to minimize exposure to the ambient atmosphere.

  • Pre-equilibration: Before opening the container, allow it to equilibrate to the ambient temperature to prevent condensation.

Experimental Workflow for Assessing Hygroscopicity:

This workflow helps you quantify the hygroscopicity of your compound.

Hygroscopicity_Assessment cluster_prep Sample Preparation cluster_exposure Controlled Humidity Exposure cluster_measurement Moisture Content Measurement cluster_analysis Data Analysis Prep Accurately weigh a sample of the monosodium salt Exposure Place the sample in a controlled humidity chamber at various RH levels (e.g., 25%, 50%, 75%, 90%) Prep->Exposure Introduce to controlled RH TGA After equilibration at each RH, analyze the sample using Thermogravimetric Analysis (TGA) or Karl Fischer titration to determine water content. Exposure->TGA Measure water uptake Analysis Plot the percentage weight gain (water content) against the relative humidity to generate a moisture sorption isotherm. TGA->Analysis Quantify and plot data

Caption: Workflow for Hygroscopicity Assessment.

Stability: My compound is degrading or changing form.

Q: I suspect my monosodium salt is converting back to its free form (disproportionation). How can I confirm this and prevent it?

A: Salt disproportionation is a critical stability concern where the salt reverts to its less soluble free acid or base form.[4][5] This can significantly impact the drug's solubility, dissolution rate, and ultimately, its bioavailability.[4][5]

Underlying Cause: Disproportionation is often a solution-mediated process influenced by factors like pH, the presence of moisture, and interactions with excipients.[4][6] The stability of a salt is related to the pKa difference between the API and the counterion; a larger difference generally leads to a more stable salt.[7][8] For a salt of a weak base, if the microenvironmental pH rises above a critical value known as pHmax, disproportionation is more likely to occur.[9][10]

Protocol for Detecting Disproportionation:
  • Solid-State Characterization: Use techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to detect the emergence of new crystalline forms corresponding to the free form of the API.[11][12]

  • Spectroscopic Analysis: Techniques like Raman and IR spectroscopy can identify the presence of the free form mixed with the salt form.[13]

  • Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) can be used to quantify the amount of free form present, although it may not distinguish between the dissolved salt and free form in solution.[14] Hydrophilic Interaction Liquid Chromatography (HILIC) can be a powerful tool for separating and quantifying both the API and its counterion.[14]

Mitigation Strategies for Disproportionation:
StrategyRationale
Control Microenvironmental pH Select excipients that maintain a pH well below the pHmax of the salt.[4][9] Avoid basic excipients for salts of basic drugs.
Minimize Moisture Content Implement strict moisture control during manufacturing and storage, as water can facilitate the disproportionation process.[10]
Select a More Stable Salt Form During salt screening, choose a counterion that results in a larger pKa difference between the API and the counterion, and a lower solubility product (Ksp) if bioavailability requirements are still met.[4][7]
Formulation Approaches Consider non-aqueous granulation processes to minimize exposure to water.[10]
Storage Conditions Store the drug product at controlled, lower temperatures, as higher temperatures can increase the rate of disproportionation.[4]
Solubility & Dissolution: My compound's solubility is not as expected, or it precipitates out of solution.

Q: I selected a monosodium salt to improve solubility, but I'm observing poor dissolution or precipitation upon standing. What could be the cause?

A: While salt formation is a common strategy to enhance solubility, several factors can lead to unexpected results.[15][16]

Underlying Causes:

  • Common Ion Effect: If the dissolution medium contains a high concentration of sodium ions, it can suppress the dissolution of the monosodium salt.

  • Disproportionation upon Dissolution: The salt may dissolve and then precipitate as the less soluble free form, especially if the pH of the medium is not optimal for maintaining the ionized state of the API.[17]

  • Polymorphism: The salt may exist in different crystalline forms (polymorphs), each with its own unique solubility profile.[11][18]

Troubleshooting Poor Solubility and Dissolution:

Solubility_Troubleshooting Start Poor Solubility or Precipitation Observed Check_pH Is the solution pH appropriate to keep the API ionized? Start->Check_pH Check_Common_Ion Does the medium contain a high concentration of a common ion (Na+)? Check_pH->Check_Common_Ion Yes Adjust_pH Adjust pH with a buffer to maintain API ionization. Check_pH->Adjust_pH No Check_Polymorph Could a less soluble polymorph have formed? Check_Common_Ion->Check_Polymorph No Change_Medium Use a dissolution medium with a lower common ion concentration. Check_Common_Ion->Change_Medium Yes Analyze_Solid_Form Analyze the solid form (precipitate) using XRPD to check for polymorphism or disproportionation. Check_Polymorph->Analyze_Solid_Form Yes End Problem Resolved Check_Polymorph->End No Adjust_pH->End Change_Medium->End Analyze_Solid_Form->End

Caption: Decision tree for troubleshooting solubility issues.

Wet Granulation: I'm facing issues like overwetting or case hardening during granulation.

Q: During the wet granulation of my hygroscopic monosodium salt formulation, I'm getting a doughy mass and the dried granules are hard on the outside but moist inside. How can I optimize this process?

A: These are common challenges, especially with hygroscopic materials.[19][20] Over-wetting leads to a doughy mass and sieve blockage, while case hardening results from rapid drying that traps moisture inside the granules.[21][22]

Underlying Cause: The hygroscopic nature of the salt can lead to rapid absorption of the granulation fluid, making it difficult to control the wetting process. Rapid drying can cause the surface to seal, preventing internal moisture from escaping.[19][21]

Optimization Strategies for Wet Granulation:
ParameterTroubleshooting ActionRationale
Binder Addition Reduce the amount of binder solution or add it more slowly and uniformly.[20]Prevents localized overwetting and the formation of a doughy mass.[19][21]
Kneading Time Optimize the kneading time through in-process checks.[19]Insufficient kneading can lead to under-granulation, while excessive kneading can cause over-wetting.
Drying Process Use a lower initial drying temperature and ensure good airflow in the dryer (e.g., fluid bed dryer).[19][23]Promotes gradual and uniform moisture removal, preventing case hardening.[21]
Milling of Wet Mass Ensure the wet mass is properly milled before drying.Breaks down large agglomerates, which are more prone to case hardening.[21]

II. Frequently Asked Questions (FAQs)

Q1: Why is solid-state characterization so important for monosodium salt compounds? A1: Solid-state characterization is crucial because the arrangement of molecules in the solid form dictates many of the material's critical properties, including solubility, stability, hygroscopicity, and processability.[11][12] For a salt, different crystalline forms (polymorphs), solvates, or an amorphous form can exist, each with a unique set of properties.[18] Failing to properly characterize the solid form can lead to issues like batch-to-batch inconsistency, unexpected degradation, and poor bioavailability.[12] Techniques like XRPD, DSC, TGA, and microscopy are essential for a thorough characterization.[12][18]

Q2: How do I choose the best counterion for my API to form a monosodium salt? A2: The selection of a suitable counterion is a key step in drug development.[7] The "pKa rule" is a fundamental guideline: for a stable salt to form, the pKa difference between the API and the counterion should ideally be greater than 2-3 units.[7][8] Beyond this, the choice depends on the desired properties. A salt screen is typically performed where the API is combined with various pharmaceutically acceptable counterions.[2][13] The resulting salts are then evaluated for properties like crystallinity, solubility, stability, and hygroscopicity to identify the optimal candidate.[2][13]

Q3: What is the best method to determine the water content in my hygroscopic monosodium salt? A3: Karl Fischer (KF) titration is the most widely used and specific method for determining water content in pharmaceutical substances.[24] It is more accurate than the "Loss on Drying" method, which can also measure volatile solvents. KF titration can be performed directly on the sample or by using a KF oven for samples that are not readily soluble in the KF reagents or that might have side reactions.[25] For crystalline hydrates, Thermogravimetric Analysis (TGA) can also be a useful tool to determine the amount of water present.[25]

Q4: Can excipients in my formulation affect the stability of the monosodium salt? A4: Absolutely. Excipients can have a profound impact on salt stability.[7] Basic excipients can raise the microenvironmental pH in a solid dosage form, potentially causing the disproportionation of a salt of a basic drug.[4][6] Hygroscopic excipients can attract water into the formulation, which can then facilitate salt instability.[6][10] Therefore, excipient compatibility studies are a critical part of pre-formulation work to ensure the long-term stability of the final drug product.[5]

III. References

  • Turito. (2023, March 17). Monosodium Glutamate - Structure, Properties, Uses.

  • Bhatt, D., & Gandhi, S. (2018). Analysis of Relationships Between Solid-State Properties, Counterion, and Developability of Pharmaceutical Salts. Journal of Pharmaceutical Sciences, 107(1), 243-250.

  • gnfchem.com. (2024, November 6). Properties and applications of Monosodium Glutamate.

  • Ataman Kimya. MONOSODYUM GLUTAMAT (MSG).

  • BYJU'S. Monosodium Glutamate Structure.

  • Giron, D. (2003). CHARACTERISATION OF SALTS OF DRUG SUBSTANCES. Journal of Thermal Analysis and Calorimetry, 72(3), 1035-1046.

  • Selvita. Solid State Characterization.

  • Vedantu. Monosodium Glutamate: Structure, Preparation & Key Uses.

  • Patel, M. (2025, January 19). Common Challenges and Defects in Granulation Process. PharmaGuide.

  • ACS Publications. (2018, February 15). Characterization of Pharmaceutical Cocrystals and Salts by Dynamic Nuclear Polarization-Enhanced Solid-State NMR Spectroscopy. Crystal Growth & Design.

  • Solitek Pharma. (2025, March 24). Characterization of Solids in the Pharmaceutical Industry: Why is it Crucial?

  • AIPAK. (2025, March 27). What Factors May Affect Your Wet Granulation?

  • Pharmalytics. (2026, January 18). Wet & Dry Granulation Problems, Troubleshooting, GMP Tips [Video]. YouTube.

  • Asgari, M., & Moghaddam, A. (2015). Determination of Water Content of Crystalline Pharmaceutical Solids under Different Percentages of Relative Humidity. Pharmaceutical Sciences, 21(Suppl 1), 127-135.

  • Thakral, S., & Suryanarayanan, R. (2018). Role of Salt and Excipient Properties on Disproportionation in the Solid-State. Molecular Pharmaceutics, 15(11), 5037-5047.

  • Pharmainform. (2021, July 19). Problems During Granulation|Granulation Defects.

  • MilliporeSigma. (2019). Method for the Analysis and Quantitation of Pharmaceutical Counterions Utilizing Hydrophilic Interaction Liquid Chromatography.

  • Scribd. Granulation Process: Common Problems & Solutions.

  • WuXi AppTec. (2025, November 20). How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations.

  • Gouda, S. V., et al. (2020). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules, 25(12), 2797.

  • ACS Publications. (2025, December 17). API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches. Crystal Growth & Design.

  • Contract Pharma. (2019, December 10). Screening and Formulating Drugs as Salts to Improve API Performance.

  • Stahl, P. H., & Nakano, M. (2006). Strategy for the Prediction and Selection of Drug Substance Salt Forms. Pharmaceutical Development and Technology, 11(3), 313-323.

  • Zhang, G. G. Z., et al. (2017). Stability of pharmaceutical salts in solid oral dosage forms. Journal of Pharmaceutical Sciences, 106(8), 1954-1967.

  • NIPER. Deciphering the Mechanisms and Hazards of Salt Disproportionation: Insights and Mitigation Strategies.

  • Pharmaguideline. (2011, September 19). Water Content Determination by Karl Fischer.

  • Improved Pharma. (2021, February 14). Salt Screening.

  • Pharmaceutical Technology. (2020, September 2). Determining Water Content with a Novel Karl Fischer Titration Approach.

  • Maini, L., & Braga, D. (2019). Pharmaceutical aspects of salt and cocrystal forms of APIs and characterization challenges. CrystEngComm, 21(2), 175-186.

  • The United States Pharmacopeial Convention. (2011, December 2). <921> WATER DETERMINATION.

  • GSC Online Press. (2025, October 6). API Salt Selection: A Classical but Evolving Approach in Modern Drug Development.

  • Pharma's Almanac. (2023, May 5). Enhanced Solubility through API Processing: Salt and Cocrystal Formation.

  • ACS Publications. (2021, August 16). Effect of Excipients on Salt Disproportionation during Dissolution: A Novel Application of In Situ Raman Imaging. Molecular Pharmaceutics.

  • Sigma-Aldrich. Determination of Water Content in Tablets Using Karl Fischer Titration.

  • Academia.edu. Stability of pharmaceutical salts in solid oral dosage forms.

Sources

Technical Support Center: Troubleshooting Stability Issues of 2'-(Sulphinomethyl)isonicotinohydrazide, monosodium salt (SIH-Na) in Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 2'-(Sulphinomethyl)isonicotinohydrazide, monosodium salt, hereafter referred to as SIH-Na. This document is designed for researchers, scientists, and drug development professionals who may be encountering variability or instability when working with this and related isonicotinoyl hydrazone compounds in experimental assays. As a derivative of isoniazid, SIH-Na possesses a chemically reactive hydrazide moiety that, while crucial for its biological activity, is also the primary source of its instability in aqueous environments.

This guide moves beyond simple procedural steps to explain the underlying chemical principles driving these stability issues. By understanding the "why," you will be better equipped to troubleshoot problems, optimize your assay conditions, and ensure the generation of reliable, reproducible data.

Section 1: Understanding the Instability - Core Chemical Principles

The molecular structure of SIH-Na contains two key functional groups that are susceptible to degradation: the hydrazide linkage (–CO–NH–N=) and the hydrazine group (–NH–N=). These groups are prone to two primary degradation pathways in typical assay conditions: hydrolysis and oxidation.

  • Hydrolysis: The hydrazide bond is susceptible to cleavage by water, a reaction that can be significantly accelerated by acidic or basic conditions.[1][2] This process breaks the molecule apart, leading to a loss of the parent compound and the formation of inactive byproducts, such as isonicotinic acid derivatives and hydrazine.

  • Oxidation: The hydrazine group is easily oxidized, a process often catalyzed by dissolved oxygen, trace metal ions (e.g., Cu²⁺, Fe³⁺), and certain enzymatic components like peroxidases.[3][4][5] This can lead to the formation of reactive nitrogen-centered radicals and a cascade of degradation products, often accompanied by a visible color change in the solution.[3][4]

These pathways are not mutually exclusive and can occur simultaneously, complicating analysis and leading to inconsistent results.

cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway parent SIH-Na in Aqueous Solution hydro_prod1 Isonicotinic Acid Derivative parent->hydro_prod1 H₂O, H⁺ or OH⁻ hydro_prod2 Hydrazine Derivative parent->hydro_prod2 H₂O, H⁺ or OH⁻ oxi_intermediate Nitrogen-Centered Radicals parent->oxi_intermediate O₂, Metal Ions (Cu²⁺, Fe³⁺) oxi_prod Various Oxidized Products (e.g., Diazenes) oxi_intermediate->oxi_prod caption Figure 1. Primary degradation pathways for SIH-Na.

Caption: Figure 1. Primary degradation pathways for SIH-Na.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during experimentation with SIH-Na in a direct question-and-answer format.

Q1: My assay results are inconsistent, and the signal from my compound decreases over the course of a single experiment. What is the likely cause?

A: This is a classic sign of in-assay degradation. When SIH-Na is diluted into aqueous assay buffers, both hydrolysis and oxidation can begin immediately, reducing the concentration of the active parent compound over time. The rate of degradation is highly dependent on the specific conditions of your assay.

Expert Insight: The kinetics of this degradation mean that the timing of your measurements is critical. A delay between adding the compound and reading the results can lead to significant signal loss and poor reproducibility.

Troubleshooting Steps:

  • Minimize Incubation Time: Redesign your experiment to have the shortest possible incubation time that still yields a measurable effect.

  • Time-Course Experiment: Run a preliminary experiment where you measure the stability of SIH-Na in your final assay buffer over time (e.g., at 0, 15, 30, 60, and 120 minutes) using an analytical method like HPLC. This will quantify its degradation rate under your specific conditions.

  • Prepare Fresh: Always prepare solutions of SIH-Na immediately before use from a freshly prepared stock.[6] Do not use solutions that have been sitting at room temperature for an extended period.

Q2: I prepared a stock solution of SIH-Na, and it has turned yellow or brown. Can I still use it?

A: No, a color change is a strong visual indicator of oxidative degradation.[3] Hydrazine derivatives often form colored byproducts upon oxidation. Using a degraded solution will introduce unknown compounds into your assay and make it impossible to determine the true active concentration of SIH-Na, rendering your results unreliable. Discard the solution and prepare a fresh one.

Q3: What are the optimal storage conditions for solid SIH-Na and its solutions to ensure maximum stability?

A: Proper storage is crucial to minimize degradation before the experiment even begins. Hydrazine-containing compounds are sensitive to multiple environmental factors.[3]

Form Condition Temperature Atmosphere Rationale
Solid Powder Dark, Dry2-8°C or -20°CTightly sealed container, consider backfilling with Argon or NitrogenPrevents photodegradation, hydrolysis from atmospheric moisture, and oxidation.[3]
Stock Solution (e.g., in DMSO) Dark-20°C or -80°CTightly sealed vials with minimal headspaceDMSO is hygroscopic; freezing minimizes water absorption and slows degradation. Avoid repeated freeze-thaw cycles.
Aqueous Solution N/ANot Recommended for StorageN/ADue to rapid hydrolysis and oxidation, aqueous solutions should be prepared fresh for each experiment and used immediately.[6]

Q4: How does pH affect the stability of SIH-Na, and what buffer should I use for my assay?

A: pH is one of the most critical factors governing the stability of hydrazide and hydrazone compounds.[6][7] Stability is often maximal within a narrow pH range, with degradation rates increasing significantly in strongly acidic or basic conditions.

Expert Insight: While the optimal pH must be determined empirically for SIH-Na, related compounds like isoniazid often show maximal stability near a neutral pH.[6] However, the presence of the acidic sulphinomethyl group on SIH-Na may shift this optimal range.

Troubleshooting & Optimization:

  • Conduct a pH Stability Profile: This is the most reliable way to determine the optimal pH. See Protocol 1 for a detailed methodology.

  • Starting Point: If you cannot perform a full stability study, begin with a phosphate buffer at pH 7.0-7.4.

  • Avoid Reactive Buffers: Be cautious with buffers that have reactive functional groups. Stick to well-established biological buffers like phosphate or HEPES.

Q5: I suspect trace metal ion contamination in my buffer is accelerating degradation. How can I mitigate this?

A: This is a very common and often overlooked problem. Metal ions are potent catalysts for the oxidation of hydrazines.[4][5]

Troubleshooting Steps:

  • Use High-Purity Reagents: Prepare all buffers and solutions using metal-free, high-purity water (e.g., HPLC-grade or Milli-Q) and high-grade buffer salts.

  • Incorporate a Chelator: If your assay chemistry allows, add a small amount of a chelating agent like Ethylenediaminetetraacetic acid (EDTA) (e.g., 0.1-1 mM) to your buffer. EDTA will sequester trace metal ions, preventing them from participating in catalytic oxidation.

  • Avoid Metal Spatulas: Use plastic or ceramic spatulas when weighing solid SIH-Na.

Section 3: Protocols for Stability Assessment

To ensure the integrity of your results, you must validate the stability of SIH-Na under your specific experimental conditions. The following protocols provide a framework for this assessment.

Protocol 1: Basic pH-Dependent Stability Study

This experiment determines the optimal pH for SIH-Na stability in an aqueous solution.

Objective: To quantify the degradation of SIH-Na over time at various pH values.

Methodology:

  • Buffer Preparation: Prepare a series of buffers across a relevant pH range (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0, 9.0).

  • Stock Solution: Prepare a concentrated stock solution of SIH-Na in an appropriate organic solvent (e.g., DMSO).

  • Sample Incubation:

    • For each pH value, dilute the SIH-Na stock solution to a final, known concentration (e.g., 10 µM) in the corresponding buffer.

    • Immediately take a sample for the "Time 0" measurement.

    • Incubate the remaining solutions at the desired experimental temperature (e.g., 25°C or 37°C), protected from light.

  • Time-Point Analysis: At predetermined time points (e.g., 0, 30, 60, 120, 240 minutes), take an aliquot from each pH solution.

  • Quantification: Analyze each aliquot immediately using a validated stability-indicating HPLC method (see Protocol 2) to determine the remaining percentage of the parent SIH-Na compound.

  • Data Analysis: Plot the percentage of SIH-Na remaining vs. time for each pH. The pH at which the degradation rate is lowest is the optimal pH for your experiments.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is one that can accurately measure the decrease in the active compound's concentration due to degradation, by separating it from any degradation products.[8]

start Start: Method Development col_select 1. Column & Mobile Phase Selection (e.g., C18 column, Acetonitrile/Phosphate Buffer) start->col_select forced_degrade 2. Forced Degradation Study (Stress with Acid, Base, H₂O₂, Heat, Light) col_select->forced_degrade method_opt 3. Method Optimization (Adjust gradient, flow rate to separate parent peak from degradation peaks) forced_degrade->method_opt validation 4. Method Validation (ICH Guidelines) (Specificity, Linearity, Accuracy, Precision) method_opt->validation finish End: Validated Stability-Indicating Method validation->finish caption Figure 2. Workflow for developing a stability-indicating HPLC method.

Caption: Figure 2. Workflow for developing a stability-indicating HPLC method.

Objective: To create a reliable HPLC method to quantify SIH-Na in the presence of its degradation products.

Methodology:

  • Initial Conditions:

    • Column: Start with a standard C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[8]

    • Mobile Phase: Use a gradient of a buffered aqueous phase (e.g., 20 mM potassium phosphate, pH 7.0) and an organic phase (e.g., acetonitrile or methanol).

    • Detection: Use a UV detector at a wavelength where SIH-Na has maximum absorbance.

  • Forced Degradation: To generate degradation products, subject SIH-Na solutions to stress conditions:[8]

    • Acid Hydrolysis: 0.1 M HCl at 60°C.

    • Base Hydrolysis: 0.1 M NaOH at 60°C.

    • Oxidation: 3% H₂O₂ at room temperature.

    • Thermal: Dry heat at 80°C.

    • Photolytic: Expose to UV light.

  • Method Optimization: Inject the stressed samples into the HPLC. Adjust the mobile phase gradient, flow rate, and other parameters until the peak for the parent SIH-Na is baseline-separated from all new peaks that appear (the degradation products).

  • Validation: Once separation is achieved, validate the method according to standard guidelines for specificity, linearity, accuracy, and precision. This ensures the method is reliable for stability testing.

Section 4: Proactive Strategies & Troubleshooting Flowchart

The best way to deal with instability is to prevent it. The following flowchart provides a decision-making tool for troubleshooting and proactively designing more robust assays.

start Inconsistent Assay Results? check_solution Is solution discolored or old? start->check_solution Yes check_buffer Is buffer pH optimized and free of metals? start->check_buffer No prep_fresh Action: Prepare all solutions fresh from solid. Use immediately. check_solution->prep_fresh Yes prep_fresh->check_buffer optimize_buffer Action: Perform pH stability study (Protocol 1). Use high-purity reagents. Add EDTA. check_buffer->optimize_buffer No check_time Is the assay incubation time long? check_buffer->check_time Yes optimize_buffer->check_time optimize_time Action: Run a time-course to quantify degradation. Minimize incubation time. check_time->optimize_time Yes check_temp Is the assay run at elevated temperature? check_time->check_temp No optimize_time->check_temp control_temp Action: Run assay at lowest feasible temperature. Keep reagents on ice. check_temp->control_temp Yes success Results are now consistent and reproducible. check_temp->success No control_temp->success caption Figure 3. Troubleshooting Decision Tree for SIH-Na Assays.

Caption: Figure 3. Troubleshooting Decision Tree for SIH-Na Assays.

References
  • Mechanochemical Synthesis and Biological Evaluation of Novel Isoniazid Derivatives with Potent Antitubercular Activity. ResearchGate. Available at: [Link]

  • BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY. IntechOpen. Available at: [Link]

  • Structure-Activity Relationships of Novel Salicylaldehyde Isonicotinoyl Hydrazone (SIH) Analogs: Iron Chelation, Anti-Oxidant and Cytotoxic Properties. PLOS One. Available at: [Link]

  • Isoniazid-Derived Hydrazones Featuring Piperazine/Piperidine Rings: Design, Synthesis, and Investigation of Antitubercular Activity. MDPI. Available at: [Link]

  • Analytical Methods for Hydrazines. Agency for Toxic Substances and Disease Registry. Available at: [Link]

  • Novel pyridine isonicotinoyl hydrazone derivative: synthesis, complexation and investigation for decontamination of DR-81 from wastewater. PMC. Available at: [Link]

  • Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. Semantic Scholar. Available at: [Link]

  • The Determination of Hydrazino–Hydrazide Groups. Taylor & Francis Online. Available at: [Link]

  • HYDRAZINE Method no.: Matrix: OSHA standard: Target concentration: Procedure. OSHA. Available at: [Link]

  • The Impact of Formulation Strategies on Drug Stability and Bioavailability. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Strategies for Resolving Stability Issues in Drug Formulations. Pharmaguideline. Available at: [Link]

  • Late-stage diversification strategy for the synthesis of peptide acids and amides using hydrazides. Open Exploration Publishing. Available at: [Link]

  • The Chemical and Biochemical Degradation of Hydrazine. DTIC. Available at: [Link]

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. MDPI. Available at: [Link]

  • Cometabolic Biodegradation of Hydrazine by Chlorella vulgaris–Bacillus Extremophilic Consortia: Synergistic Potential for Space and Industry. MDPI. Available at: [Link]

  • Hydrazide Derivatives: Versatile Tools in Organic Synthesis and Drug Discovery. Synple Chem. Available at: [Link]

  • NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. ResearchGate. Available at: [Link]

  • Decompostion of Hydrazine in Aqueous Solutions. ResearchGate. Available at: [Link]

  • Identifying Trending Issues in Assay of Peptide Therapeutics During Stability Study. BiomedGrid. Available at: [Link]

Sources

Technical Support Center: Overcoming Resistance to Isonicotinic Acid Hydrazide Analogues

Author: BenchChem Technical Support Team. Date: March 2026

Foundational Knowledge Center

Welcome to the technical support guide for researchers developing and troubleshooting isonicotinic acid hydrazide (isoniazid, INH) analogues. This resource provides in-depth, experience-driven guidance to navigate the complex landscape of INH resistance. Before diving into specific troubleshooting protocols, it is crucial to understand the foundational mechanisms of INH action and resistance.

Isoniazid is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[1][2][3] Once activated, it forms a covalent adduct with NAD(H), which then potently inhibits the enoyl-acyl carrier protein (ACP) reductase, InhA.[4][5] InhA is a vital enzyme in the synthesis of mycolic acids, the defining component of the mycobacterial cell wall.[6][7] Disruption of this pathway leads to cell death.

Resistance to INH primarily arises through two well-characterized pathways:

  • Activation Failure: The most common mechanism, found in 50-95% of resistant strains, involves mutations in the katG gene.[8][9] These mutations, particularly at codon 315 (S315T), reduce the enzyme's ability to activate the INH prodrug, leading to high-level resistance.[8][9][10]

  • Target Modification/Overexpression: Mutations in the promoter region of the inhA gene can lead to its overexpression.[4][11] This titrates the activated INH-NAD adduct, typically resulting in low-level resistance that may be overcome with higher INH doses.[8][12]

A third, less frequent but significant mechanism involves the action of efflux pumps, which can actively transport INH out of the cell, contributing to low-level resistance and potentially facilitating the acquisition of higher-level resistance mutations.[13][14]

Diagram: Isoniazid Activation and Primary Resistance Pathways

INH_Mechanism cluster_cell Mycobacterium tuberculosis cluster_resistance Resistance Mechanisms INH Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) INH->KatG Activation Activated_INH Activated INH (Isonicotinoyl Radical) KatG->Activated_INH INH_NAD INH-NAD Adduct Activated_INH->INH_NAD + NAD+ InhA InhA (Enoyl-ACP Reductase) INH_NAD->InhA Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Catalyzes Cell_Death Cell Death Mycolic_Acid->Cell_Death Disruption leads to KatG_mut katG Mutation (e.g., S315T) Prevents Activation KatG_mut->KatG Blocks InhA_mut inhA Promoter Mutation Leads to Overexpression InhA_mut->InhA Increases

Caption: Canonical pathway of isoniazid activation and inhibition of mycolic acid synthesis, with key resistance points highlighted.

Frequently Asked Questions (FAQs)

Q1: My new INH analogue is potent against wild-type M. tuberculosis H37Rv but shows no activity against a known KatG S315T mutant. What does this mean?

A1: This result strongly suggests your analogue is a prodrug that, like isoniazid, requires activation by KatG. The S315T mutation is the most common cause of high-level INH resistance because it specifically impairs the enzyme's ability to convert the prodrug into its active form.[8] Your compound is likely not being activated in the mutant strain. The logical next step is to either modify the analogue to be a direct inhibitor of InhA (circumventing the need for KatG activation) or to confirm KatG-dependent activation through biochemical assays.[7][15]

Q2: I'm seeing inconsistent Minimum Inhibitory Concentration (MIC) values for my lead compound across different experimental runs. What are the most common sources of variability?

A2: Reproducibility in mycobacterial MIC testing is critical and often challenging.[16] The most common culprits for inconsistency are:

  • Inoculum Preparation: The density of the starting bacterial culture is paramount. An inoculum that is too dense can overwhelm the drug, leading to falsely high MICs, while a sparse inoculum can suggest false potency. Always standardize your inoculum to a 0.5 McFarland standard and use it within 15-30 minutes of preparation.[17]

  • Media Composition: Ensure you are using cation-adjusted Mueller-Hinton Broth (or 7H9 for mycobacteria) from a consistent supplier. Lot-to-lot variability in media can affect drug activity and bacterial growth.[16][17]

  • Compound Stability and Solubilization: Confirm that your compound is fully solubilized in the solvent (typically DMSO) and does not precipitate when diluted in the aqueous broth. Poor solubility is a frequent cause of error. If solubility is an issue, a small amount of DMSO (up to 1%) may be used to aid solubilization.[18]

  • Incubation Conditions: Maintain a consistent temperature (37°C) and incubation time. Reading plates at different time points will yield different results.[16]

Q3: My compound shows a promising MIC, but how can I definitively prove it targets InhA?

A3: There are several validation steps, moving from cellular to biochemical evidence:

  • Test against an InhA Overexpression Strain: Genetically engineer a strain of M. tuberculosis to overexpress inhA. If your compound targets InhA, you should observe a significant (e.g., 4-fold or greater) increase in the MIC for this strain compared to the wild-type.[15] This is a strong indicator of on-target activity.

  • Direct Enzyme Inhibition Assay: The gold standard is to perform a biochemical assay using purified, recombinant InhA enzyme.[7][19] By monitoring the oxidation of the NADH cofactor (a decrease in absorbance at 340 nm), you can directly measure the inhibitory activity of your compound and calculate an IC50 value.[7][20]

  • Metabolic Labeling: Treat M. tuberculosis with your compound and label with [1-14C] acetic acid. Inhibition of InhA will block mycolic acid synthesis, leading to a measurable reduction in labeled mycolic acids and a corresponding accumulation of labeled long-chain fatty acids.[7][15]

In-Depth Troubleshooting Guides

Guide 1: Differentiating Between Low-Level and High-Level Resistance in Phenotypic Screens

Problem: You have screened a new INH analogue against a panel of clinical isolates and observe a wide range of MICs, but it's unclear if this corresponds to known resistance mechanisms.

Causality: High-level resistance (MIC ≥1.0 µg/mL for INH) is typically associated with katG mutations, while low-level resistance (MIC 0.2-1.0 µg/mL for INH) is often linked to inhA promoter mutations.[9] Your analogue may be effective against one type but not the other.

Troubleshooting Workflow:

Resistance_Triage Start Start: Panel of Clinical Isolates with Varying Analogue MICs WGS Perform Whole Genome Sequencing (WGS) of all isolates Start->WGS Correlate Correlate Genotype with Phenotype WGS->Correlate KatG_Group Group 1: Isolates with katG mutations (e.g., S315T) Correlate->KatG_Group katG mutation? InhA_Group Group 2: Isolates with inhA promoter mutations Correlate->InhA_Group inhA promoter mutation? Other_Group Group 3: No canonical mutations (Investigate efflux, etc.) Correlate->Other_Group Neither? Analyze_KatG Analyze Analogue MICs for Group 1. High MICs suggest KatG-dependent activation. KatG_Group->Analyze_KatG Analyze_InhA Analyze Analogue MICs for Group 2. Low/Moderate MICs suggest direct InhA inhibition. InhA_Group->Analyze_InhA Analyze_Other Analyze Analogue MICs for Group 3. Identify novel resistance mechanisms. Other_Group->Analyze_Other

Caption: A workflow for correlating genotypic data with phenotypic screening results to elucidate resistance mechanisms.

Self-Validation: Whole-genome sequencing (WGS) is a powerful, unbiased tool for identifying resistance mutations.[21][22][23] By comparing the predicted resistance profile from WGS with your observed MIC data, you can validate your screening results and confidently classify the mechanism of action for your analogue.[24][25]

Guide 2: Investigating the Role of Efflux Pumps in Analogue Tolerance

Problem: An isolate with no known mutations in katG or inhA shows a moderately elevated MIC (e.g., 4- to 8-fold higher) to your INH analogue.

Causality: Efflux pumps can confer low-level resistance to various antimicrobials, including isoniazid, by reducing the intracellular drug concentration.[13][26] This can be an intrinsic mechanism or acquired through upregulation of pump expression.[14]

Experimental Protocol:

  • Hypothesis: The elevated MIC is due to the activity of one or more efflux pumps.

  • Method: Determine the MIC of your analogue in the presence and absence of a known broad-spectrum efflux pump inhibitor (EPI), such as verapamil or chlorpromazine.[14][27]

  • Procedure:

    • Prepare a standard broth microdilution assay.

    • In a parallel set of plates, add a sub-inhibitory concentration of the EPI to all wells (including controls). This concentration should not affect bacterial growth on its own.

    • Perform serial dilutions of your INH analogue in both sets of plates.

    • Inoculate and incubate as per your standard MIC protocol.

  • Interpretation of Results:

    • No Change in MIC: Efflux is likely not the primary mechanism of resistance.

    • ≥4-fold Decrease in MIC: A significant reduction in the MIC in the presence of the EPI strongly indicates that your analogue is a substrate for an efflux pump.[13][14] This provides a clear path for chemical modification to create analogues that can evade efflux.

Data Summary Table:

IsolateAnalogue MIC (µg/mL)Analogue MIC + Verapamil (µg/mL)Fold-ChangeInterpretation
H37Rv (WT)0.1250.1251Not a substrate for these pumps
Clinical Isolate A1.00.1258Strong evidence of efflux
KatG S315T Mutant>64>64-High-level resistance masks efflux effects

Key Experimental Protocols

Protocol 1: Broth Microdilution MIC Determination for Mycobacteria

This protocol is a foundational assay for determining the in vitro potency of novel compounds.[28]

Materials:

  • Middlebrook 7H9 broth supplemented with 10% OADC and 0.05% Tween-80.

  • Sterile 96-well microtiter plates.

  • Test compound dissolved in 100% DMSO.

  • M. tuberculosis culture in mid-log phase.

  • Positive control drug (e.g., Isoniazid).

  • Negative control (no drug, media + inoculum) and sterility control (media only).

Procedure:

  • Compound Preparation: In the first column of a 96-well plate, add 100 µL of 7H9 broth containing the test compound at 2x the highest desired concentration. The final DMSO concentration should not exceed 1%.

  • Serial Dilution: Perform 2-fold serial dilutions by transferring 50 µL from the first column to the second (containing 50 µL of broth), mixing, and repeating across the plate.

  • Inoculum Standardization: Adjust the turbidity of a mid-log phase M. tuberculosis culture to a 0.5 McFarland standard. Dilute this suspension 1:50 in 7H9 broth to achieve a final target inoculum of ~5 x 10^5 CFU/mL.

  • Inoculation: Add 50 µL of the standardized inoculum to each well (except the sterility control). The final volume in each well will be 100 µL.

  • Incubation: Seal the plates in a gas-permeable bag and incubate at 37°C for 7-14 days.

  • Reading Results: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth.[28][29] This can be assessed visually or by using a colorimetric indicator like Resazurin.[7]

Self-Validation System:

  • Positive Control: An INH-susceptible strain (H37Rv) should yield an MIC within the expected range (e.g., 0.015-0.06 µg/mL).

  • Resistant Control: A known resistant strain (e.g., KatG S315T) should show a high MIC to INH.

  • Growth Control: The "no drug" well must show robust turbidity.

  • Sterility Control: The "media only" well must remain clear.

References

  • Vilchèze, C., & Jacobs, Jr., W. R. (2014). The Isoniazid Paradigm of Killing, Resistance, and Persistence in Mycobacterium tuberculosis. Journal of Molecular Biology. [Link]

  • Tornheim, J. A., et al. (2019). Detection of katG and inhA mutations to guide isoniazid and ethionamide use for drug-resistant tuberculosis. The International Journal of Tuberculosis and Lung Disease. [Link]

  • Walker, T. M., et al. (2018). Whole-Genome Sequencing for Drug Resistance Profile Prediction in Mycobacterium tuberculosis. bioRxiv. [Link]

  • Machado, D., et al. (2012). Contribution of Efflux to the Emergence of Isoniazid and Multidrug Resistance in Mycobacterium tuberculosis. PLoS ONE. [Link]

  • Wang, F., et al. (2020). Two Novel katG Mutations Conferring Isoniazid Resistance in Mycobacterium tuberculosis. Frontiers in Microbiology. [Link]

  • Machado, D., et al. (2012). Role of the Mmr Efflux Pump in Drug Resistance in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. [Link]

  • Matsuoka, M., et al. (2004). Identification of katG Mutations Associated with High-Level Isoniazid Resistance in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. [Link]

  • van der Heijden, Y. F., et al. (2014). Epidemiology of Isoniazid Resistance Mutations and Their Effect on Tuberculosis Treatment Outcomes. Antimicrobial Agents and Chemotherapy. [Link]

  • Diacon, A. H., & Donald, P. R. (2020). Clarity with INHindsight: High-Dose Isoniazid for Drug-Resistant Tuberculosis with inhA Mutations. American Journal of Respiratory and Critical Care Medicine. [Link]

  • Seifert, M., et al. (2019). Novel katG mutations causing isoniazid resistance in clinical M. tuberculosis isolates. Virulence. [Link]

  • Rodrigues, L., et al. (2012). Contribution of efflux activity to isoniazid resistance in the Mycobacterium tuberculosis complex. International Journal of Antimicrobial Agents. [Link]

  • Timmins, G. S., & Deretic, V. (2013). Isoniazid: an Update on the Multiple Mechanisms for a Singular Action. Current Pharmaceutical Design. [Link]

  • Matsuoka, M., et al. (2004). Identification of katG Mutations Associated with High-Level Isoniazid Resistance in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. [Link]

  • Brossier, F., et al. (2001). Antitubercular Isoniazid and Drug Resistance of Mycobacterium tuberculosis — A Review. European Journal of Biochemistry. [Link]

  • Machado, D., et al. (2012). Role of the Mmr Efflux Pump in Drug Resistance in Mycobacterium tuberculosis. ResearchGate. [Link]

  • Pediatric Oncall. (2023). Isoniazid Drug Index. [Link]

  • Johnson, C. T., et al. (2024). Inducing vulnerability to InhA inhibition restores isoniazid susceptibility in drug-resistant Mycobacterium tuberculosis. mBio. [Link]

  • Sun, Q., et al. (2023). Whole-Genome Sequencing to Predict Mycobacterium tuberculosis Drug Resistance: A Retrospective Observational Study in Eastern China. MDPI. [Link]

  • Synapse. (2024). What is the mechanism of Isoniazid? Patsnap. [Link]

  • Kumar, A., et al. (2015). Efflux pump inhibitors: targeting mycobacterial efflux systems to enhance TB therapy. Journal of Antimicrobial Chemotherapy. [Link]

  • Vilchèze, C., & Jacobs, Jr., W. R. (2019). Resistance to Isoniazid and Ethionamide in Mycobacterium tuberculosis: Genes, Mutations, and Causalities. Microbiology Spectrum. [Link]

  • Singh, R., et al. (2022). Whole genome sequencing and global metabolome profiling of clinical Mycobacterium tuberculosis isolates provide insights to their drug resistance status. medRxiv. [Link]

  • Luo, T., et al. (2022). Whole-Genome Sequencing for Resistance Level Prediction in Multidrug-Resistant Tuberculosis. Microbiology Spectrum. [Link]

  • Walker, T. M., et al. (2018). Whole genome sequencing for drug resistance profile prediction in Mycobacterium tuberculosis. bioRxiv. [Link]

  • Manjunatha, U., et al. (2015). Direct inhibitors of InhA active against Mycobacterium tuberculosis. Science. [Link]

  • de O. Dias, M. V. B., et al. (2020). Discovery of New and Potent InhA Inhibitors as Antituberculosis Agents: Structure-Based Virtual Screening Validated by Biological Assays and X-ray Crystallography. Journal of Medicinal Chemistry. [Link]

  • Martins, F., et al. (2022). In vitro Evaluation of Isoniazid Derivatives as Potential Agents Against Drug-Resistant Tuberculosis. Frontiers in Chemistry. [Link]

  • de O. Dias, M. V. B., et al. (2020). Discovery of New and Potent InhA Inhibitors as Antituberculosis Agents: Structure-Based Virtual Screening Validated by Biological Assays and X-ray Crystallography. PubMed. [Link]

  • Atta, A., et al. (2018). Structure-based design of some isonicotinic acid hydrazide analogues as potential antitubercular agents. Bioorganic Chemistry. [Link]

  • Vilchèze, C., et al. (2011). Novel Inhibitors of InhA Efficiently Kill Mycobacterium tuberculosis under Aerobic and Anaerobic Conditions. Antimicrobial Agents and Chemotherapy. [Link]

  • Ramkumar, S. (2024). MIC and MBC testing tips to ensure reproducibility of results. Pro-Lab Diagnostics. [Link]

  • Khan, I., et al. (2022). Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. MDPI. [Link]

  • Atta, A., et al. (2018). Structure-based design of some isonicotinic acid hydrazide analogues as potential antitubercular agents. Semantic Scholar. [Link]

  • Kumar, V., et al. (2024). Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement. Frontiers in Pharmacology. [Link]

  • Kowalska, J. D., & Wlizlo, K. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]

  • IDEXX. (2022). Microbiology guide to interpreting minimum inhibitory concentration (MIC). [Link]

  • Emery Pharma. (2016). How-to guide: Minimum Inhibitory Concentration (MIC). [Link]

Sources

Advanced Synthesis Support Center: Refining Purification Methods for Isonicotinohydrazide (Isoniazid)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for active pharmaceutical ingredient (API) synthesis. As drug development professionals, achieving >99.8% purity for isonicotinohydrazide (INH) is non-negotiable due to the severe toxicity of its synthetic precursors and degradation products. This guide provides mechanistic troubleshooting, validated protocols, and data-driven strategies to resolve common purification bottlenecks.

Diagnostic Workflow for Isoniazid Purification

G Start Crude Isonicotinohydrazide (Post-Synthesis) Analyze HPLC Purity Analysis (C18, pH 7.0 Buffer/MeOH) Start->Analyze CheckHydrazine Hydrazine > 0.1%? Analyze->CheckHydrazine CheckAcid Isonicotinic Acid/Amide > 0.1%? CheckHydrazine->CheckAcid No Wash Cold Ethanol Wash & Vacuum Filtration CheckHydrazine->Wash Yes Recrystallize Binary Recrystallization (Ethanol/Water 70:30) CheckAcid->Recrystallize Yes Pure Pure Isoniazid (INH) (Rod-like Crystals) CheckAcid->Pure No Wash->CheckAcid Recrystallize->Analyze Re-evaluate

Diagnostic workflow for isolating and purifying synthesized isonicotinohydrazide.

FAQs & Troubleshooting Guide

Q1: How do I completely remove trace hydrazine hydrate from the crude product? A: Hydrazine is a highly toxic, carcinogenic precursor used in the hydrazinolysis of isonicotinic acid or 4-cyanopyridine 1. Because both INH and hydrazine are highly water-soluble, purely aqueous recrystallization often fails to clear trace hydrazine due to mother liquor entrapment within the crystal lattice.

  • Mechanistic Solution: Utilize a differential solubility approach. Wash the crude precipitate with cold absolute ethanol. Hydrazine remains highly soluble in ethanol, whereas INH is only sparingly soluble at low temperatures 2. Follow this with a controlled recrystallization in an ethanol-water binary mixture to purge any residual trapped hydrazine.

Q2: My HPLC analysis shows persistent peaks for isonicotinic acid (Impurity A) and isonicotinamide (Impurity B). What causes this, and how can I eliminate them? A: These impurities arise from incomplete reaction cascades. When synthesizing INH from 4-cyanopyridine, isonicotinamide is the primary intermediate 3. If hydrolysis outpaces hydrazinolysis, or if the starting material degrades, isonicotinic acid accumulates 4.

  • Mechanistic Solution: Isonicotinic acid is amphoteric. If your crude contains high levels of Impurity A, adjust the pH of your recrystallization aqueous phase to ~7.0 before adding the antisolvent. This ensures isonicotinic acid remains in its more soluble ionized state, preventing co-crystallization with the neutral INH molecule. To prevent isonicotinamide carryover, consider transitioning to continuous flow microreactor synthesis, which strictly controls residence times (e.g., 7–32 mins for hydrolysis), drastically reducing intermediate accumulation compared to batch reactors 5.

Q3: What is the optimal solvent system for INH recrystallization to maximize yield and control crystal habit? A: Molecular dynamics simulations and experimental data demonstrate that solvent polarity strictly dictates the crystal morphology of INH. In pure water, INH grows as long, needle-like crystals that severely trap impurities 6. In alcohols (methanol, ethanol), INH exhibits a rod-like crystal habit with a lower aspect ratio, which is vastly superior for vacuum filtration 6.

  • Mechanistic Solution: A binary mixture of ethanol and water is optimal. INH exhibits a maximum solubility peak in ethanol-water mixtures at 0.2–0.4 mole fraction of alcohol 7. Dissolving the crude in a minimal amount of hot water and slowly adding hot ethanol as an antisolvent yields high-purity rod-like crystals with minimal solvent entrapment.

Quantitative Data Summaries

Table 1: Physicochemical Properties & Crystal Habit of Isoniazid by Solvent

Solvent SystemINH Solubility (323.15 K)Crystal MorphologySuitability for Purification
Pure Water Very HighNeedle-likePoor (High impurity entrapment)
Pure Ethanol Sparingly SolubleRod-likeFair (Low overall yield)
Ethanol/Water Maximum at 0.2-0.4 mol frac.Thick Rod-likeExcellent (High yield and purity)

Table 2: Critical Impurities in Isoniazid Synthesis & Chromatographic Resolution

ImpuritySource MechanismDetection (HPLC RRT)Primary Removal Strategy
Hydrazine (Impurity E) Unreacted precursorDerivatization req.Cold ethanol wash
Isonicotinic Acid (Imp. A) Hydrolysis byproduct~1.58pH-controlled crystallization
Isonicotinamide (Imp. B) Reaction intermediate~1.82Residence time control
Step-by-Step Methodologies
Protocol A: Binary Solvent Recrystallization of Isonicotinohydrazide

Self-Validating Principle: The physical shift from a needle-like to a rod-like morphology visually confirms that the solvent ratio and integration step are correctly controlling the growth mechanism.

  • Dissolution: Suspend 10 g of crude INH in 15 mL of distilled water. Heat to 70°C under continuous stirring until the API is completely dissolved.

  • Antisolvent Addition: Slowly add 35 mL of hot absolute ethanol (70°C) dropwise to the aqueous solution. (Note: Gradual addition prevents shock-nucleation, which is the primary cause of impurity occlusion in the crystal lattice).

  • Cooling Crystallization: Reduce the temperature of the heating mantle by 5°C every 10 minutes until reaching room temperature. Transfer the flask to an ice bath (4°C) and age the slurry for 2 hours.

  • Filtration & Washing: Filter the thick, rod-like crystals under vacuum using a Büchner funnel. Wash the filter cake with 10 mL of ice-cold absolute ethanol to purge residual hydrazine and isonicotinamide.

  • Drying: Dry the purified crystals in a vacuum oven at 60°C for 12 hours to a constant weight.

Protocol B: HPLC-DAD Quantification of INH and Impurities

Self-Validating Principle: Achieving baseline resolution (Rs ≥ 1.5) between Impurity A, B, and INH ensures that the purity profile is analytically sound and free of co-elution artifacts.

  • Mobile Phase Preparation: Prepare a pH 7.0 buffer by dissolving 50 mL of 0.1M KH₂PO₄ and 29.1 mL of 0.1M NaOH in 1000 mL of deionized water 5. Degas thoroughly via vacuum filtration and sonication.

  • Column Setup: Equip the HPLC system with an end-capped C18 reverse-phase column (25 cm x 4.6 mm, 5 µm particle size) 8. Maintain the column compartment at 25°C.

  • Elution Parameters: Run an isocratic solvent system using the pH 7.0 aqueous buffer and HPLC-grade methanol.

  • Detection: Set the Diode Array Detector (DAD) to 254 nm to capture the UV maxima for INH, isonicotinic acid, and isonicotinamide [[9]]().

  • Sample Injection: Inject 10 µL of the recrystallized INH dissolved in the mobile phase (concentration ~1 mg/mL). Verify that the relative retention times (RRT) align with ~1.58 for isonicotinic acid and ~1.82 for isonicotinamide [[4]]().

References
  • Simultaneous Determination of Isoniazid and Hydrazine by Spectrophotometric H-Point Standard Addition Method. Asian Journal of Chemistry. 1

  • A continuous flow synthesis method for the manufacture of isoniazid (WO2021069975A1). Google Patents. 3

  • Continuous flow synthesis method for preparing isoniazid (CN114981244A). Google Patents. 5

  • Analytical Methods: Degradation products of Isoniazid. RSC Publishing. 4

  • Solvent-mediated morphology selection of the active pharmaceutical ingredient isoniazid. Materials Cloud Archive. 6

  • Solubility and Data Correlation of Isoniazid in Different Pure and Binary Mixed Solvent Systems. ACS Publications. 7

  • Isoniazid: Properties and Assay Methods. Scribd / Pharmacopoeia Standards. 2

  • ISONIAZID Draft proposal for revision. World Health Organization (WHO). 8

  • Extended Release of Highly Water Soluble Isoniazid Attained through Cocrystallization. ACS Publications. 9

Sources

Validation & Comparative

Validation of Microwave-Assisted vs. Conventional Synthesis for Isonicotinohydrazide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Isonicotinohydrazide (isoniazid, INH) and its hydrazone/Schiff base derivatives remain cornerstone scaffolds in anti-tubercular drug discovery. However, the traditional synthesis of these derivatives—relying on prolonged thermal condensation—often suffers from thermodynamic degradation, low atom economy, and extensive solvent waste. This guide provides a rigorous, data-backed comparison between Conventional Thermal Condensation (CTC) and Microwave-Assisted Synthesis (MAS) . By analyzing the mechanistic causality, validated protocols, and resulting product efficacy, we demonstrate why MAS is the superior standard for modern library generation.

Mechanistic Causality: Why MAS Outperforms CTC

In CTC, energy is transferred via thermal conduction from the reaction vessel's exterior, leading to a temperature gradient. This slow heating profile increases the residence time of sensitive intermediates, promoting side reactions and product degradation.

Conversely, MAS utilizes electromagnetic irradiation (typically 2.45 GHz) to induce dipolar polarization and ionic conduction directly within the solvent and reactants1[1]. This generates rapid, uniform volumetric heating. The localized superheating overcomes the activation energy barrier of the nucleophilic addition-elimination reaction almost instantaneously. Consequently, MAS dramatically reduces reaction times from hours to minutes while significantly boosting the yield of the target isonicotinohydrazide derivatives2[2].

Synthesis Workflow Comparison

Workflow Start Equimolar Reactants (Isoniazid + Aldehyde) Catalyst Add Catalyst & Solvent (e.g., SiO2/P2O5 in EtOH) Start->Catalyst MAS Microwave Irradiation (5-10 W, 85°C) Catalyst->MAS MAS Route CTC Conventional Reflux (Thermal Heating, 85°C) Catalyst->CTC CTC Route TimeMAS 3-7 Minutes MAS->TimeMAS TimeCTC 3-6 Hours CTC->TimeCTC Product Crude Schiff Base Precipitation TimeMAS->Product TimeCTC->Product Purification Recrystallization (Hot Ethanol) Product->Purification Pure Pure Isonicotinohydrazide Derivatives Purification->Pure

Fig 1. Comparative workflow of Microwave-Assisted vs. Conventional Thermal Synthesis.

Validated Experimental Protocols

To ensure reproducibility in your laboratory, the following protocols are designed as self-validating systems . The formation of the hydrazone linkage is thermodynamically favored but kinetically slow; hence, the precise control of catalytic and thermal parameters is critical.

Protocol A: Microwave-Assisted Synthesis (MAS) - The Optimized Standard

Rationale: We utilize a heterogeneous catalyst (SiO₂/P₂O₅) in absolute ethanol. The catalyst provides a high surface area for protonating the carbonyl oxygen of the aldehyde, increasing its electrophilicity, while microwave irradiation provides the immediate kinetic energy required for the nucleophilic attack by the primary amine of isoniazid.

  • Preparation: In a microwave-safe quartz vessel, combine 10 mmol of isonicotinohydrazide with 10 mmol of the target aromatic aldehyde (e.g., benzaldehyde).

  • Solvent & Catalyst Addition: Add 10 mL of absolute ethanol and 50 mg of SiO₂/P₂O₅ catalyst.

    • Causality: Absolute ethanol acts as an excellent microwave absorber (high loss tangent) to rapidly transfer heat, while the solid catalyst allows for simple post-reaction recovery without aqueous workup.

  • Irradiation: Subject the mixture to microwave irradiation (5–10 W, 85°C) for 3–7 minutes.

  • Self-Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using Ethyl Acetate:Hexane (7:3). The complete disappearance of the highly polar INH spot (Rf ~0.1) and the appearance of a new, less polar UV-active spot (Rf ~0.6) confirms reaction completion.

  • Isolation: Cool the vessel to room temperature. The target derivative typically precipitates spontaneously due to reduced solubility in cold ethanol. Filter the solid, wash with ice-cold ethanol to remove unreacted traces, and recrystallize from hot ethanol.

Protocol B: Conventional Thermal Condensation (CTC) - The Baseline

Rationale: This method relies on bulk convective heating and glacial acetic acid as a homogeneous catalyst.

  • Preparation: In a 50 mL round-bottom flask equipped with a reflux condenser, mix 10 mmol of INH and 10 mmol of the target aldehyde.

  • Solvent & Catalyst Addition: Add 20 mL of absolute ethanol and 2-3 drops of glacial acetic acid.

    • Causality: Acetic acid provides the necessary protons to activate the carbonyl, but its homogeneous nature complicates purification and can lead to minor hydrolysis of the product over long heating periods.

  • Reflux: Heat the mixture to reflux (85°C) using a pre-equilibrated oil bath for 3–6 hours.

  • Self-Validation Check: Periodic TLC monitoring is required every 30 minutes after the first 2 hours. A persistent color change (often a deep yellowish tint) visually indicates the formation of the extended conjugated system of the Schiff base.

  • Isolation: Concentrate the solvent under reduced pressure, precipitate the crude product in ice water to crash out the hydrophobic derivative, filter, and recrystallize.

Quantitative Performance Comparison

The superiority of MAS over CTC is evident across multiple derivatives. The table below summarizes the validation data, demonstrating that MAS consistently yields higher purity products in a fraction of the time2[2].

Derivative SynthesizedMethodReaction TimeYield (%)Catalyst Type
Benzylidene isonicotinoyl hydrazone Conventional (CTC)3 - 4 hours72%Homogeneous (AcOH)
Microwave (MAS) 3 - 5 minutes 85% Heterogeneous (SiO₂/P₂O₅)
Salicylidene isonicotinoyl hydrazone Conventional (CTC)4 - 5 hours70%Homogeneous (AcOH)
Microwave (MAS) 4 - 6 minutes 82% Heterogeneous (SiO₂/P₂O₅)
p-Anisalidene isonicotinoyl hydrazone Conventional (CTC)5 - 6 hours68%Homogeneous (AcOH)
Microwave (MAS) 5 - 7 minutes 80% Heterogeneous (SiO₂/P₂O₅)

Biological Relevance & Mechanism of Action

The synthesized isonicotinohydrazide derivatives function as advanced prodrugs. Their enhanced lipophilicity (compared to the parent INH molecule) allows for superior penetration of the lipid-rich mycobacterial cell wall. Once inside the cytoplasm, they undergo activation by the mycobacterial KatG enzyme (a catalase-peroxidase) to form an isonicotinoyl radical. This radical couples with NAD+ to form a potent adduct that competitively inhibits InhA (enoyl-ACP reductase), a critical enzyme in the FAS-II pathway, thereby fatally blocking mycolic acid biosynthesis 3[3].

Pathway Prodrug Isonicotinohydrazide Derivative (Prodrug) KatG Mycobacterial KatG (Catalase-Peroxidase) Prodrug->KatG Activation Radical Isonicotinoyl Radical KatG->Radical Oxidation Adduct INH-NAD Adduct Radical->Adduct Couples with NAD NAD+ / NADP+ NAD->Adduct InhA InhA Enzyme (Enoyl-ACP Reductase) Adduct->InhA Competitive Binding Block Inhibition of Mycolic Acid Biosynthesis InhA->Block Blocks FAS-II Death Mycobacterial Cell Death Block->Death

Fig 2. Mechanism of action: Prodrug activation and InhA inhibition in M. tuberculosis.

Conclusion

For laboratories focused on high-throughput screening and library generation of anti-tubercular agents, transitioning to Microwave-Assisted Synthesis is not merely an operational upgrade—it is a scientific necessity. MAS provides a self-validating, high-yield, and green-chemistry compliant pathway that eliminates the thermodynamic pitfalls of conventional thermal refluxing, ensuring that downstream biological assays are conducted on highly pure, structurally intact isonicotinohydrazide derivatives.

References

  • Title: Conventional vs Microwave-assisted SiO2/P2O5 catalyzed synthesis of Schiff bases Source: ResearchGate URL
  • Title: MFCD18319195 | 1261921-28-1 | Benchchem Source: Benchchem URL
  • Title: Mechanochemical Synthesis and Biological Evaluation of Novel Isoniazid Derivatives with Potent Antitubercular Activity Source: MDPI URL

Sources

Comparative Analysis of Isonicotinohydrazide Salt Forms: Engineering Physicochemical and Pharmacokinetic Profiles

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in solid-state pharmaceutics, I frequently encounter the limitations of active pharmaceutical ingredients (APIs) in their native forms. Isonicotinohydrazide (Isoniazid or INH) is a quintessential example. While it remains a cornerstone in the first-line treatment of Mycobacterium tuberculosis, native INH suffers from critical vulnerabilities: chemical instability when formulated in fixed-dose combinations (FDCs) with rifampicin (leading to hydrazone formation), variable bioavailability due to polymorphic transitions, and dose-dependent hepatotoxicity.

To overcome these barriers, crystal engineering—specifically the formulation of multicomponent crystals such as salts and cocrystals—has emerged as a robust strategy. This guide provides an objective, data-driven comparison of various INH salt forms and cocrystals, detailing the mechanistic rationale behind their design and the self-validating experimental protocols required for their evaluation.

Mechanistic Rationale: The Supramolecular Logic of INH

The molecular architecture of INH features two primary sites for supramolecular interactions: the pyridine nitrogen (a strong hydrogen bond acceptor with a pKa​ of ~5.2) and the hydrazide moiety (capable of both donating and accepting hydrogen bonds).

The decision to engineer a salt versus a cocrystal is governed by the pKa​ rule ( ΔpKa​=pKa​(base)−pKa​(acid) ). When interacting with strong acids ( ΔpKa​>3 ), proton transfer occurs at the pyridine nitrogen, yielding an organic salt . Conversely, weak acids ( ΔpKa​<0 ) result in neutral hydrogen bonding, yielding a cocrystal . This fundamental distinction dictates the crystal lattice energy, directly impacting the API's thermal stability, hygroscopicity, and intrinsic dissolution rate (IDR).

SynthonLogic INH Isonicotinohydrazide (INH) Pyridine Pyridine Nitrogen (pKa ~5.2) INH->Pyridine Hydrazide Hydrazide Moiety (pKa ~1.8) INH->Hydrazide Salt Salt Formation (Proton Transfer) Pyridine->Salt + Strong Acid Cocrystal Cocrystal Formation (Hydrogen Bonding) Pyridine->Cocrystal + Weak Acid Coformer Coformer / Counterion StrongAcid Strong Acids (ΔpKa > 3) Sulfonates, HCl Coformer->StrongAcid WeakAcid Weak Acids (ΔpKa < 0) Phenols, Carboxylics Coformer->WeakAcid StrongAcid->Salt WeakAcid->Cocrystal

Supramolecular logic dictating the formation of INH salts versus cocrystals based on ΔpKa.

Comparative Analysis of Engineered INH Solid Forms

By selecting specific coformers from the Generally Regarded As Safe (GRAS) or Everything Added to Food in the United States (EAFUS) lists, we can precisely tune INH's physicochemical profile.

A. Sulfonate-Pyridinium Salts (e.g., INH-NDSA)

Utilizing strong sulfonic acids like 1,5-Naphthalene disulfonic acid (NDSA) results in robust organic salts stabilized by sulfonate-pyridinium synthons. The ionic nature of these crystal forms provides them with exceptionally high thermal stability. Furthermore, 1 [1] demonstrate a striking 5- to 20-fold increase in aqueous solubility at physiological pH levels (pH 7.0 and 8.2) compared to native INH, alongside potent antimycobacterial activity (MIC: 0.5–1 μg/mL for M. tb H37Rv).

B. Dicationic Organic Salts (e.g., [INH][Cl]₂)

Native INH is prone to polymorphic transitions during manufacturing, which can unpredictably alter bioavailability. By forcing double protonation (at both the pyridine and hydrazide sites) using counterions like chloride or camphorsulfonate, researchers have successfully engineered 2 [2]. These diprotonated forms eliminate polymorphic variability and exhibit significantly higher solubility profiles than their monoprotonated counterparts.

C. Hepatoprotective Cocrystals (e.g., INH-SYRA, INH-QUE)

To address INH-induced hepatotoxicity, researchers have synthesized cocrystals using nutraceutical phenolic acids like Syringic Acid (SYRA) and Quercetin (QUE). These forms utilize pyridine-hydroxyl synthons.3 [3] reveal that while native INH significantly elevates ALT, AST, and ALP liver enzymes, the INH-SYRA and INH-QUE cocrystals maintain these enzymes at control levels. This is largely attributed to a moderated intrinsic dissolution rate (IDR) that prevents toxic systemic spiking of the API.

D. Hydroselenite Salts

A novel approach involves formulating INH as a 4 [4]. This modification not only increases water solubility by an order of magnitude but also introduces synergistic antibacterial and antiproliferative properties inherent to selenium compounds.

Quantitative Data Summary
Solid FormClassificationMelting Point ( Tm​ )Solubility / Dissolution ProfilePrimary Advantage
Native INH API172.8 °CHigh (~140 mg/mL), but degrades in FDCsBaseline standard
INH-NDSA Organic Salt317.9 °C~600% increase at pH 7.0 vs pH 2.1Extreme thermal stability
[INH][Cl]₂ Dicationic Salt~160.0 °CSuperior to monoprotonated formsEliminates polymorphism
INH-SYRA Cocrystal169.9 °CSlower IDR (controlled release)Hepatoprotective
INH-QUE Cocrystal270.0 °CSlower IDR (controlled release)Hepatoprotective
INH-Hydroselenite Inorganic Salt195.7 °C10x increase in aqueous solubilityAntibacterial synergy

Self-Validating Experimental Methodologies

To ensure scientific integrity, the synthesis and characterization of these solid forms must follow a self-validating loop. A phase cannot be subjected to dissolution testing until its solid-state purity is unequivocally confirmed.

ExperimentalWorkflow Step1 1. Coformer Selection (GRAS/EAFUS list) Step2 2. Mechanochemical Synthesis (Liquid-Assisted Grinding) Step1->Step2 Step3 3. Solid-State Validation (PXRD, DSC, FTIR) Step2->Step3 Step4 4. Physicochemical Profiling (IDR, Stability at 40°C/75% RH) Step3->Step4

Self-validating experimental workflow for synthesizing and characterizing novel INH solid forms.

Protocol 1: Mechanochemical Synthesis (Liquid-Assisted Grinding)

Causality & Rationale: While slow solvent evaporation yields single crystals suitable for X-ray diffraction, Liquid-Assisted Grinding (LAG) is preferred for bulk screening. The addition of a catalytic amount of solvent (e.g., methanol) lowers the activation energy barrier for cocrystallization while preventing the solvent-mediated polymorphic transitions commonly seen in traditional solution crystallization.

  • Stoichiometric Mixing: Weigh equimolar amounts (1:1 or 1:2 depending on target) of INH and the selected coformer (e.g., NDSA or Syringic Acid).

  • Solvent Addition: Add 10–20 μL of a bridging solvent (e.g., methanol:water 1:1 v/v) per 100 mg of powder mixture.

  • Milling: Transfer to a stainless-steel jar with two 5 mm stainless-steel balls. Mill at 20–25 Hz for 20 minutes using a ball mill.

  • Drying: Dry the resulting powder under a vacuum at ambient temperature for 24 hours to remove residual solvent.

Protocol 2: Solid-State Validation (The "Gatekeeper" Step)

Causality & Rationale: Before evaluating biological or dissolution properties, one must prove that a new thermodynamic phase exists, rather than a simple physical mixture.

  • Powder X-Ray Diffraction (PXRD): Scan the sample from 2θ=5∘ to 40∘ . A successful synthesis is validated only if new characteristic Bragg peaks emerge (e.g., for INH-SYRA, new peaks at 6.19∘,18.75∘ , and 20.38∘ ) and the native INH peaks (at 11.91∘,16.65∘ ) disappear.

  • Differential Scanning Calorimetry (DSC): Heat the sample at 10 °C/min under a nitrogen purge. A single, sharp endothermic melting peak distinct from both precursors confirms phase purity.

Protocol 3: Intrinsic Dissolution Rate (IDR) Profiling

Causality & Rationale: Equilibrium solubility ( Seq​ ) is a static metric. IDR is a dynamic metric that normalizes the surface area, providing a much more accurate prediction of in vivo drug release kinetics and bioavailability.

  • Pellet Compression: Compress 100 mg of the validated solid form into a non-disintegrating disk using a hydraulic press (e.g., 2 tons for 1 minute) to expose a constant surface area (typically 0.5 cm²).

  • Dissolution Bath: Mount the disk in a Wood’s apparatus. Immerse in 900 mL of biorelevant media (e.g., pH 6.8 phosphate buffer or pH 1.2 simulated gastric fluid) at 37 ± 0.5 °C, rotating at 100 rpm.

  • Quantification: Withdraw 5 mL aliquots at predetermined intervals (replacing with fresh media). Analyze via HPLC at λmax​ 262 nm.

  • Analysis: Plot the cumulative amount of drug dissolved per unit area ( mg/cm2 ) versus time. The slope of the linear region represents the IDR.

References

  • Pharmaceutical Organic Salts of Isoniazid, Nicotinic Acid, and Their Isomers: Structure, Aqueous Solubility, and Biological Studies | Crystal Growth & Design - ACS Publications |[Link]

  • Organic Salts Based on Isoniazid Drug: Synthesis, Bioavailability and Cytotoxicity Studies | Pharmaceutics - PMC |[Link]

  • Hepatoprotective Cocrystals of Isoniazid: Synthesis, Solid State Characterization, and Hepatotoxicity Studies | Crystal Growth & Design - ACS Publications |[Link]

  • Selenium in Action: Exploring the Biological Wonders of Hydroselenite Salts | Pharmaceutics - PMC |[Link]

Sources

cross-validation of analytical results for 2'-(Sulphinomethyl)isonicotinohydrazide, monosodium salt

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Cross-Validation of Analytical Methods for 2'-(Sulphinomethyl)isonicotinohydrazide, Monosodium Salt

Introduction: The Analytical Imperative for a Novel Isoniazid Analogue

2'-(Sulphinomethyl)isonicotinohydrazide, monosodium salt, is a derivative of the primary anti-tuberculosis drug, isoniazid.[1][2] As with any active pharmaceutical ingredient (API), the journey from development to clinical application is underpinned by rigorous analytical characterization. The data generated by analytical methods forms the basis for critical decisions regarding purity, stability, and potency. Therefore, the reliability of these methods is non-negotiable.

This guide moves beyond standard method validation to address a crucial, subsequent step: cross-validation . Cross-validation is the formal process of comparing analytical results from two different methods or from the same method run in two or more different laboratories.[3] It is the ultimate test of a method's robustness and ensures data consistency across the entire lifecycle of a drug product—from early research and development (R&D) to quality control (QC) manufacturing and outsourced testing.[4][5]

This document provides a comprehensive framework for designing and executing a cross-validation study for 2'-(Sulphinomethyl)isonicotinohydrazide, monosodium salt, comparing a robust High-Performance Liquid Chromatography (HPLC) method with a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

The Rationale for Cross-Validation: Ensuring Data Comparability

Cross-validation becomes essential in several common drug development scenarios. The primary goal is to demonstrate that different analytical conditions produce comparable, reliable data.[3]

  • Inter-Laboratory Transfer: When a method is transferred from a development lab to a QC lab, or to a contract research organization (CRO), cross-validation provides documented evidence that the receiving laboratory can perform the method with the same proficiency as the originating lab.[4]

  • Method Modernization: As technology evolves, a legacy method (e.g., HPLC-UV) may be updated to a more advanced technique (e.g., LC-MS/MS) to achieve lower detection limits or higher specificity. Cross-validation is required to bridge the data from the old and new methods.

  • Comparative Analyses: During impurity profiling or stability studies, different methods may be used to quantify the API and its degradation products. Cross-validation ensures that any observed differences are due to the sample, not analytical variability.

The workflow for a typical cross-validation study is designed to systematically compare and evaluate the performance of the analytical methods .

CrossValidationWorkflow cluster_planning Phase 1: Planning & Protocol cluster_execution Phase 2: Execution cluster_analysis Phase 3: Data Analysis & Reporting P1 Define Objectives & Acceptance Criteria P2 Select Homogeneous Test Lot P1->P2 P3 Draft Cross-Validation Protocol P2->P3 E1 Analysis by Method A (e.g., HPLC-UV) P3->E1 E2 Analysis by Method B (e.g., LC-MS/MS) P3->E2 A1 Compile & Tabulate Results E1->A1 E2->A1 A2 Statistical Comparison (e.g., t-test, Equivalence) A1->A2 A3 Evaluate Against Acceptance Criteria A2->A3 A4 Final Report & Conclusion A3->A4

Caption: A generalized workflow for analytical method cross-validation.

The Analytical Landscape: Selecting Methods for Comparison

For a molecule like 2'-(Sulphinomethyl)isonicotinohydrazide, which contains a chromophore (the isonicotinoyl group) and is readily ionizable, both HPLC-UV and LC-MS/MS are suitable analytical techniques.[6][7]

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is the workhorse of pharmaceutical QC labs. It is robust, reliable, and cost-effective for quantifying the API. The method relies on the analyte's ability to absorb light at a specific wavelength. For isonicotinohydrazide derivatives, this is typically in the UV range.[1]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers superior sensitivity and selectivity compared to HPLC-UV.[8][9] By monitoring a specific precursor-to-product ion transition, LC-MS/MS can quantify the analyte even in complex matrices and at very low concentrations, making it ideal for impurity analysis, bioanalysis, or when rigorous specificity is required.[10]

Designing the Cross-Validation Study

A successful cross-validation study hinges on a well-defined protocol with pre-established acceptance criteria. This protocol acts as the blueprint for the entire experiment, ensuring that the comparison is objective and scientifically sound.

Key Protocol Components:
  • Objective: To demonstrate the comparability of results for the assay of 2'-(Sulphinomethyl)isonicotinohydrazide, monosodium salt, obtained by a validated HPLC-UV method and a validated LC-MS/MS method.

  • Materials: A single, homogeneous batch of the API and its corresponding reference standard are critical to ensure that variability comes from the methods, not the sample.[4]

  • Experimental Design:

    • Both methods will be used to analyze the same set of samples prepared from the chosen API lot.

    • A minimum of six independent sample preparations should be analyzed by each method.

    • Analysis should cover a range of concentrations, typically 80%, 100%, and 120% of the target concentration, to assess linearity and accuracy across the range.

  • Acceptance Criteria: These must be clearly defined before the experiment begins. Industry standards, often derived from ICH guidelines, provide a strong foundation.[11][12]

    • The mean assay value from the LC-MS/MS method should be within ±2.0% of the mean assay value from the HPLC-UV method.[4]

    • The Relative Standard Deviation (RSD) for the replicate preparations should be ≤ 2.0% for each method.[4]

    • The 95% confidence interval for the difference in means between the two methods should fall within a pre-defined equivalence margin (e.g., ±3.0%).

The logical relationship between the two methods in a cross-validation study is a direct comparison of their outputs against established criteria.

LogicalFramework Analyte Homogeneous Lot of 2'-(Sulphinomethyl)isonicotinohydrazide, monosodium salt Method1 Method A: Validated HPLC-UV Analyte->Method1 Method2 Method B: Validated LC-MS/MS Analyte->Method2 Results1 Results A (n=6 replicates) Method1->Results1 Results2 Results B (n=6 replicates) Method2->Results2 Comparison Statistical Comparison - Mean Assay - Precision (RSD) - Equivalence Test Results1->Comparison Results2->Comparison Outcome Conclusion: Methods are Equivalent (or Not Equivalent) Comparison->Outcome

Caption: Logical framework for comparing two analytical methods.

Comparative Experimental Protocols

The following protocols are detailed examples. The choice of specific columns, mobile phases, and instrument parameters should be optimized during initial method development.

Protocol 1: HPLC-UV Assay

This method is designed for robust quantification of the API.

1. Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, with a quaternary pump, autosampler, column compartment, and diode array detector (DAD).

  • Column: Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm particle size.

    • Rationale: A C18 stationary phase provides excellent retention and peak shape for moderately polar aromatic compounds like isonicotinohydrazide derivatives.

  • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 3.5 (adjusted with phosphoric acid).

  • Mobile Phase B: Acetonitrile.

    • Rationale: The buffered aqueous mobile phase controls the ionization state of the analyte, ensuring consistent retention and symmetrical peaks. Acetonitrile is a common organic modifier providing good elution strength.

  • Gradient: 70% A / 30% B, isocratic.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 265 nm.

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Diluent: Mobile Phase.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Working Standard Solution (100 µg/mL): Dilute 5.0 mL of the stock solution to 50.0 mL with diluent.

  • Sample Preparation (100 µg/mL): Accurately weigh ~25 mg of the API into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent. Further dilute 5.0 mL of this solution to 50.0 mL with diluent. Prepare six such samples.

3. System Suitability:

  • Inject the working standard solution five times.

  • Acceptance Criteria: RSD of peak areas ≤ 1.0%; tailing factor ≤ 2.0; theoretical plates ≥ 2000.[13]

Protocol 2: LC-MS/MS Assay

This method provides enhanced sensitivity and specificity.

1. Instrumentation and Conditions:

  • LC-MS/MS System: Sciex Triple Quad 5500 or equivalent, coupled with a Shimadzu Nexera X2 UHPLC system.

  • Column: Waters Acquity UPLC BEH C18, 50 x 2.1 mm, 1.7 µm.

    • Rationale: A shorter UPLC column with smaller particles allows for faster analysis times and higher efficiency, which is well-suited for high-throughput MS analysis.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Rationale: Formic acid is a volatile modifier that promotes analyte ionization (protonation) for positive-ion electrospray, making it ideal for MS detection.[8]

  • Gradient: 95% A (hold 0.5 min), ramp to 95% B over 2.0 min, hold 1.0 min, return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

  • MS Detection: Multiple Reaction Monitoring (MRM).

    • Hypothetical Transition for the Analyte (C7H8N3NaO3S, MW 237.21): Q1 (Precursor Ion) m/z 216.1 [M-Na+2H]+ → Q3 (Product Ion) m/z 122.1 (isonicotinoyl fragment).

    • Rationale: MRM provides exceptional selectivity by monitoring a specific fragmentation pathway, virtually eliminating interferences from the matrix or other impurities.[8]

2. Standard and Sample Preparation:

  • Diluent: 50:50 Water:Acetonitrile.

  • Prepare standards and samples as described in the HPLC-UV protocol, but dilute to a final working concentration of 1.0 µg/mL to operate within the linear range of the more sensitive MS detector.

Data Analysis and Interpretation

All quantitative results from the six replicate preparations for both methods should be compiled.

Table 1: Hypothetical Cross-Validation Data Summary

ReplicateHPLC-UV Assay (%)LC-MS/MS Assay (%)
199.8100.2
2100.1100.5
399.599.9
4100.5100.8
599.9100.3
6100.2100.6
Mean 100.00 100.38
Std. Dev. 0.36 0.32
RSD (%) 0.36% 0.32%

Table 2: Evaluation Against Acceptance Criteria

ParameterAcceptance CriterionResultPass/Fail
Mean Assay Difference ≤ 2.0%Pass
100.00 - 100.38= 0.38%
Precision (RSD) - HPLC ≤ 2.0%0.36%Pass
Precision (RSD) - LC-MS/MS ≤ 2.0%0.32%Pass
95% CI of Difference Within ±3.0%[-0.15%, 0.91%] (Calculated)Pass

Conclusion

Cross-validation of analytical methods is a cornerstone of ensuring data integrity in pharmaceutical development. It provides the documented evidence needed to trust results generated across different laboratories, technologies, and time. By following a structured protocol with pre-defined acceptance criteria, scientists can confidently demonstrate the equivalence of analytical procedures. This guide provides a robust framework for comparing HPLC-UV and LC-MS/MS methods for 2'-(Sulphinomethyl)isonicotinohydrazide, monosodium salt, thereby ensuring the long-term reliability and consistency of analytical data for this important compound.

References

  • Global Bioanalysis Consortium Harmonization Team. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization. PMC. 2014. Available from: [Link]

  • Anusandhanvallari. "Synthesis and Characterization of Hydrazine Derivatives." Available from: [Link]

  • Qi XY, Keyhani NO, Lee YC. Spectrophotometric determination of hydrazine, hydrazides, and their mixtures with trinitrobenzenesulfonic acid. Analytical Biochemistry. 1988. Available from: [Link]

  • Pharma IQ. Cross-Validation of Bioanalytical Methods: When, Why and How?. 2010. Available from: [Link]

  • The Determination of Hydrazino–Hydrazide Groups. Available from: [Link]

  • Li Y, et al. Determination of an Isonicotinylhydrazide Derivative, a Novel Positive Inotropic Compound, in Mouse Plasma by LC-MS/MS and Its Application to a Pharmacokinetics Study. Journal of Pharmaceutical and Biomedical Analysis. 2019. Available from: [Link]

  • Rajput D, Rajat V, Goyal A. Validation of Analytical Methods for Pharmaceutical Analysis. International Journal of Pharmaceutical Erudition. 2013. Available from: [Link]

  • SciSpace. validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc. Available from: [Link]

  • Agency for Toxic Substances and Disease Registry. Analytical Methods for Hydrazines. Available from: [Link]

  • ResearchGate. Synthesis, Crystal Structures and Spectroscopic Properties of Triazine-Based Hydrazone Derivatives; A Comparative Experimental-Theoretical Study. 2025. Available from: [Link]

  • Wang HY, et al. Quantitative Analysis of Isoniazid and Its Four Primary Metabolites in Plasma of Tuberculosis Patients Using LC-MS/MS. MDPI. 2022. Available from: [Link]

  • FSIS USDA. Determination and Confirmation of Sulfonamides. 2009. Available from: [Link]

  • PubChem. 2'-(Sulphinomethyl)isonicotinohydrazide, monosodium salt. Available from: [Link]

  • Shabir GA. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Validation Technology. 2005. Available from: [Link]

  • Rapid Communications in Mass Spectrometry. A high-throughput LC-MS/MS method for simultaneous determination of isoniazid, ethambutol and pyrazinamide in human plasma. 2023. Available from: [Link]

  • The Salt Industry Center of Japan. Methods for Salt Analysis. 2022. Available from: [Link]

  • ResearchGate. ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR QUANTIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS (APIS). 2025. Available from: [Link]

  • Shimadzu. Ultra-Sensitive and Rapid Assay of Neonicotinoids, Fipronil and Some Metabolites in Honey by UHPLC-MS/MS. Available from: [Link]

  • Joint Research Centre. Evaluation Report on the Analytical Methods submitted in connection with the Application for Authorisation of a Feed Additive. 2015. Available from: [Link]

  • Academia.edu. LC-MS/MS method validation for determination of selected neonicotinoids in groundwater for the purpose of a column experiment. Available from: [Link]

  • Shimadzu. A sensitive and repeatable method for characterization of sulfonamides and trimethoprim in honey using QuEChERS extracts. 2015. Available from: [Link]

  • International Journal of Pharmaceutical Sciences and Research. Simultaneous determination of Sulphadoxine and Pyrimethamine by taking Tolterodine as an internal standard in Pharmaceutical dosage form by RP-HPLC. Available from: [Link]

  • International Journal of Pharmaceutical Sciences and Research. Development And Validation Of RP-HPLC Method For Analysis Of Cefixime Trihydrate And Sulbactam Sodium In Their Combination Tablet Dosage Form. Available from: [Link]

  • Critical Reviews in Analytical Chemistry. Isoniazid: A Review of Characteristics, Properties and Analytical Methods. 2017. Available from: [Link]

  • MDPI. Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. 2018. Available from: [Link]

  • Journal of the Chilean Chemical Society. Simultaneous Determination of Isoniazid and Hydrazine by Spectrophotometric H-Point Standard Addition Method. Available from: [Link]

  • Walsh Medical Media. Validated HPLC Method for the Determination of Nisoldipine. 2013. Available from: [Link]

  • Academia.edu. Characterization of impurities in sulfasalazine. Available from: [Link]

  • ResearchGate. Validation of Analytical Method LC MS/MS for Determination Isoniazid in Rats Serum. Available from: [Link]

  • PubMed. [Analysis of Isonicotinic Acid Hydrazide]. Available from: [Link]

  • PubMed. Determination of isonicotinic acid hydrazide in serum. Available from: [Link]

  • U.S. Food and Drug Administration. Analytical Procedures and Methods Validation for Drugs and Biologics. 2015. Available from: [Link]

  • Pharmaffiliates. Salinomycin Monosodium Salt Hydrate-impurities. Available from: [Link]

  • Bulletin of the Karaganda university. Interaction of Isonicotinic Acid Hydrazide with Carboxylic Acid Anhydrides. 2023. Available from: [Link]

  • ResearchGate. Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions. 2015. Available from: [Link]

  • Scribd. Inorganic Salt Analysis for Radicals. Available from: [Link]

  • ResearchGate. Eight salt forms of sulfadiazine. Available from: [Link]

Sources

Comparative Cytotoxicity of Novel Hydrazide Derivatives: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Hydrazides and their hydrazone derivatives (characterized by the –CO–NH–N=CH– azomethine linkage) have emerged as highly privileged pharmacophores in oncology. The structural rigidity of the azomethine proton, combined with the hydrogen-bonding capacity of the amide nitrogen, allows these molecules to intercalate with DNA, chelate transition metals, and selectively disrupt cancer cell metabolism.

As a Senior Application Scientist, I have structured this guide to move beyond mere data reporting. To successfully develop novel chemotherapeutics, researchers must understand why specific structural modifications yield superior cytotoxicity and how to rigorously validate these mechanistic claims in the laboratory. This guide objectively compares the performance of recent novel hydrazides against standard reference drugs (e.g., Doxorubicin) and provides the self-validating experimental frameworks required to prove their efficacy.

Structural Modifications and Comparative Efficacy

The baseline cytotoxicity of a parent drug can be dramatically amplified by functionalizing it with a hydrazide-hydrazone moiety. This modification often enhances lipophilicity, improves cellular uptake, and introduces new binding domains for intracellular targets.

To objectively assess performance, we compare four distinct classes of recently synthesized hydrazides against standard reference agents across various human cancer cell lines.

Quantitative Cytotoxicity Comparison (IC₅₀ Values)
Compound ClassParent ScaffoldTarget Cell LineIC₅₀ (μM)Reference Drug (IC₅₀)Efficacy Insight
Pyrroloquinoxaline Hydrazides PyrroloquinoxalineSKOV-3 (Ovarian)< 1.0Standard Agents (< 1.0)Fused-ring heteroaroyl modifications yield sub-micromolar potency .
Cu(II) Hydrazide Complexes Ibuprofen-imidazoleMDA-MB-231 (Breast)3.4 – 6.6N/AMetal chelation significantly lowers IC₅₀ by enhancing ROS generation .
Tetracaine Hydrazones TetracaineColo-205 (Colon)20.5Doxorubicin (~15.0)Hydrazone addition improved parent tetracaine IC₅₀ from 129.2 μM to 20.5 μM .
Ethyl Paraben Hydrazones Ethyl ParabenHepG2 (Liver)37.4Doxorubicin (~12.0)Aromatic ring substitution dictates the baseline apoptotic response .

Analytical Insight: The data demonstrates a clear causal relationship between structural complexity and cytotoxicity. For instance, converting the local anesthetic Tetracaine into a hydrazide-hydrazone derivative increased its cytotoxic potency against Colo-205 cells by over 6-fold (from 129.2 μM to 20.5 μM) . Furthermore, complexing hydrazides with Copper(II) leverages the metal's redox activity, driving IC₅₀ values into the single-digit micromolar range via oxidative stress .

Mechanistic Pathways of Hydrazide-Induced Cytotoxicity

Understanding the mechanism of action is critical for advancing a compound from screening to preclinical trials. Novel hydrazides primarily exert their cytotoxic effects not through non-specific necrosis, but by triggering highly regulated apoptotic cascades.

The primary mechanism involves the induction of intracellular Reactive Oxygen Species (ROS). Elevated ROS disrupts the mitochondrial membrane potential (ΔΨm), which transcriptionally modulates the Bcl-2 family of proteins—upregulating pro-apoptotic Bax and downregulating anti-apoptotic Bcl-2. This imbalance forms pores in the mitochondria, releasing cytochrome c and activating the executioner caspases .

ApoptoticPathway Hydrazide Novel Hydrazide Derivatives ROS Intracellular ROS Accumulation Hydrazide->ROS Induces Oxidative Stress BaxBcl2 ↑ Bax Expression ↓ Bcl-2 Expression Hydrazide->BaxBcl2 Transcriptional Modulation Mito Mitochondrial Membrane Depolarization (ΔΨm) ROS->Mito Membrane Damage BaxBcl2->Mito Pore Formation Casp9 Caspase-9 Cleavage Mito->Casp9 Cytochrome c Release Casp3 Caspase-3 Activation Casp9->Casp3 Proteolytic Cascade Apoptosis Programmed Cell Death (Apoptosis) Casp3->Apoptosis Execution Phase

Fig 1. Mechanistic pathway of hydrazide-induced apoptosis via ROS and mitochondrial stress.

Standardized Experimental Workflows

To ensure trustworthiness and reproducibility, cytotoxicity must be evaluated using a self-validating experimental workflow. A primary viability screen (MTT) must always be coupled with secondary mechanistic validations (Flow Cytometry and qRT-PCR) to confirm that the observed reduction in metabolic activity is genuinely due to programmed cell death.

ExpWorkflow Compound Test Compounds (Hydrazides vs Doxorubicin) MTT MTT Viability Assay (24h / 48h) Compound->MTT Primary Screen IC50 IC50 Calculation (Dose-Response) MTT->IC50 Quantify Cytotoxicity Flow Flow Cytometry (PI/Annexin V) IC50->Flow Select Lead Candidates PCR qRT-PCR (Apoptotic Gene Panel) IC50->PCR Select Lead Candidates Validation Mechanistic Validation Flow->Validation Confirm Apoptosis PCR->Validation Gene Expression

Fig 2. Self-validating experimental workflow for evaluating hydrazide cytotoxicity.

Step-by-Step Self-Validating Protocols

The following protocols are designed with built-in causality and validation checks, ensuring that your data meets the rigorous E-E-A-T standards required for high-impact publication and drug development.

Protocol A: Primary Cytotoxicity Screening (MTT Assay)

Causality Check: The MTT assay measures the reduction of a tetrazolium salt to formazan by mitochondrial succinate dehydrogenase. It is a direct proxy for metabolic viability, not necessarily cell number.

  • Cell Seeding: Seed cancer cells (e.g., HepG2, Colo-205) at a density of 5×103 cells/well in a 96-well plate.

    • Validation Step: Incubate for 24 hours prior to treatment. This ensures cells are in the exponential log-growth phase, preventing false-positive cytotoxicity caused by over-confluence.

  • Treatment Application: Treat cells with serial dilutions of the novel hydrazides (e.g., 1 μM to 100 μM) for 24h and 48h.

    • Validation Step: Include a vehicle control (DMSO 0.1%) to rule out solvent toxicity, and a positive control (Doxorubicin) to benchmark the assay's sensitivity against a known clinical standard .

  • Reagent Incubation: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

  • Solubilization & Readout: Remove the media and dissolve the resulting purple formazan crystals in 100 μL of DMSO. Measure absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

Protocol B: Mechanistic Validation via qRT-PCR

Causality Check: Because the MTT assay cannot differentiate between apoptosis, necrosis, or senescence, qRT-PCR is required to quantify the transcriptional upregulation of apoptotic markers (Bax, Caspase-3) relative to anti-apoptotic markers (Bcl-2) .

  • RNA Extraction: Treat cells with the calculated IC₅₀ concentration of the lead hydrazide for 24 hours. Harvest cells and extract total RNA using TRIzol reagent.

  • cDNA Synthesis: Reverse transcribe 1 μg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit.

  • Quantitative PCR: Prepare reaction mixtures using SYBR Green master mix and specific primers for Bax, Bcl-2, and Caspase-3.

    • Validation Step: Always multiplex or run parallel plates with a housekeeping gene (e.g., GAPDH or β -actin). This normalizes the data against inherent variations in RNA extraction yield and reverse transcription efficiency.

  • Data Analysis: Calculate relative gene expression using the 2−ΔΔCt method. A successful apoptotic mechanism is validated by a statistically significant increase in the Bax/Bcl-2 expression ratio compared to the vehicle control.

References

  • Title: Synthesis and biological evaluation of novel hydrazide based cytotoxic agents Source: Expert Opinion on Investigational Drugs URL: [Link]

  • Title: Synthesis, characterization and anticancer activity of novel hydrazide-hydrazones derived from ethyl paraben Source: DergiPark URL: [Link]

  • Title: Design, Synthesis, and Anticancer Evaluation of Novel Tetracaine Hydrazide-Hydrazones Source: ACS Omega URL: [Link]

  • Title: A review of hydrazide-hydrazone metal complexes' antitumor potential Source: Frontiers in Chemistry URL: [Link]

Safety Operating Guide

2'-(Sulphinomethyl)isonicotinohydrazide, monosodium salt proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that managing the disposal of complex active pharmaceutical ingredients (APIs) and their intermediates requires more than simply following a generic safety data sheet. It demands a mechanistic understanding of the molecule's reactivity, environmental persistence, and thermal degradation pathways.

The compound 2'-(Sulphinomethyl)isonicotinohydrazide, monosodium salt (CAS 13573-98-3) is a highly specialized isoniazid derivative utilized in anti-tubercular drug development [1]. Because it combines a basic pyridine ring, a reactive hydrazine linkage, and a methanesulfinate group, its disposal protocol must be meticulously engineered to prevent toxic gas evolution, thermal runaway, and environmental contamination.

Here is the comprehensive, field-proven guide to the operational handling, in-lab deactivation, and final disposal of this compound.

Mechanistic Hazard Assessment: The "Why" Behind the Protocol

To safely dispose of this chemical, laboratory personnel must understand the causality behind its hazards. Every structural moiety in this molecule dictates a specific disposal requirement:

  • The Hydrazine Linkage (-NH-NH-): Hydrazine derivatives are powerful reducing agents and potential hepatotoxins [2]. If mixed with strong acids or heavy metals in a waste carboy, they can decompose violently. They must be chemically oxidized prior to final aqueous disposal.

  • The Methanesulfinate Group (-CH₂-SO₂Na): Sulfinate salts are sensitive to strong acids and can release toxic sulfur dioxide (SO₂) gas upon degradation. When oxidizing this compound, the sulfinate will exothermically convert to a more stable sulfonate.

  • The Pyridine Core: Pyridine derivatives are highly persistent in the environment and toxic to aquatic life. Upon combustion, the nitrogen in the pyridine ring generates toxic nitrogen oxides (NOx) [3]. Therefore, standard sink disposal is strictly prohibited; high-temperature incineration is mandatory.

Quantitative Data & Disposal Parameters

The following table summarizes the physicochemical properties that directly govern the logistical handling and waste manifesting of this compound.

Property / ParameterValue / SpecificationCausality / Impact on Disposal Logistics
CAS Number 13573-98-3Required for accurate EPA/RCRA hazardous waste manifesting.
Molecular Formula C₇H₈N₃NaO₃SHigh heteroatom density (N, S) necessitates specialized scrubber systems during incineration.
Molecular Weight 237.21 g/mol Determines the stoichiometric calculation for the required oxidant during in-lab deactivation.
Physical State Solid (Sodium Salt)Prone to aerosolization. Spills must be dampened with water prior to collection to prevent inhalation [3].
Water Solubility HighHighly mobile in aqueous environments; secondary containment is required for all liquid waste carboys.

Operational Workflow: In-Lab Deactivation & Spill Recovery

Before this compound leaves your facility, aqueous waste streams should undergo in-lab deactivation to neutralize the reactive hydrazine moiety.

Objective: Safely oxidize the hydrazine linkage (releasing inert N₂ gas) and the methanesulfinate group (yielding a stable sulfonate) without triggering thermal runaway.

Step-by-Step Methodology
  • Preparation & Environmental Control:

    • Conduct all deactivation procedures inside a certified chemical fume hood.

    • Personnel must wear chemical-resistant nitrile gloves (double-gloved), splash-proof safety goggles, and a lab coat [4].

  • Spill Containment (If applicable):

    • Crucial Step: Do not dry-sweep solid spills. The aerosolized API poses severe respiratory risks. Gently dampen the solid powder with water to suppress dust [3].

    • Use non-sparking tools to scoop the dampened material into a vapor-tight, sealable plastic bag.

  • Dual-Oxidation Deactivation (For Aqueous Waste):

    • Place the aqueous waste container containing the dissolved API into an ice-water bath. Causality: The dual oxidation of the hydrazine and sulfinate groups is highly exothermic; the ice bath prevents solvent boiling and thermal runaway.

    • Slowly add a dilute sodium hypochlorite solution (5% NaOCl) dropwise while stirring continuously.

    • Leave the container loosely capped or vented. Causality: The oxidation of the hydrazine linkage evolves nitrogen gas (N₂). A sealed container will pressurize and rupture.

  • Verification & Packaging:

    • Allow the mixture to react for a minimum of 30 minutes.

    • Test the solution with starch-iodide paper. A persistent blue/black color indicates the presence of excess oxidant, validating that the API has been fully consumed.

    • Adjust the pH to neutral (pH 6-8) and transfer the liquid to a vented high-density polyethylene (HDPE) carboy labeled: "Hazardous Aqueous Waste - Oxidized Pyridine/Sulfonate Derivatives".

Waste Segregation and Logistics

To ensure compliance and safety, waste streams must be strictly segregated. The logical flow of this process is visualized below.

G Start Waste Generation (CAS 13573-98-3) Solid Solid Waste / Contaminated PPE Start->Solid Liquid Aqueous Liquid Waste Start->Liquid PackSolid Seal in Vapor-Tight Plastic Bags Solid->PackSolid Deactivation In-Lab Oxidation (Dilute Hypochlorite) Liquid->Deactivation Hydrazine Oxidation PackLiquid Vented Carboy (pH Adjusted) Deactivation->PackLiquid Post-Reaction Incineration High-Temp Incineration (NOx & SOx Scrubbers) PackSolid->Incineration Hazardous Transport PackLiquid->Incineration Hazardous Transport

Caption: Workflow for the segregation, deactivation, and disposal of CAS 13573-98-3.

Final Disposal: High-Temperature Incineration

Once packaged, the waste must be handed over to a licensed hazardous waste management facility.

You must explicitly note on the waste manifest that the material contains nitrogenous heterocycles and sulfur-containing salts . The disposal facility must utilize high-temperature rotary kiln incineration equipped with advanced flue-gas desulfurization (FGD) and selective catalytic reduction (SCR) scrubbers. This is the only legally and environmentally sound method to ensure the complete destruction of the pyridine ring while neutralizing the resulting NOx and SOx combustion byproducts [1][3].

References

  • National Center for Biotechnology Information (PubChem). 2'-(Sulphinomethyl)isonicotinohydrazide, monosodium salt (CID 44150369). Retrieved from:[Link]

  • European Chemicals Agency (ECHA). Hydrazine - Handling, Storage, and Disposal Precautions. ECHA CHEM Database. Retrieved from:[Link]

Mastering the Safe Handling of 2'-(Sulphinomethyl)isonicotinohydrazide, Monosodium Salt: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Implementation by Laboratory Personnel

As researchers and drug development professionals, our commitment to innovation is paralleled by our unwavering dedication to safety. The handling of novel chemical entities like 2'-(Sulphinomethyl)isonicotinohydrazide, monosodium salt, for which specific safety data may be limited, demands a proactive and informed approach to personal protection. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of the "why" behind each procedural step. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Hazard Analysis: A Proactive Approach in the Absence of Specific Data

  • Isonicotinic Acid Hydrazide Moiety: Compounds in the hydrazide class are known to be potentially toxic.[1][2][3] Isonicotinic acid hydrazide itself is classified as harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation.[1] Hydrazine and its derivatives are also noted for their potential as carcinogens and reproductive toxins.[2][4]

  • Sulfinate Group: While specific data on the sulfinomethyl group is sparse, sulfinate salts are generally considered to be skin and eye irritants.

  • Monosodium Salt: The salt form suggests good water solubility, which could facilitate absorption through the skin.

Given these considerations, it is prudent to treat 2'-(Sulphinomethyl)isonicotinohydrazide, monosodium salt as a hazardous substance with the potential for skin and eye irritation, respiratory irritation, and systemic toxicity upon ingestion or absorption.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is mandatory for all personnel handling this compound.[5][6]

PPE CategoryItemSpecification
Eye and Face Protection Safety Goggles with Side Shields or a Face ShieldMust meet ANSI Z87.1 standards.[7][8] Goggles are essential for protection against splashes, and a face shield should be worn in conjunction with goggles when handling larger quantities or if there is a significant splash risk.[7][8][9][10]
Skin Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended.[4][11] Always inspect gloves for tears or punctures before use. For prolonged handling, consider double-gloving.[7][12]
Laboratory CoatA flame-resistant lab coat with long sleeves is required to protect against incidental contact.[4][8]
Closed-Toe Shoes and Long PantsThese are minimum requirements for any laboratory setting to protect against spills and falling objects.[7][8][9][10]
Respiratory Protection NIOSH-Approved RespiratorA respirator with an appropriate cartridge for organic vapors and particulates should be used if there is a risk of aerosol generation or if handling the compound outside of a certified chemical fume hood.[9][10][13] A fit test is mandatory for all respirator users.[9][10]

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic workflow is crucial to minimize the risk of exposure during routine laboratory operations.

Preparation and Weighing
  • Designated Area: All handling of 2'-(Sulphinomethyl)isonicotinohydrazide, monosodium salt should occur in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[2][14][15]

  • Pre-use Inspection: Before starting, ensure all necessary PPE is available and in good condition.[6]

  • Weighing: If weighing the solid compound, do so within the fume hood. Use a disposable weighing boat to prevent contamination of the balance.

Solution Preparation
  • Solvent Addition: Add the solvent to the solid compound slowly to avoid splashing.

  • Mixing: Use a magnetic stirrer or gentle vortexing to dissolve the compound. Avoid vigorous shaking that could generate aerosols.

Post-Handling
  • Decontamination: Thoroughly clean the work area with an appropriate solvent and then soap and water.

  • PPE Removal: Remove gloves and lab coat before leaving the work area to prevent the spread of contamination.[8]

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[5][6]

Disposal Plan: Ensuring a Safe and Compliant Waste Stream

All waste containing 2'-(Sulphinomethyl)isonicotinohydrazide, monosodium salt must be treated as hazardous waste.[2][15]

  • Solid Waste: Collect all contaminated solid waste, including gloves, weighing boats, and paper towels, in a clearly labeled, sealed hazardous waste container.[16]

  • Liquid Waste: Aqueous waste solutions should be collected in a designated, sealed, and clearly labeled hazardous waste container. For larger quantities of aqueous waste containing hydrazide compounds, neutralization with a dilute oxidizing agent like sodium hypochlorite may be a viable treatment method, but this should only be performed by trained personnel in a controlled environment.[2][17]

  • Container Disposal: The original container, even if empty, should be disposed of as hazardous waste.[15]

Emergency Procedures: Preparedness is Key

Immediate and appropriate action is critical in the event of an emergency.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[4][15][18] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[18][19] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[1][18] If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

  • Spill: For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.[11] For a large spill, evacuate the area and contact your institution's environmental health and safety department.[15]

Visualizing the Workflow for Safe Handling

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal Prep Don Appropriate PPE Area Work in Designated Area (Fume Hood) Prep->Area Inspect Inspect Equipment Area->Inspect Weigh Weigh Compound Inspect->Weigh Dissolve Prepare Solution Weigh->Dissolve Decon Decontaminate Work Area Dissolve->Decon RemovePPE Properly Remove PPE Decon->RemovePPE Wash Wash Hands RemovePPE->Wash Waste Dispose of Hazardous Waste Wash->Waste

Caption: A stepwise workflow for the safe handling of 2'-(Sulphinomethyl)isonicotinohydrazide, monosodium salt.

Conclusion

The principles of Expertise, Experience, and Trustworthiness demand a cautious and informed approach to handling novel chemical compounds. By understanding the potential hazards associated with the functional groups of 2'-(Sulphinomethyl)isonicotinohydrazide, monosodium salt and implementing the rigorous PPE, operational, and disposal plans outlined in this guide, you can ensure a safe and productive research environment. Always remember that a proactive safety culture is the cornerstone of scientific excellence.

References

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.